Boc-D-Pro-Ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361581 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-65-6 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Boc-D-Pro-OMe in Synthetic Chemistry
An In-Depth Technical Guide to the Physical Properties of Boc-D-Pro-OMe
N-(tert-Butoxycarbonyl)-D-proline Methyl Ester, commonly abbreviated as this compound, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] As a derivative of the natural amino acid D-proline, it features two critical modifications that enable its utility in complex synthetic pathways: the protection of the ring's secondary amine with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester (OMe).[3]
The Boc group provides robust protection under a wide array of reaction conditions, including basic and nucleophilic environments, yet it is strategically labile, allowing for its clean removal under mild acidic conditions.[3][] This acid-lability is a cornerstone of its application in stepwise solid-phase peptide synthesis (SPPS).[] Simultaneously, the methyl ester protects the carboxylic acid from unwanted reactions, such as during amide bond formation, and enhances the compound's solubility in organic solvents.[1][3] The D-configuration of the proline backbone is essential for synthesizing unnatural peptides, peptidomimetics, and chiral ligands, making this compound indispensable for developing novel therapeutics and asymmetric catalysts.[2]
This guide offers a comprehensive examination of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and methodological insights required for its effective application.
Core Physical and Chemical Properties
The physical properties of this compound dictate its handling, reactivity, and purification. The following table summarizes its key characteristics as compiled from authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 73323-65-6 | [5][6][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5][6][7] |
| Molecular Weight | 229.27 g/mol | [5][7][8] |
| Appearance | Colorless to light yellow clear or cloudy liquid; may also be a white to off-white solid. | [1][9] |
| Boiling Point | 288.6 ± 33.0 °C (Predicted at 760 mmHg) | [][11][12] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [][13] |
| Optical Rotation [α]D²⁰ | +63° to +67° (c=1 in Methanol) | [2][9] |
| Refractive Index | 1.477 (Predicted) | [11][12] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in Chloroform and Ethyl Acetate. | [7][11][13] |
Structural and Spectroscopic Characterization
Confirming the identity and purity of this compound is paramount before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The two carbonyl groups—one in the Boc protecting group (carbamate) and one in the methyl ester—give rise to distinct stretches, typically in the range of 1680-1750 cm⁻¹. The C-H stretches from the aliphatic pyrrolidine ring and the bulky tert-butyl group are also prominent.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR provides a detailed map of the proton environment. The spectrum will clearly show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet around 3.7 ppm represents the three protons of the methyl ester. The protons on the pyrrolidine ring appear as a series of multiplets between approximately 1.8 and 4.4 ppm, with chemical shifts and coupling patterns that are sensitive to the ring pucker and the presence of rotamers due to restricted rotation around the carbamate C-N bond.
-
Mass Spectrometry : This technique confirms the molecular weight of the compound. The exact mass is 229.131409 Da.[8][11] Common fragmentation patterns include the loss of the Boc group or parts of it (e.g., isobutylene).
Experimental Methodologies
The following sections detail standardized protocols for the verification and analysis of this compound's physical properties.
Protocol 1: Determination of Optical Rotation via Polarimetry
The specific rotation is a critical quality control parameter that confirms the enantiomeric purity of this compound. A deviation from the expected value can indicate racemization or contamination with the L-enantiomer.
Causality Behind Experimental Choices: Methanol is chosen as the solvent based on supplier specifications, ensuring consistency and comparability of results.[2][9] A concentration of 1 g/100 mL (c=1) is standard for achieving a measurable rotation without causing saturation issues. The sodium D-line (589 nm) is the conventional wavelength for this analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is thoroughly mixed and free of bubbles.
-
Measurement: Rinse and fill a 1 dm polarimeter cell with the prepared solution. Place the cell in the instrument and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Caption: Workflow for determining optical rotation.
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy
¹H NMR is the most powerful technique for routine structural verification, providing unambiguous confirmation of the compound's identity and an assessment of its purity.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for this compound due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing. Tetramethylsilane (TMS) is added as an internal standard to set the chemical shift scale to 0 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean NMR tube.
-
Internal Standard: Add a small drop of TMS.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans).
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure corresponds to this compound. Check for impurity peaks.
References
- 1. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 73323-65-6 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. N-Boc-D-proline methyl ester | 73323-65-6 [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(tert-Butoxycarbonyl)-D-proline Methyl Ester | 73323-65-6 | TCI AMERICA [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. This compound price,buy this compound - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to N-tert-butoxycarbonyl-D-proline Methyl Ester: A Cornerstone in Peptide and Medicinal Chemistry
Abstract
N-tert-butoxycarbonyl-D-proline methyl ester, commonly referred to as Boc-D-Pro-OMe, is a pivotal chiral building block in modern organic synthesis, particularly within the realms of peptide chemistry and pharmaceutical development. As a derivative of the non-proteinogenic D-proline, its incorporation into peptide sequences imparts significant resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of therapeutic peptides. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen and the methyl ester on the carboxyl terminus facilitates controlled, sequential peptide bond formation. This guide provides an in-depth exploration of the chemical structure, synthesis, purification, and comprehensive analytical characterization of N-tert-butoxycarbonyl-D-proline methyl ester. Furthermore, it delves into its critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Protected D-Amino Acids
In the landscape of drug discovery, native peptides (composed of L-amino acids) often face the significant hurdle of rapid proteolytic degradation in vivo, limiting their therapeutic efficacy. The strategic substitution of L-amino acids with their D-enantiomers is a well-established technique to overcome this limitation.[1] D-amino acids are not recognized by the endogenous proteases that typically degrade peptides, thereby significantly extending the molecule's circulatory half-life.[1]
Proline, unique among the 20 common amino acids for its secondary amine integrated into a pyrrolidine ring, already imposes significant conformational constraints on the peptide backbone.[1] The use of D-proline further modulates this structural rigidity, influencing secondary structures like β-turns and kinks, which can be crucial for optimizing binding affinity and selectivity to biological targets.[1] N-tert-butoxycarbonyl-D-proline methyl ester serves as a readily deployable, protected form of this valuable building block, designed for seamless integration into synthetic workflows. The Boc group provides robust protection of the nitrogen nucleophile, preventing unwanted side reactions during coupling, while the methyl ester protects the carboxylic acid.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of N-tert-butoxycarbonyl-D-proline methyl ester is essential for its proper handling, storage, and application in synthesis.
Chemical Structure
The molecule consists of a D-configured pyrrolidine ring, the defining feature of proline. The secondary amine at position 1 is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at position 2 is esterified with a methyl group.
-
IUPAC Name: 1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate[]
-
Synonyms: this compound, N-Boc-D-proline methyl ester[4]
-
CAS Number: 73323-65-6[5]
-
Molecular Formula: C₁₁H₁₉NO₄[5]
-
Molecular Weight: 229.27 g/mol [6]
Physicochemical Data
The quantitative data for N-tert-butoxycarbonyl-D-proline methyl ester are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear or cloudy liquid/solid | [4] |
| Purity | ≥95-99% (by GC or HPLC) | [7][8] |
| Optical Rotation | [α]²⁰/D = +63° to +67° (c=1 in Methanol) | [4][7] |
| Boiling Point | ~288.6 °C (Predicted) | [] |
| Density | ~1.120 g/cm³ (Predicted) | [] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Soluble in DMSO | [][5] |
| Storage | Store at 2-8°C or -20°C, sealed in a dry environment | [5][7] |
Synthesis and Purification
The synthesis of N-tert-butoxycarbonyl-D-proline methyl ester is typically achieved via a two-step process starting from D-proline. The strategic order of these steps—Boc protection followed by esterification—is crucial to avoid side reactions and ensure high yields.
Core Synthesis Principles
-
N-Protection: The synthesis commences with the protection of the secondary amine of D-proline. This is a nucleophilic substitution reaction where the nitrogen atom of the proline ring attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is performed in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize acidic byproducts.[2] This step yields N-Boc-D-proline.
-
Esterification: The subsequent step is the esterification of the carboxylic acid of N-Boc-D-proline. Several methods can be employed, with common choices including reaction with diazomethane or its safer alternative trimethylsilyldiazomethane (TMS-diazomethane), or carbodiimide-mediated coupling with methanol.[9] The carbodiimide (e.g., DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol.[9]
Experimental Protocol: DCC-Mediated Esterification
This protocol is adapted from methodologies described for similar compounds and represents a robust approach to methyl esterification.[9]
-
Dissolution: Dissolve N-Boc-D-proline (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirred solution. Allow the mixture to react for approximately 1 hour at room temperature (20-30 °C).
-
Methanol Addition: Slowly add anhydrous methanol (1.5-2.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (N-Boc-D-proline) is completely consumed.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to remove the solvent, yielding the crude product.
Purification Methodologies
Purification is critical to achieving the high purity required for applications like peptide synthesis.
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system involves dissolving the crude material in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane) and then adding a solvent in which it is poorly soluble (e.g., petroleum ether or hexanes) until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.[9]
-
Column Chromatography: For more rigorous purification, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical mobile phase, allowing for the separation of the desired product from any remaining starting materials or byproducts.[4]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of N-tert-butoxycarbonyl-D-proline methyl ester.
Spectroscopic Analysis
Due to the restricted rotation around the N-Boc amide bond, N-Boc-proline derivatives often exist as a mixture of two rotamers (cis and trans isomers) in solution. This phenomenon can lead to the duplication of signals in NMR spectra.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the methyl ester, and the tert-butyl group of the Boc protector.
-
tert-Butyl Protons: A prominent singlet (integrating to 9H) is expected around δ 1.4-1.5 ppm.[4] The presence of two singlets in this region would indicate the presence of rotamers.
-
Methyl Ester Protons: A sharp singlet (integrating to 3H) is anticipated around δ 3.7-3.8 ppm.[4]
-
Pyrrolidine Protons: A series of multiplets corresponding to the seven protons on the proline ring will appear between δ 1.8 and 4.6 ppm. The α-proton (H2) is typically found further downfield (around δ 4.4-4.6 ppm) due to the deshielding effects of the adjacent carbonyl and nitrogen atoms.[4]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.
-
Carbonyl Carbons: Two signals are expected in the downfield region: one for the ester carbonyl (~172-175 ppm) and one for the Boc carbonyl (~154 ppm).[5]
-
Pyrrolidine Carbons: Signals for the five carbons of the proline ring will appear in the range of δ 22-60 ppm. The α-carbon (C2) is typically observed around δ 58-60 ppm.[5]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group will resonate around δ 80 ppm, and the three equivalent methyl carbons will appear as a strong signal around δ 28 ppm.[5]
-
Methyl Ester Carbon: The methyl carbon of the ester will produce a signal around δ 52 ppm.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The ester carbonyl stretch typically appears around 1740-1750 cm⁻¹, while the urethane carbonyl of the Boc group appears around 1690-1700 cm⁻¹.[11][12]
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the alkyl groups.[12]
-
C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region is characteristic of the C-O bonds of the ester and carbamate.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 230.14 would be expected.
-
Key Fragments: A characteristic loss of isobutylene (56 Da) from the Boc group to give a fragment at m/z 174 is common. Another expected fragmentation is the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the molecular ion.[13]
-
Applications in Research and Drug Development
N-tert-butoxycarbonyl-D-proline methyl ester is not merely a laboratory chemical but a strategic tool in the synthesis of complex, high-value molecules.
Peptide Synthesis
The primary application is as a building block in Boc-based solid-phase peptide synthesis (SPPS). Its D-configuration is intentionally used to synthesize peptides with enhanced stability against proteolysis, a crucial factor for developing peptide-based drugs.[1] The rigid D-proline scaffold also serves to induce specific turns or kinks in the peptide backbone, which can be essential for achieving high-affinity binding to therapeutic targets.
Synthesis of Bioactive Small Molecules and Peptidomimetics
Beyond linear or cyclic peptides, this compound is a versatile starting material for a wide range of bioactive molecules.
-
TNF-α Converting Enzyme (TACE) Inhibitors: It has been used in the synthesis of 2-(2-aminothiazol-4-yl)pyrrolidine-based tartrate diamides, which act as potent and selective inhibitors of TACE.[5][14] These inhibitors have potential therapeutic applications in treating inflammatory disorders and cancer.[5]
-
Pumiliotoxin Analogs: The compound served as a starting material for the synthesis of enantiomers of pumiliotoxin 251D, an alkaloid found in dendrobatid poison frogs, allowing for the study of their convulsant activities.[]
-
Conformationally Constrained Proline Mimics: Its structure is a scaffold for creating novel, conformationally restricted proline analogs. These include 5-fluoro- and 5-hydroxymethanoprolines, which are used to study the relationship between pyrrolidine ring pucker and peptide bond conformation.[]
-
Hydroxyethylene Isosteres: It has been employed in the synthesis of hydroxyethylene isosteres of tripeptides, which are important fragments of novel inhibitors for enzymes like urokinase-type plasminogen activator (uPA), a target in cancer therapy.[]
Conclusion
N-tert-butoxycarbonyl-D-proline methyl ester stands as a testament to the power of strategic chemical design in advancing pharmaceutical and biological research. Its unique combination of a D-amino acid core for enzymatic stability, a conformationally rigid pyrrolidine ring for structural control, and orthogonal protecting groups for synthetic versatility makes it an indispensable tool. The robust synthetic routes and well-defined analytical profile detailed in this guide provide researchers with the necessary foundation to confidently employ this building block in the creation of next-generation peptides, peptidomimetics, and other complex molecular architectures. As the demand for more stable and potent therapeutic agents grows, the importance and application of meticulously designed chiral intermediates like this compound will undoubtedly continue to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Boc-D-Pro-Ome CAS number 73323-65-6
An In-Depth Technical Guide to Boc-D-Pro-OMe (CAS: 73323-65-6): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
N-tert-Butoxycarbonyl-D-proline methyl ester, commonly abbreviated as this compound, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the unnatural D-enantiomer of proline, it features two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester (OMe) on the carboxylic acid. This strategic protection renders the molecule stable under a variety of reaction conditions while allowing for selective deprotection, making it an invaluable tool in multi-step synthesis. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic workflow, quality control protocols, and its core applications in peptide synthesis and as a key intermediate in the development of novel therapeutics. Its unique stereochemistry and conformational rigidity are explored as key factors in designing metabolically stable peptides and complex small molecules.
Introduction to a Versatile Chiral Building Block
This compound is an amino acid derivative that serves as a cornerstone in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.[1] The molecule's utility is derived from its dual-protection strategy and its unnatural D-configuration.
-
The Role of Protecting Groups : The tert-butoxycarbonyl (Boc) group protects the secondary amine of the proline ring. It is prized for its stability in basic and nucleophilic environments but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2] The methyl ester protects the carboxylic acid, preventing its participation in unwanted side reactions, such as amide bond formation, until its removal is desired, typically via hydrolysis.[2] This orthogonal stability is fundamental to controlled, sequential synthesis.
-
Significance of the D-Configuration : Proteins in nature are constructed almost exclusively from L-amino acids. The incorporation of D-amino acids like D-proline into a peptide sequence renders the resulting molecule resistant to degradation by endogenous proteases. This strategy is frequently employed in drug development to enhance the metabolic stability and pharmacokinetic profile of peptide-based drug candidates.[2] Furthermore, the use of the D-enantiomer can lead to novel molecular architectures with unique biological activities.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 73323-65-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4][6] |
| Molecular Weight | 229.27 - 229.3 g/mol | [3][4][7][8][9] |
| Appearance | Colorless to light yellow clear or cloudy liquid; white to off-white solid | [1][2][10] |
| Boiling Point | 288.6°C at 760 mmHg | [5][7][9][] |
| Density | ~1.1 g/cm³ | [7][9][] |
| Optical Rotation | [α]²⁰/D = +63 ± 2º (c=1 in MeOH) | [3][10] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO. | [1][7][9] |
| Storage Conditions | Store at 0-8°C | [3][7][9][] |
| Synonyms | This compound, N-tert-Butoxycarbonyl-D-Proline methyl ester, (R)-Boc-pyrrolidine-2-carboxylic acid methyl ester, 1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | [1][3][7][] |
Synthesis and Quality Control
The reliable synthesis and rigorous characterization of this compound are critical for ensuring its performance in subsequent applications.
Synthetic Workflow: Esterification of Boc-D-Proline
This compound is readily synthesized from its corresponding carboxylic acid, Boc-D-Pro-OH, via esterification. The following protocol describes a common and effective method.
Causality of Reagent Selection:
-
Boc-D-Pro-OH: The starting material providing the essential chiral scaffold.
-
Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the carboxylic acid, forming a carboxylate salt. This enhances the nucleophilicity of the oxygen, facilitating its attack on the electrophilic methyl source.
-
Iodomethane (CH₃I): A highly effective methylating agent. The iodine atom is an excellent leaving group, promoting the Sₙ2 reaction.
-
Tetrahydrofuran (THF): An aprotic polar solvent that effectively dissolves the reactants and facilitates the reaction without interfering.
Experimental Protocol:
-
To a solution of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-Pro-OH) (1.0 eq) in tetrahydrofuran (THF), add potassium carbonate (2.3 eq).
-
Add iodomethane (2.4 eq) to the mixture.
-
Heat the resulting mixture at reflux for 17-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude oil by column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to afford pure (R)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (this compound) as a yellow oil.[7]
Analytical Characterization for Quality Assurance
Each batch must be validated to ensure high purity and structural integrity.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: Use a reverse-phase C18 column.
-
Method: Run a gradient elution method, for example, starting from 10% acetonitrile in water to 90% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak. A purity of ≥99% is typically required for use in pharmaceutical development.[3]
Structural and Stereochemical Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure, ensuring the presence of the Boc group, methyl ester, and proline ring protons.[10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl stretches of the ester and the carbamate.[8]
-
Polarimetry: Measurement of the specific optical rotation is crucial to confirm that the D-stereochemistry has been retained throughout the synthesis. The value should align with the reference value of +63 ± 2º.[3]
Core Applications in Research and Drug Development
This compound is a versatile reagent with broad applicability in several areas of chemical science.
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis.[3] It is particularly valuable in solution-phase synthesis and can be adapted for Boc-based solid-phase peptide synthesis (SPPS).
The general workflow involves the selective deprotection of either the N-terminus (Boc group) or C-terminus (methyl ester) to allow for chain elongation. For instance, after coupling a preceding amino acid to the N-terminus of another residue, the Boc group of this compound is removed with acid, and the resulting free amine is coupled to the growing peptide chain's C-terminus.
Medicinal Chemistry and Drug Discovery
The unique structural features of the D-proline scaffold are leveraged to create novel therapeutics.
-
Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of complex pharmaceuticals. For example, it was used in the synthesis of 2-(2-aminothiazol-4-yl)pyrrolidine-based tartrate diamides, which act as potent and selective inhibitors of TNF-α converting enzyme (TACE), a target for treating inflammatory diseases and cancer.[12]
-
Development of Peptidomimetics: The rigid five-membered ring of proline introduces conformational constraints into a molecule.[13] Chemists use this property to design peptidomimetics—small molecules that mimic the structure and function of natural peptides but with improved stability and oral bioavailability.
-
Enhancing Pharmacokinetic Properties: By incorporating a D-proline moiety derived from this compound, researchers can significantly increase a drug candidate's resistance to enzymatic cleavage in the body, thereby extending its half-life and therapeutic effect.[2]
Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable precursor for the development of chiral catalysts. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol and Mannich reactions. This compound serves as a starting material for synthesizing more complex, tailored catalysts designed to achieve high enantioselectivity in the production of other chiral molecules.[2]
Safety, Handling, and Storage
Proper handling and storage are imperative to maintain the quality of this compound and ensure laboratory safety.
-
Hazard Classification: The compound is categorized as an IRRITANT.[7]
-
Handling Precautions:
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place at a temperature between 0-8°C.[3][7][9][][15]
-
Disposal: Dispose of the chemical in accordance with all applicable local, state, and federal regulations.
Conclusion
This compound (CAS 73323-65-6) is more than a simple protected amino acid; it is a strategic tool for molecular design and drug discovery. Its dual-protection scheme provides the synthetic flexibility required for complex, multi-step syntheses, while its unnatural D-configuration offers a proven method for enhancing the metabolic stability of peptide-based therapeutics. From its foundational role in peptide chemistry to its application as a precursor for novel enzyme inhibitors and chiral catalysts, this compound continues to be an indispensable resource for researchers and scientists pushing the boundaries of chemical synthesis and pharmaceutical development.
References
- 1. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]
- 2. This compound | 73323-65-6 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 73323-65-6 | CAS DataBase [m.chemicalbook.com]
- 6. This compound suppliers & manufacturers in China [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. N-(tert-Butoxycarbonyl)-D-proline Methyl Ester | 73323-65-6 | TCI AMERICA [tcichemicals.com]
- 12. usbio.net [usbio.net]
- 13. nbinno.com [nbinno.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
A Technical Guide to the Molecular Weight of Boc-D-Pro-OMe: Theoretical Calculation and Experimental Verification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-D-proline methyl ester, commonly abbreviated as Boc-D-Pro-OMe, is a critical chiral building block in modern synthetic chemistry. As a protected amino acid derivative, it is extensively utilized in the solid-phase and solution-phase synthesis of peptides and peptidomimetics for pharmaceutical research and development.[1][2][3] The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine, while the methyl ester protects the carboxylic acid, allowing for precise, sequential amide bond formation.[4][5]
For researchers in drug development and peptide synthesis, the accurate determination of a starting material's molecular weight is not a trivial detail; it is a foundational parameter for ensuring chemical identity, assessing purity, and performing accurate stoichiometric calculations for subsequent reactions.[6] An incorrect assumption of molecular weight can lead to significant errors in reaction yields, impurity profiles, and ultimately, the structural integrity of the final target molecule.
This technical guide provides an in-depth analysis of the molecular weight of this compound. It details the theoretical basis for its calculation and presents a self-validating, multi-technique experimental workflow for its empirical verification, grounded in the principles of analytical chemistry.
Section 1: Physicochemical Properties and Theoretical Molecular Weight
The first step in characterizing any chemical compound is to establish its theoretical identity based on its molecular formula. This provides the benchmark against which all experimental data are compared.
Compound Identity and Properties
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Source(s) |
| Full Chemical Name | 1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | [][8] |
| Common Synonyms | This compound, N-Boc-D-proline methyl ester | [4][9] |
| CAS Number | 73323-65-6 | [1][8][9] |
| Molecular Formula | C₁₁H₁₉NO₄ | [][8][9] |
| Appearance | White to off-white solid or colorless to light yellow liquid | [1][4] |
| Storage Conditions | 0-8°C, sealed in a dry environment | [1][][9] |
Theoretical Molecular Weight Calculation
It is crucial to distinguish between two forms of molecular weight: the average molecular weight (often called molecular mass) and the monoisotopic mass (often called exact mass).
-
Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for macroscopic calculations, such as weighing reagents for a chemical reaction.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.[8]
The molecular formula of this compound is C₁₁H₁₉NO₄ .
Calculation of Average Molecular Weight:
-
Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 19 × 1.008 g/mol = 19.152 g/mol
-
Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 4 × 15.999 g/mol = 63.996 g/mol
-
Total Average MW = 229.276 g/mol
This value is routinely cited across chemical databases and supplier specifications.[4][8][9][10]
| Calculated Mass Type | Value | Source(s) |
| Average Molecular Weight | 229.27 g/mol | [8][9][10] |
| Monoisotopic (Exact) Mass | 229.131409 Da | [8][9][11] |
Section 2: Experimental Verification Methodologies
While theoretical calculations provide a target value, experimental verification is essential to confirm the identity and purity of a given sample. A robust analytical approach employs multiple, orthogonal techniques—methods that rely on different physicochemical principles—to build a comprehensive and trustworthy characterization. For this compound, the primary methods are high-resolution mass spectrometry and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the most direct and precise method for determining the molecular weight of a pure compound.[6][] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for molecules like this compound, as it minimizes fragmentation and primarily generates the protonated molecular ion ([M+H]⁺).[] Measuring the mass-to-charge ratio (m/z) of this ion with high resolution (typically to four decimal places) allows for unambiguous confirmation of the exact mass and, by extension, the molecular formula.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Accurately prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Method Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan, typically from m/z 100 to 500.
-
Resolution: Set to >10,000 (FWHM).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Theoretical [M+H]⁺ m/z: 229.13141 (Exact Mass) + 1.00728 (Proton Mass) = 230.13869 .
-
Compare the experimentally observed m/z value with the theoretical value. A mass error of <5 ppm is considered confirmation of the elemental composition.
-
Elemental Analysis (CHN Analysis)
Causality: Elemental analysis provides an orthogonal validation of the molecular formula. This technique determines the mass percentage of carbon, hydrogen, and nitrogen in the compound through combustion analysis.[14][15][16] By comparing the experimental percentages to the theoretical values calculated from the molecular formula, one can confirm the compound's elemental composition and assess its purity, particularly with respect to inorganic salts or residual solvents.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule. The sample must be thoroughly dried beforehand to remove residual water, which would artificially inflate the hydrogen percentage.
-
Instrument Setup: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Place the encapsulated sample into the analyzer, where it undergoes "flash combustion" in an excess of pure oxygen at ~1000°C. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[16]
-
Separation and Detection: The resulting gases are separated chromatographically and quantified using a thermal conductivity detector.[15]
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical percentages.
Data Interpretation:
The theoretical elemental composition for C₁₁H₁₉NO₄ (MW = 229.27 g/mol ) is:
| Element | Theoretical % | Typical Acceptance Criteria |
| Carbon (C) | 57.62% | Experimental % ± 0.4% |
| Hydrogen (H) | 8.35% | Experimental % ± 0.4% |
| Nitrogen (N) | 6.11% | Experimental % ± 0.4% |
A result where the experimental values fall within the acceptance criteria provides strong, independent evidence that the molecular formula is correct.
Section 3: The Importance of Supporting Analytical Data
While HRMS and elemental analysis directly address molecular weight and formula, their accuracy relies on the purity and structural integrity of the sample. Therefore, they must be supported by techniques like HPLC and NMR.[17]
-
High-Performance Liquid Chromatography (HPLC): This technique is used to assess the purity of the sample. A high purity value (e.g., >98%) ensures that the molecular weight determined by MS and the elemental composition from CHN analysis are representative of the main component and not skewed by impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure.[17] For this compound, ¹H and ¹³C NMR spectra confirm the presence of the key functional groups (the nine equivalent protons of the Boc group, the methyl ester protons, and the proline ring structure), ensuring that the measured molecular weight corresponds to the correct isomer and not an impurity with the same molecular formula.
Conclusion
The molecular weight of this compound is a precisely defined parameter, with a theoretical average value of 229.27 g/mol and a monoisotopic mass of 229.131409 Da .[8][9] For professionals in pharmaceutical development and chemical synthesis, relying solely on theoretical values is insufficient. A rigorous, self-validating experimental approach is required.
By integrating the high-precision data from High-Resolution Mass Spectrometry (confirming exact mass) with the fundamental compositional data from Elemental Analysis (confirming the molecular formula), researchers can establish the molecular weight with a high degree of confidence. Supported by purity data from HPLC and structural confirmation from NMR, this multi-faceted workflow ensures the quality and identity of this critical synthetic building block, thereby upholding the integrity of the entire synthetic process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of Boc-D-Pro-OMe
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of peptide building blocks. This document moves beyond a simple recitation of spectral data to explain the underlying principles that govern the observed chemical shifts and coupling patterns, with a particular focus on the conformational dynamics inherent to this molecule.
The Central Role of NMR in Characterizing this compound
In the realm of peptide synthesis and drug development, the unambiguous characterization of raw materials and intermediates is paramount to ensuring the integrity of the final product. This compound is a crucial chiral building block, and its structural and stereochemical purity must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed atomic-level information about molecular structure, connectivity, and conformation in solution.[1][2]
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, highlighting the key spectral features that confirm its identity and purity. A central theme will be the phenomenon of cis-trans isomerism around the carbamate bond, a characteristic feature of N-acylated proline derivatives that significantly influences their NMR spectra.
The Defining Feature: Cis-Trans Isomerism of the Carbamate Bond
The most prominent feature in the NMR spectra of this compound is the duplication of many signals. This arises from the restricted rotation around the N-C(O) bond of the tert-butoxycarbonyl (Boc) group, which leads to the presence of two distinct conformational isomers (rotamers) in solution: the cis and trans forms.[3] The energy barrier to interconversion between these two isomers is sufficiently high to make the process slow on the NMR timescale, resulting in the observation of separate sets of resonances for each isomer.
The relative populations of the cis and trans isomers are influenced by factors such as the solvent, temperature, and the nature of the amino acid residue.[3] For N-Boc-proline derivatives, the trans isomer is generally the major component in solution.
Diagram 1: Cis-Trans Isomerism in this compound
Awaiting actual image generation for placeholder SRCs Caption: Equilibrium between the trans and cis rotamers of this compound.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a detailed fingerprint of the molecule. The presence of both cis and trans isomers results in a more complex spectrum than would be expected for a single species. The chemical shifts can vary slightly depending on the solvent and concentration.[4]
Tabulated ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shifts for Boc-L-Pro-OMe in CDCl₃, which are identical to those of this compound in an achiral solvent.[4][5] The assignments are for the major (trans) and minor (cis) isomers.
| Proton Assignment | Structure | Typical Chemical Shift (δ, ppm) - trans isomer | Typical Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |
| Hα | Proline Cα-H | ~4.32 | ~4.20 | dd | 1H |
| Hβ | Proline Cβ-H₂ | 1.80-2.00 | 1.80-2.00 | m | 2H |
| Hγ | Proline Cγ-H₂ | 1.80-2.00 | 1.80-2.00 | m | 2H |
| Hδ | Proline Cδ-H₂ | 3.35-3.55 | 3.35-3.55 | m | 2H |
| Boc | C(CH₃)₃ | ~1.43 | ~1.45 | s | 9H |
| OMe | OCH₃ | ~3.68 | ~3.72 | s | 3H |
Note: The exact chemical shifts for the diastereotopic protons of the pyrrolidine ring (Hβ, Hγ, and Hδ) are often complex and overlapping multiplets.
Interpretation of Key ¹H NMR Signals
-
Hα Proton: The α-proton is a good indicator of the cis/trans isomerism. It typically appears as a doublet of doublets (dd) and is deshielded due to its proximity to the ester carbonyl and the nitrogen atom.
-
Pyrrolidine Ring Protons (Hβ, Hγ, Hδ): These protons resonate in the aliphatic region, typically between 1.80 and 3.60 ppm. Their signals are often complex multiplets due to geminal and vicinal coupling.
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. The slight difference in chemical shift between the cis and trans isomers is due to the different magnetic environments created by the anisotropy of the nearby carbonyl group.
-
Methyl Ester (OMe): The three protons of the methyl ester group also appear as a sharp singlet.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides complementary information and confirms the presence of all carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the signals are duplicated due to the cis-trans isomerism.
Tabulated ¹³C NMR Data
The following table summarizes the typical ¹³C NMR chemical shifts for Boc-L-Pro-OMe in CDCl₃.[4][6]
| Carbon Assignment | Structure | Typical Chemical Shift (δ, ppm) - trans isomer | Typical Chemical Shift (δ, ppm) - cis isomer |
| Ester C=O | C=O | ~173.8 | ~173.1 |
| Boc C=O | C=O | ~154.4 | ~155.6 |
| Boc C(CH₃)₃ | C(CH₃)₃ | ~79.8 | ~80.4 |
| Cα | Proline Cα | ~59.1 | ~59.7 |
| Cδ | Proline Cδ | ~46.3 | ~47.0 |
| Cβ | Proline Cβ | ~30.9 | ~32.9 |
| Cγ | Proline Cγ | ~23.7 | ~24.5 |
| Boc CH₃ | C(CH₃)₃ | ~28.3 | ~28.3 |
| OMe | OCH₃ | ~51.9 | ~52.3 |
Interpretation of Key ¹³C NMR Signals
-
Carbonyl Carbons: The two carbonyl carbons (ester and Boc) are the most downfield signals, typically appearing above 150 ppm. The difference in their chemical shifts between the two isomers is a key diagnostic feature.
-
Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group resonates around 80 ppm.
-
Proline Ring Carbons: The chemical shifts of the proline ring carbons (Cα, Cβ, Cγ, Cδ) are sensitive to the ring puckering and the cis/trans conformation of the carbamate bond.[7] The Cβ and Cγ carbons are particularly useful for distinguishing between the isomers.
Advanced 2D NMR Techniques for Complete Structural Assignment
While 1D NMR provides essential information, a complete and unambiguous assignment of all proton and carbon signals, especially for the overlapping multiplets of the pyrrolidine ring, requires the use of 2D NMR experiments.
Diagram 2: Workflow for 2D NMR-based Structural Elucidation
Caption: A typical workflow for the complete structural assignment of this compound using 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8][9] For this compound, COSY is invaluable for tracing the connectivity of the pyrrolidine ring protons, starting from the well-resolved Hα signal and moving through the Hβ, Hγ, and Hδ spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8][10] This allows for the direct assignment of the protonated carbons (Cα, Cβ, Cγ, Cδ, and OMe) once the proton assignments are known from the COSY spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[8][9][11] This is particularly useful for assigning quaternary carbons and for confirming the overall structure. For example, HMBC correlations would be expected from the OMe protons to the ester carbonyl carbon, and from the Boc protons to the Boc quaternary carbon and the Boc carbonyl carbon.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of this compound, proper sample preparation and instrument setup are crucial.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
1D Spectra: Acquire standard 1D ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra: Set up and run COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition parameters (e.g., number of scans, spectral width) based on the sample concentration.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful method for its structural verification and conformational assessment. The characteristic duplication of signals in both ¹H and ¹³C spectra provides a clear signature of the cis-trans isomerism around the carbamate bond, a fundamental aspect of its solution-state chemistry. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all resonances can be achieved, providing researchers and drug development professionals with the confidence required for its use in synthesis and further applications.
References
- 1. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-α-Boc-D-proline methyl ester (Boc-D-Pro-OMe)
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of N-α-tert-butoxycarbonyl-D-proline methyl ester (this compound), a pivotal building block in modern peptide synthesis and pharmaceutical development.[] As a characterization technique, IR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular structure and purity of such critical reagents.[2] This document details the theoretical underpinnings of the molecule's vibrational modes, presents a field-proven experimental protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance (ATR)-FTIR, and delivers a thorough, peak-by-peak interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is explained to provide researchers and drug development professionals with the expertise needed to confidently apply this technique for quality control and structural verification.
The Analyte: Molecular Structure and Vibrational Characteristics
This compound (MW: 229.27 g/mol , Formula: C₁₁H₁₉NO₄) is an amino acid derivative where the secondary amine of the D-proline ring is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group.[3] Each of these functional moieties—the Boc-carbamate, the methyl ester, and the saturated pyrrolidine ring—possesses unique vibrational modes that give rise to a characteristic and predictable infrared spectrum. Understanding these components is the first step in a robust spectral analysis.
The key to interpreting the IR spectrum lies in dissecting the molecule into its constituent vibrating groups. The most prominent of these are the two carbonyl (C=O) groups, which are highly sensitive to their local electronic environment and thus appear at distinct frequencies. The various C-H bonds in the t-butyl group and the proline ring, along with the C-O and C-N single bonds, populate the remainder of the spectrum with characteristic stretching and bending vibrations.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
For routine analysis of solid or liquid samples like this compound, Attenuated Total Reflectance (ATR) is the technique of choice.[4] It obviates the need for laborious sample preparation (e.g., KBr pellets) and provides high-quality, reproducible spectra from a minuscule amount of sample. The protocol described below is based on standard laboratory practice and is consistent with methods used to acquire reference spectra, such as those available in the PubChem database which were recorded on a Bruker Tensor 27 FT-IR.[5]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.
-
ATR Crystal Cleaning (Causality: Trustworthiness): This is a critical step for data integrity. Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. A clean crystal ensures that the spectrum is solely from the sample. Run a background scan on the clean, empty crystal. This background spectrum will be automatically subtracted from the sample spectrum to remove any instrument and environmental absorptions.
-
Sample Application: Place a small amount of this compound solid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Applying Pressure (Causality: Expertise): Lower the ATR press arm and apply consistent pressure to the sample. This is crucial for achieving good optical contact between the sample and the crystal surface. Insufficient contact results in weak, distorted spectral features. Modern instruments often have a pressure clamp that "clicks" at the optimal force, ensuring reproducibility between measurements.
-
Data Acquisition: Initiate the sample scan. For a high-quality spectrum, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ is standard practice.
-
Post-Measurement: Clean the sample from the crystal surface thoroughly using the same solvent and wipe method as in Step 2.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Spectral Analysis and Interpretation
The IR spectrum of this compound is rich with information. The analysis below deconstructs the spectrum into its primary regions and assigns the major absorption bands based on established group frequencies and data from related molecules.[6][7]
C-H Stretching Region (3000 – 2850 cm⁻¹)
This region is dominated by the stretching vibrations of the numerous C-H bonds in the molecule.
-
2980-2960 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric C-H stretching of the methyl (CH₃) groups on the t-butyl moiety and the proline ring.
-
2880-2850 cm⁻¹: Symmetric C-H stretching vibrations from the same CH₃ and CH₂ groups. The intensity and number of peaks here are characteristic of the saturated hydrocarbon portions of the molecule.
Carbonyl (C=O) Stretching Region (1800 – 1650 cm⁻¹)
This is the most diagnostic region of the spectrum for this compound, clearly revealing two distinct, strong carbonyl absorptions. The position of a carbonyl stretch is highly sensitive to electronic effects like induction and resonance.[8]
-
~1745 cm⁻¹ (Strong, Sharp): This band is assigned to the stretching vibration of the methyl ester carbonyl (C=O) . Aliphatic esters typically absorb strongly in the 1750-1735 cm⁻¹ range.[9] The electronegative oxygen atom attached to the carbonyl carbon pulls electron density away, strengthening the C=O double bond and leading to a higher frequency absorption compared to a simple ketone.
-
~1695 cm⁻¹ (Strong, Sharp): This band is assigned to the stretching vibration of the Boc-carbamate carbonyl (C=O) . The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and lowering its vibrational frequency relative to the ester carbonyl.[6] This significant separation (~50 cm⁻¹) between the two carbonyl peaks is a definitive feature confirming the presence of both the ester and the Boc-protecting group.
Fingerprint Region (< 1500 cm⁻¹)
This complex region contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure. While challenging to fully assign, key group vibrations can be identified.
-
1480-1440 cm⁻¹: A series of medium-intensity bands attributed to the asymmetric C-H bending (scissoring) of the CH₂ groups in the proline ring.[7][10] The asymmetric bending of the t-butyl methyl groups also contributes to absorption in this area.
-
~1390 cm⁻¹ and ~1367 cm⁻¹: Two distinct bands characteristic of the t-butyl group. The band at ~1367 cm⁻¹ is particularly sharp and is often used as a diagnostic marker for the presence of a t-butyl moiety.
-
1350-1150 cm⁻¹: This broad and complex area contains significant contributions from C-N stretching and C-O stretching vibrations from both the carbamate and ester functionalities. The strong absorption centered around ~1160 cm⁻¹ is typical for the C-O-C asymmetric stretch of the carbamate group coupled with other skeletal vibrations.
-
< 1000 cm⁻¹: This region includes CH₂ rocking and twisting vibrations of the pyrrolidine ring and other complex skeletal deformations.[11]
Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Justification |
| ~2975 | Strong | Asymmetric C-H Stretch (CH₃, CH₂) | Typical for saturated alkyl groups. |
| ~2875 | Medium | Symmetric C-H Stretch (CH₃, CH₂) | Typical for saturated alkyl groups. |
| ~1745 | Strong | C=O Stretch (Methyl Ester) | Falls within the expected range for aliphatic esters (1750-1735 cm⁻¹). |
| ~1695 | Strong | C=O Stretch (Boc-Carbamate) | Lower frequency due to resonance with the adjacent nitrogen atom.[6] |
| ~1455 | Medium | CH₂ Scissoring (Proline Ring) & CH₃ Asymmetric Bend | Characteristic bending motion for methylene groups in a five-membered ring.[7] |
| ~1367 | Medium-Sharp | Symmetric C-H Bend (t-Butyl Group) | Diagnostic peak for the tert-butyl group. |
| ~1160 | Strong | C-O-C Asymmetric Stretch (Carbamate) & C-N Stretch | Strong absorptions in this region are characteristic of both carbamates and esters. |
Conclusion: A Tool for Quality and Confidence
The infrared spectrum of this compound provides a unique molecular fingerprint that is invaluable for identity confirmation and quality control in research and manufacturing environments. The clear separation of the two strong carbonyl bands at approximately 1745 cm⁻¹ (ester) and 1695 cm⁻¹ (Boc-carbamate) serves as the primary diagnostic feature. Complemented by the characteristic absorptions in the C-H stretching and fingerprint regions, a simple ATR-FTIR measurement allows a scientist to rapidly verify the structural integrity of the material, ensuring its suitability for downstream applications such as solid-phase peptide synthesis. This guide provides the foundational knowledge and practical framework for performing and interpreting this essential analytical test with a high degree of scientific confidence.
References
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. scbt.com [scbt.com]
- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sid.ir [sid.ir]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Solution: An In-depth Technical Guide to the Solubility of Boc-D-Pro-OMe in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Research
In the landscape of peptide synthesis and drug discovery, N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe) stands as a pivotal building block. Its utility in creating complex peptides and chiral pharmaceuticals is well-established.[] However, the efficiency of synthetic reactions, purification processes, and formulation development hinges on a fundamental, yet often overlooked, physicochemical property: solubility. A thorough understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, preventing precipitation issues, and ensuring the reproducibility of experimental outcomes. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first consider its molecular structure and inherent properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Appearance | Solid | |
| IUPAC Name | 1-tert-butyl 2-methyl (2R)-1,2-pyrrolidinedicarboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | [] |
The structure reveals a molecule with both nonpolar and polar characteristics. The tert-butyl group of the Boc protecting group and the pyrrolidine ring contribute to its nonpolar nature, while the two carbonyl groups of the ester and carbamate functionalities introduce polarity and potential sites for hydrogen bonding. This amphiphilic character is key to its solubility behavior.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3][4] For this compound, the key interactions at play are:
-
Van der Waals Forces: These are weak, transient forces that are present between all molecules. The nonpolar regions of this compound (the tert-butyl and pyrrolidine aliphatic backbone) will interact with nonpolar solvents primarily through these forces.
-
Dipole-Dipole Interactions: The polar carbonyl groups in this compound create permanent dipoles. Polar aprotic solvents, such as dichloromethane and ethyl acetate, will interact with these dipoles, contributing to solubility.
-
Hydrogen Bonding: While this compound does not have a hydrogen bond donor (like an N-H or O-H group), the oxygen atoms of its carbonyl groups can act as hydrogen bond acceptors. Therefore, it can interact with protic solvents (e.g., alcohols) that can donate a hydrogen bond.
The balance of these interactions determines the extent to which this compound will dissolve in a particular solvent. A solvent that can effectively engage with both the polar and nonpolar regions of the molecule will likely be a good solvent.
Qualitative Solubility of this compound
| Solvent | Type | Polarity | Qualitative Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble |
| Chloroform | Nonpolar | Low | Slightly Soluble |
| Ethyl Acetate | Polar Aprotic | Medium | Slightly Soluble |
This table is compiled from publicly available data sheets and should be used as a preliminary guide. Quantitative determination is recommended for specific applications.
For comparative context, the closely related compound N-Boc-L-proline (the free acid) is reported to be soluble in ethanol, DMSO, and dimethylformamide (DMF). It is important to note that the presence of the methyl ester in this compound, as opposed to the free carboxylic acid, will significantly alter its polarity and hydrogen bonding capabilities, leading to different solubility profiles. Specifically, the ester is less polar and cannot act as a hydrogen bond donor, which may decrease its solubility in highly polar, protic solvents compared to its free acid counterpart.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, an experimental approach is essential. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted method for determining the thermodynamic solubility of a compound.[5][6][7]
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is reached.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A 24-hour period is often a good starting point, but the optimal time may need to be determined empirically.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Method Validation:
For applications in regulated environments, the analytical method used for quantification should be validated according to cGMP guidelines to ensure its accuracy, precision, linearity, and specificity.[8][9][10]
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Intermolecular interactions influencing the solubility of this compound.
Conclusion and Future Outlook
While a comprehensive public database of quantitative solubility for this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to determine this critical parameter in their own laboratories. By understanding the interplay of molecular structure and intermolecular forces, and by applying a systematic experimental approach, scientists and drug development professionals can make informed decisions on solvent selection, thereby enhancing the efficiency and success of their synthetic and formulation endeavors. The generation and publication of such quantitative data would be a valuable contribution to the scientific community, further streamlining the use of this important synthetic building block.
References
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpsop.com [gmpsop.com]
- 10. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Stability and Storage of Boc-D-Pro-Ome
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-Ome). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical synthetic building block.
Introduction: The Role of this compound in Synthetic Chemistry
N-tert-butoxycarbonyl-D-proline methyl ester, commonly abbreviated as this compound, is a protected derivative of the amino acid D-proline. Its structure features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester (OMe) on the carboxylic acid. This strategic protection renders the molecule stable under a variety of reaction conditions, making it a valuable intermediate in peptide synthesis and the development of complex pharmaceutical agents.[1] The D-configuration of the proline backbone is of particular importance in the synthesis of peptidomimetics and other chiral molecules where stereochemical control is paramount.
The integrity of this compound is critical for successful synthetic outcomes. Degradation of this starting material can lead to the formation of impurities that complicate purification, reduce yields, and potentially introduce unwanted stereoisomers into the final product. A thorough understanding of its stability profile is therefore essential for any researcher utilizing this compound.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its two protecting groups. While generally robust, these groups are susceptible to cleavage under specific conditions. The principal degradation pathways are acid-catalyzed Boc deprotection and hydrolysis of the methyl ester. Other potential, though less common, degradation routes include thermal decomposition, photodecomposition, and oxidation of the proline ring.
Acid-Catalyzed Deprotection of the Boc Group
The most significant degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group.[] The Boc group is designed to be labile under acidic conditions, a feature that is exploited for its removal during multi-step synthesis.[3] However, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection.
The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine of D-proline methyl ester.[4] The liberated tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or eliminate a proton to form isobutylene.[5] This reaction has been found to have a second-order dependence on the acid concentration in some cases.[4][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Boc-D-Pro-OMe
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe) is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents and complex peptides.[1][2] The seemingly simple structure of this derivative belies the critical importance of its chemical and stereochemical purity. Even trace impurities can propagate through multi-step syntheses, leading to significant downstream consequences, including altered biological activity, increased toxicity, and compromised final product quality.[3][4] This in-depth technical guide provides a comprehensive framework for the rigorous purity analysis of commercially available this compound, moving beyond mere procedural steps to elucidate the underlying scientific rationale for each analytical choice. We will explore the common impurity landscape and detail validated methodologies for their detection and quantification, empowering researchers to ensure the integrity of their starting materials and the success of their scientific endeavors.
The Criticality of Purity: Understanding the Impurity Landscape
The quality of this compound is paramount for its effective use in sensitive applications like peptide synthesis and drug development.[2] Impurities can be broadly categorized into two classes: chemical and stereochemical.
Chemical Impurities: These can arise from the starting materials, side reactions during synthesis, or degradation upon storage.[5][6] Common chemical impurities may include:
-
Unreacted Starting Materials: Residual D-proline or reagents from the Boc-protection step.
-
Byproducts of Synthesis: For instance, the formation of biphenyl can be observed in certain synthetic routes.[5]
-
Degradation Products: The Boc protecting group is known to be labile under acidic conditions, which could lead to its premature cleavage.[7][]
Stereochemical Impurities: The most critical impurity in this context is the L-enantiomer, Boc-L-Pro-OMe. The presence of the incorrect enantiomer can lead to the formation of diastereomeric peptides with potentially altered pharmacological profiles or immunogenicity.[4]
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Potential Origin | Analytical Challenge |
| Chemical | D-proline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Incomplete reaction | Separation from the main component |
| Biphenyl and other synthesis-related byproducts | Side reactions during synthesis | Identification and quantification of unknown peaks | |
| tert-Butanol, Isobutylene | Degradation of the Boc group | Detection of volatile impurities | |
| Stereochemical | Boc-L-Pro-OMe (L-enantiomer) | Racemization during synthesis or use of non-enantiopure starting material | Requires chiral separation techniques |
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of this compound. A holistic approach combining chromatographic and spectroscopic methods is essential for a complete purity profile. The following workflow provides a robust strategy for the comprehensive analysis of this critical reagent.
Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound, offering high resolution and sensitivity for separating the main component from its impurities.[4]
Reversed-Phase HPLC for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Chemical purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent retention for the moderately nonpolar this compound.
-
The acetonitrile/water mobile phase system is a versatile choice for a wide range of polar and nonpolar compounds.
-
Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution for any potentially ionizable species.
-
Gradient elution is crucial for separating impurities with a wide range of polarities from the main peak.
Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is arguably the most critical aspect of quality control for this compound.[4] Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for separating and quantifying the D- and L-enantiomers.[3][4]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column such as Chiralpak® IA or IC is often effective for separating enantiomers of N-protected amino acids.[9]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol. The addition of a small amount of an acidic modifier like TFA (0.1%) can improve peak shape. A common mobile phase composition is n-hexane:ethanol:TFA (85:15:0.1 v/v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.
Causality Behind Experimental Choices:
-
The chiral stationary phase creates a diastereomeric interaction with the enantiomers, leading to different retention times.
-
The choice of mobile phase is critical for achieving optimal chiral recognition. The polarity of the mobile phase influences the interaction between the analyte and the CSP.[9]
-
Lower flow rates can often improve resolution in chiral separations.
Spectroscopic Methods: Unveiling Molecular Structure and Identity
Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying organic impurities.[3] The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample is soluble.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the proline ring protons.
-
Integrate the peaks to confirm the correct proton ratios.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify impurities.[3] It is often coupled with a chromatographic technique like HPLC (LC-MS) for enhanced separation and identification capabilities.
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI - source).
-
Chromatographic Conditions: Similar to the RP-HPLC method described above.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Analysis:
Trustworthiness of Protocols: The protocols described are self-validating systems. For instance, in HPLC, system suitability parameters such as peak resolution, tailing factor, and theoretical plates should be established using a reference standard to ensure the validity of the analytical run. In NMR, the use of a known internal standard can allow for quantitative analysis (qNMR), providing an absolute measure of purity.[4]
Data Synthesis and Final Purity Statement
The final purity assessment of a batch of this compound should be a synthesis of the data from all analytical techniques employed.
Table 2: Example of a Comprehensive Purity Report for this compound
| Analytical Technique | Parameter Measured | Typical Specification | Result |
| RP-HPLC | Chemical Purity | ≥ 99.0% | 99.5% |
| Chiral HPLC | Enantiomeric Purity (D-enantiomer) | ≥ 99.0% | 99.8% |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| MS | Molecular Weight Confirmation | Conforms to expected m/z | Conforms |
| Visual Inspection | Appearance | Colorless to light yellow liquid/solid | Conforms |
Conclusion: A Commitment to Quality
The rigorous purity analysis of this compound is not merely a procedural hurdle but a fundamental necessity for ensuring the reliability and reproducibility of research and development outcomes. By employing a multi-technique approach that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy, scientists can be confident in the quality of this critical starting material. This guide has provided a framework for not only performing these analyses but also for understanding the scientific principles that underpin them, fostering a culture of quality and scientific integrity in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
In the intricate world of peptide synthesis and drug development, the precise and controlled assembly of amino acids is paramount. This is where the strategic use of protecting groups becomes a critical enabler of success. Among the arsenal of protective moieties available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a foundational and enduring tool.[1] Its discovery and application revolutionized peptide chemistry, paving the way for the synthesis of complex biomolecules that continue to advance medicine and scientific understanding.[1]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core features of the Boc protecting group. We will delve into the mechanistic underpinnings of its application and removal, provide field-proven experimental protocols, and explore its strategic role in the broader context of solid-phase peptide synthesis (SPPS).
The Chemistry of Control: Understanding the Boc Group
The tert-butyloxycarbonyl group is a carbamate-based protecting group for primary and secondary amines.[2] Its widespread adoption is a direct consequence of its unique chemical properties: remarkable stability under a wide range of basic and nucleophilic conditions, coupled with its facile and selective removal under mild acidic conditions.[1][3] This orthogonality is the key to its utility, allowing for the deprotection of the α-amino group of an amino acid without disturbing other acid-labile protecting groups that may be present on the amino acid side chains.[4][5]
The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc)₂O, commonly known as Boc anhydride.[6][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[1][8]
Mechanism of Boc Protection
The lone pair of electrons on the nitrogen atom of the amine initiates the reaction by attacking an electrophilic carbonyl carbon of the (Boc)₂O.[2] This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Mastering Stereochemistry: A Technical Guide to the D-Proline Moiety in Boc-D-Pro-OMe for Pharmaceutical Development
This guide provides an in-depth technical exploration of the stereochemistry of the D-proline moiety within N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe). Tailored for researchers, scientists, and drug development professionals, this document delves into the profound impact of proline's chirality on peptide and small molecule therapeutics, and offers a comprehensive overview of the analytical methodologies essential for its unambiguous stereochemical characterization.
The Strategic Importance of D-Proline Stereochemistry in Drug Design
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptide backbones.[1] This rigidity is a powerful tool in drug design, enabling the stabilization of specific secondary structures such as β-turns, which are pivotal for molecular recognition and biological activity. While L-proline is the naturally occurring enantiomer, the incorporation of D-proline offers distinct stereochemical advantages. The D-configuration can induce specific turns and folds in peptides that are not accessible with L-proline, often leading to enhanced metabolic stability, increased potency, and altered receptor binding profiles.[1][2]
This compound serves as a crucial chiral building block in the synthesis of a diverse array of pharmaceutical compounds, from peptide-based drugs to complex small molecules.[3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the carboxyl group allow for controlled, sequential reactions in peptide synthesis and other synthetic transformations.[4] Ensuring the enantiomeric purity of this starting material is paramount, as the presence of the undesired L-enantiomer can lead to diastereomeric impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile.[5]
Analytical Methodologies for Stereochemical Verification
A robust analytical strategy is critical for confirming the stereochemical integrity of this compound. This section details the theoretical underpinnings and practical application of three key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of proline derivatives.[6]
Causality in Method Development: The choice of a polysaccharide-based column like CHIRALPAK® IA or AD-H is predicated on their proven ability to resolve a wide range of chiral compounds, including N-protected amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, is optimized to fine-tune these interactions and achieve baseline separation. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the analyte's carboxyl group and any residual acidic sites on the stationary phase.[6]
Experimental Protocol: Chiral HPLC Analysis of this compound
Objective: To resolve and quantify the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-Pro-OMe at the same concentration to determine the retention times of both enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the D- and L-enantiomers: % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. This is an intrinsic property of a chiral molecule and is reported as the specific rotation. For a pure enantiomer, the specific rotation is a constant value under defined conditions of temperature, wavelength, solvent, and concentration.
Causality in Measurement: The magnitude and direction of the optical rotation are directly proportional to the concentration of the chiral substance and the path length of the light through the sample. By measuring the observed rotation of a sample of known concentration and path length, the specific rotation can be calculated and compared to the literature value for the pure enantiomer. Any deviation from the expected value can indicate the presence of the other enantiomer.
Experimental Protocol: Polarimetry of this compound
Objective: To measure the specific rotation of a this compound sample and compare it to the literature value.
Instrumentation:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
Procedure:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument by filling the sample cell with the pure solvent (e.g., methanol) and setting the reading to zero.
-
Accurately prepare a solution of the this compound sample in the chosen solvent (e.g., methanol) at a known concentration (c), typically in g/100 mL.
-
Carefully fill the sample cell of a known path length (l) in decimeters with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
Data Analysis:
-
Calculate the specific rotation [α] using the following formula: [α]DT = α / (l x c) where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
-
Compare the calculated specific rotation to the literature value for this compound. For example, a typical literature value is around +64.0 to +67.0 degrees (c=1, MeOH). [7]
Conclusion: Ensuring Stereochemical Integrity for Pharmaceutical Success
The stereochemistry of the D-proline moiety in this compound is not a mere structural detail but a critical determinant of its function as a chiral building block in pharmaceutical synthesis. The conformational constraints imparted by D-proline can significantly influence the biological activity and pharmacokinetic properties of the final drug product. Therefore, a rigorous and multi-faceted analytical approach is essential to verify its enantiomeric purity.
This guide has provided a comprehensive overview of the principles and detailed protocols for chiral HPLC, NMR spectroscopy with chiral solvating agents, and polarimetry. Each technique offers a self-validating system for assessing the stereochemical integrity of this compound. By integrating these methods into quality control and research workflows, scientists and drug development professionals can ensure the use of enantiomerically pure starting materials, a crucial step in the development of safe and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Strategic Role of D-Proline in Peptide Synthesis
An Application Guide to the Strategic Use of D-Proline in Boc-SPPS A Senior Application Scientist's Guide to N-Boc-D-Proline in Solid-Phase Peptide Synthesis
The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native peptides, such as poor metabolic stability. N-Boc-D-proline is a critical building block for this purpose. Its integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) offers two primary advantages:
-
Enhanced Enzymatic Stability : Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The introduction of a D-proline residue creates a proteolytically resistant site, significantly extending the peptide's in-vivo half-life.[1]
-
Conformational Constraint : The unique, rigid pyrrolidine ring of proline restricts the conformational freedom of the peptide backbone. The D-configuration further imposes specific steric constraints that can stabilize secondary structures like β-turns and kinks, which are often crucial for high-affinity receptor binding and improved selectivity.[2]
This guide focuses on the practical application of N-Boc-D-proline (N-Boc-D-Pro-OH) within the framework of the robust tert-butyloxycarbonyl (Boc) SPPS strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method, particularly effective for synthesizing long or hydrophobic peptides where aggregation during synthesis can be a significant challenge.[2][3] The repetitive deprotection steps using strong acid (TFA) in the Boc strategy can help disrupt secondary structure formation on the resin, improving solvation and coupling efficiencies.[4]
A Note on Nomenclature: It is critical to distinguish N-Boc-D-proline (the free carboxylic acid, -OH) from its methyl ester derivative, N-Boc-D-proline-OMe (-OMe). For stepwise elongation in SPPS, where the peptide is built from the C-terminus to the N-terminus, the incoming amino acid must possess a free carboxylic acid to form a peptide bond with the N-terminal amine of the growing chain. Therefore, N-Boc-D-Pro-OH is the correct reagent for incorporation into a peptide chain via SPPS. N-Boc-D-Pro-OMe is typically used in solution-phase synthesis or as an intermediate for creating more complex proline analogues.[][6]
Core Principles: The Boc-SPPS Cycle
Boc-based SPPS is a cyclical process founded on the principle of graduated acid lability.[7] The Nα-Boc group is labile to moderate acids (e.g., Trifluoroacetic Acid, TFA), while the side-chain protecting groups (typically benzyl-based) and the resin linker require a much stronger acid (e.g., HF, TFMSA) for removal during the final cleavage step.[3][8]
The synthesis cycle for each amino acid, including N-Boc-D-proline, consists of three fundamental steps: Deprotection, Neutralization, and Coupling.
Quantitative Synthesis Parameters
The efficiency of each step is paramount to achieving a high yield of the desired peptide. The following table summarizes typical quantitative parameters for incorporating N-Boc-D-proline.
| Parameter | Value | Rationale & Key Considerations |
| Resin Substitution | 0.3 - 0.8 mmol/g | A lower substitution is often beneficial for long or difficult sequences to minimize steric hindrance and aggregation. Use Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[2] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | A molar excess drives the coupling reaction to completion, ensuring a high yield at each step. |
| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation of the incoming amino acid's carboxyl group. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine structure can lead to slower coupling kinetics compared to primary amines. Reaction monitoring is highly recommended.[2] |
| Deprotection Time | 20 - 30 minutes | Sufficient time to ensure complete removal of the Boc group using 25-50% TFA in DCM.[2][9] |
| Coupling Efficiency (N-Boc-D-proline) | ~98-99.5% | May require double coupling or optimized reagents. Must be monitored with a test specific for secondary amines (e.g., Isatin or Chloranil test).[2][10] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the peptide's length, sequence, and the efficiency of each cycle. |
| Final Purified Peptide Yield | 10 - 30% | Reflects losses during HPLC purification steps. |
Detailed Experimental Protocols
The following protocols provide a comprehensive methodology for the manual synthesis of a peptide containing a D-proline residue using the Boc-SPPS strategy.
Protocol 1: Nα-Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group to expose the amine for the next coupling step.
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.
-
Pre-wash : Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes to begin the process.
-
Deprotection : Drain the pre-wash solution and add fresh deprotection solution (10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[11] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation.[9]
-
Washing : Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA. An intermediate wash with isopropanol (IPA) can help shrink the resin and remove trapped acid.[11]
Protocol 2: Neutralization
This critical step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent nucleophilic attack during coupling.
-
Washing : Following the deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 times for 1-2 minutes each).[2]
-
Final Washes : Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA, which could interfere with the subsequent coupling step. The resin is now ready for coupling.
Protocol 3: Coupling of N-Boc-D-Proline
Due to its secondary amine, coupling proline can be less efficient than coupling primary amino acids. Careful execution and monitoring are essential.
-
Amino Acid Activation : In a separate vessel, pre-activate N-Boc-D-proline (3-5 equivalents relative to resin substitution) with a coupling reagent. A common and effective method is using N,N'-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Dissolve N-Boc-D-proline and HOBt (3-5 equivalents each) in N,N-dimethylformamide (DMF).
-
Add DIC (3-5 equivalents) and allow the mixture to activate for 10-15 minutes at 0°C.
-
-
Coupling Reaction : Add the activated N-Boc-D-proline solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring : The standard Kaiser test will yield a false negative (yellow/brown) for proline's secondary amine. The completion of the coupling reaction must be monitored using a specific qualitative test, such as the Isatin Test or Chloranil Test .[2][10]
-
A negative test (indicating complete reaction) is crucial before proceeding. If the test remains positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is required to drive the reaction to completion.
-
-
Washing : Once coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage from the Resin
This final step uses a strong acid to cleave the completed peptide from the resin and remove the side-chain protecting groups. Trifluoromethanesulfonic acid (TFMSA) is a common alternative to the highly hazardous hydrofluoric acid (HF).[12]
-
Preparation : Dry the peptide-resin thoroughly under a high vacuum and place it in a round-bottom flask with a stir bar.
-
Scavengers : Add a scavenger cocktail to the flask to trap the reactive cations (e.g., benzyl, tert-butyl) generated during cleavage, preventing side reactions with sensitive residues like Trp and Met. A typical mixture is thioanisole and p-cresol.
-
Cleavage Reaction : Cool the flask in an ice bath (0-5°C). Slowly add the cleavage reagent (e.g., a mixture of TFMSA and TFA) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[11] Stir the mixture for 1-2 hours at 0-5°C.
-
Peptide Precipitation : Filter the resin and rinse it with neat TFA. Collect the filtrate and add it to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation : Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold ether several times to remove scavengers and organic byproducts. Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Integrated Synthesis Workflow
The following diagram illustrates the complete workflow from resin preparation to the final crude peptide, highlighting the decision points and key stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Activation of Boc-D-Pro-Ome for amide bond formation
An expert guide to the synthesis of Boc-D-proline-containing amides, this document provides a comprehensive overview of the necessary prerequisite hydrolysis of Boc-D-Pro-OMe and a detailed comparison of modern activation strategies for the resulting carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction
N-tert-butyloxycarbonyl-D-proline (Boc-D-Pro-OH) is a cornerstone building block in the synthesis of peptides and peptidomimetics. Its unique cyclic structure imparts conformational rigidity to peptide backbones, making it a critical component in designing molecules with specific secondary structures. However, the synthesis of proline-containing peptides is not without its challenges. The secondary amine of the proline ring is less nucleophilic and more sterically hindered than the primary amines of other proteinogenic amino acids, which can lead to slower and less efficient coupling reactions.[1][2][3]
A common precursor available to researchers is the methyl ester, this compound. A critical point, and the foundational premise of this guide, is that a carboxylic ester cannot be directly activated for amide bond formation in the same manner as a carboxylic acid. The synthesis must, therefore, proceed via a two-stage process:
-
Saponification: The methyl ester (this compound) must first be hydrolyzed to its corresponding carboxylic acid, Boc-D-Pro-OH.
-
Activation & Coupling: The newly formed carboxylic acid is then activated using a suitable coupling reagent to facilitate the formation of an amide bond with a target amine.
This application note provides a detailed, field-tested guide to both of these essential stages. We will first detail the protocol for the quantitative hydrolysis of the methyl ester. Subsequently, we will explore the chemical principles behind carboxylic acid activation and provide a comparative analysis of the major classes of coupling reagents. Finally, we present step-by-step protocols for three robust and widely applicable coupling methods, complete with a troubleshooting guide to address common synthetic challenges.
PART 1: The Prerequisite: Saponification of this compound
Scientific Rationale
Amide bond formation via coupling reagents relies on the activation of a carboxylic acid. The hydroxyl group of the acid is converted into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[4][5] An ester, such as this compound, already has an alkoxy (-OMe) group, which is a poor leaving group under neutral or acidic conditions. Therefore, attempting to directly "activate" the ester is inefficient and not a standard synthetic route.
The most reliable method to prepare the requisite carboxylic acid is through base-catalyzed hydrolysis, a reaction commonly known as saponification.[6] In this reaction, a hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic reaction medium, the acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate and yield the neutral Boc-D-Pro-OH.[7]
Caption: Overall workflow for amide synthesis from this compound.
Protocol 1: Saponification of this compound
Principle: Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, followed by an acidic workup.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., for 10 mmol of ester, use 30 mL THF, 10 mL MeOH, and 10 mL H₂O).
-
Addition of Base: Add LiOH·H₂O (1.5 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and MeOH.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-D-Pro-OH as a white solid or viscous oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
PART 2: Activation of Boc-D-Pro-OH for Amide Bond Formation
Core Principles and Comparative Overview of Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process. Coupling reagents overcome this barrier by activating the carboxylic acid.[4] This is universally achieved by converting the carboxyl-hydroxyl into a good leaving group, creating a highly reactive acyl-intermediate. The choice of reagent is critical and depends on factors such as steric hindrance, desired reaction time, cost, and the need to suppress side reactions, particularly racemization.
Caption: General mechanism of coupling-reagent-mediated amide bond formation.
The table below provides a comparative summary of the most common classes of coupling reagents used for this purpose.
| Reagent Class | Examples | Mechanism | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate.[4][5] | Cost-effective, widely used.[8] | Can form insoluble urea byproducts (DCC); risk of N-acylurea side reaction and racemization without additives.[5][9][10] |
| Additives | HOBt, HOAt, Oxyma | The O-acylisourea reacts with the additive to form a more stable, yet highly reactive, active ester, suppressing side reactions.[8][11] | Increases coupling efficiency and significantly reduces racemization.[12] | HOBt and HOAt are classified as explosives; Oxyma is a safer, highly effective alternative.[8] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, COMU | Directly forms the active ester with the carboxyl group in the presence of a base.[13] | Very high reactivity, rapid coupling times, excellent for sterically hindered amino acids like proline.[3][14] | More expensive; can cause guanidinylation of the amine if used in excess.[11] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms an active ester via a phosphonium intermediate. | High reactivity, avoids the guanidinylation side reaction.[11] PyAOP is particularly effective for hindered couplings.[15] | The original BOP reagent produces a carcinogenic byproduct (HMPA); modern reagents like PyBOP do not.[11][16] |
PART 3: Detailed Experimental Protocols
The following protocols are generalized for the coupling of Boc-D-Pro-OH to a primary or secondary amine (R-NH₂ or R₂NH). Equivalents are based on the limiting reagent, which is typically the amine component.
Protocol 2: EDC/HOBt Mediated Coupling (Carbodiimide Method)
Principle: A classic and cost-effective method where EDC activates the carboxylic acid, and HOBt is used as an additive to improve efficiency and minimize side reactions by forming a reactive OBt-ester.[16]
Materials:
-
Boc-D-Pro-OH (1.1 eq.)
-
Amine component (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq., if amine is a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Setup: To a flame-dried, inert-atmosphere flask, add Boc-D-Pro-OH (1.1 eq.), the amine component (1.0 eq.), and HOBt (1.2 eq.). Dissolve in anhydrous DCM or DMF.
-
Base Addition: If the amine component is a hydrochloride salt, add DIPEA (2.5 eq.) and stir for 10 minutes.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: HATU Mediated Coupling (Uronium Salt Method)
Principle: HATU is a highly reactive uronium salt that is exceptionally effective for difficult couplings, including those involving the sterically hindered proline. It rapidly forms a highly reactive OAt-ester.[3][16]
Materials:
-
Boc-D-Pro-OH (1.2 eq.)
-
Amine component (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Pre-activation: In a flask, dissolve Boc-D-Pro-OH (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 15-20 minutes. The solution may change color.
-
Coupling: Add a solution of the amine component (1.0 eq.) in a minimal amount of DMF to the pre-activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than carbodiimide methods. Monitor by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Note: Multiple washes may be needed to remove DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 4: PyBOP Mediated Coupling (Phosphonium Salt Method)
Principle: PyBOP is a phosphonium-based reagent that offers high reactivity similar to uronium salts but avoids the potential for guanidinylation side reactions, making it a very robust choice.[11][16]
Materials:
-
Boc-D-Pro-OH (1.1 eq.)
-
Amine component (1.0 eq.)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Setup: In a flask, combine Boc-D-Pro-OH (1.1 eq.), the amine component (1.0 eq.), and PyBOP (1.1 eq.) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 2 or 3, depending on the solvent used.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete hydrolysis of this compound. 2. Degraded coupling reagent or solvent. 3. Insufficiently reactive coupling reagent for the specific substrates. | 1. Confirm complete conversion to Boc-D-Pro-OH before coupling. 2. Use fresh, anhydrous reagents and solvents.[17] 3. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU or PyBOP).[14] |
| Incomplete Reaction | 1. Significant steric hindrance from the amine or proline. 2. Insufficient reaction time or temperature. 3. Inadequate stoichiometry of reagents. | 1. Switch to HATU or PyAOP, which are designed for hindered couplings.[3][15] 2. Extend the reaction time (e.g., overnight) or gently warm the reaction to 30-40°C.[17] 3. Increase the equivalents of the acid and coupling reagent to 1.5-2.0 eq. |
| N-Acylurea Side Product | Occurs with carbodiimide reagents when the O-acylisourea intermediate rearranges instead of reacting with the amine.[17] | Ensure an adequate amount (at least 1.0 eq.) of an additive like HOBt or Oxyma is used. Alternatively, switch to an onium salt-based reagent. |
| Racemization | Can occur under harsh basic conditions or with prolonged activation times, though proline is less susceptible. | Use a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine. Keep reaction temperatures low and minimize pre-activation times. Using additives like HOAt or Oxyma is highly recommended to suppress racemization.[14] |
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. bachem.com [bachem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Standard Operating Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS): An Application Note
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its efficient and selective removal is a critical step, repeated throughout the synthesis, that directly impacts the final peptide's yield and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedure for Boc deprotection in SPPS. We will delve into the underlying chemical mechanism, present detailed experimental protocols, discuss critical parameters for optimization, and offer troubleshooting strategies for common side reactions.
Introduction: The Role of Boc Protection in SPPS
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are constructed by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This allows for the stepwise addition of amino acids with the growing peptide chain remaining immobilized, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3] The success of this cyclical process hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[4]
The Boc group is a classic and robust choice for this temporary Nα-protection.[5] It is stable under the basic and neutral conditions used for peptide coupling but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[1] This differential lability forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where benzyl-based groups, which are more acid-stable, are used for the semi-permanent protection of reactive amino acid side chains.[4][5] While the Boc/Bzl scheme is not strictly orthogonal, the difference in acid lability allows for selective deprotection.[6]
The Chemistry of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[4] The process can be broken down into the following key mechanistic steps:
-
Protonation: A strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group.[1][4]
-
Cleavage: This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to yield the free α-amino group (as its TFA salt) and carbon dioxide gas.[4][7]
The liberated tert-butyl cation is a reactive electrophile that can lead to undesirable side reactions, particularly the alkylation of nucleophilic amino acid side chains such as methionine, tryptophan, and cysteine.[6][8] To mitigate this, scavengers are often added to the deprotection solution to trap the tert-butyl cation.[6]
Experimental Protocols
This section outlines the standard, field-proven protocol for the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials and Reagents
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA), peptide synthesis grade
-
Isopropanol (IPA) or Methanol (MeOH)
-
Scavengers (e.g., dithiothreitol (DTE), thioanisole) - optional, but highly recommended for sequences containing Cys, Met, or Trp.[2][9]
-
Solid-phase synthesis vessel (manual or automated)
-
Shaker
Standard Boc Deprotection Protocol
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[4] Drain the DCM.
-
Pre-wash (Optional but Recommended): Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and then drain. This step helps to remove residual solvent and prepares the resin for the main deprotection step.[2][9]
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[4] If the peptide sequence contains sensitive residues like tryptophan, cysteine, or methionine, it is highly recommended to add a scavenger such as 0.5% DTE to the deprotection solution.[6][10] Agitate the mixture for 20-30 minutes at room temperature.[4]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual TFA and cleaved Boc group byproducts. A typical washing sequence is:
-
Neutralization: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine for the subsequent coupling reaction.[6][11]
-
Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[9] The resin is now ready for the next amino acid coupling step.
In Situ Neutralization Protocol
An alternative, more streamlined approach is the in situ neutralization protocol, which combines the neutralization and coupling steps.[11][12] This method can reduce cycle times and minimize peptide aggregation, which is a common issue with "difficult" sequences.[11][13] In this procedure, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, allowing neutralization and coupling to occur simultaneously.[11]
Monitoring the Deprotection Reaction
Ensuring the complete removal of the Boc group is paramount to prevent chain termination and the formation of deletion sequences.[8] The most common qualitative method for monitoring the presence of a free primary amine after the neutralization step is the Kaiser test (or ninhydrin test) .[9][14]
-
Positive Result (Blue Color): Indicates the presence of a free primary amine, confirming successful deprotection.[9][15]
-
Negative Result (Yellow/No Color): Suggests that the deprotection was incomplete.[16]
For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[9]
Data Presentation and Quantitative Parameters
The efficiency of Boc deprotection is influenced by several factors. The following table summarizes common deprotection cocktails and their typical reaction conditions.
| Deprotection Reagent | Concentration | Solvent | Reaction Time | Efficiency | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | >99% | The most common method. Scavengers are recommended for sensitive residues.[1][4] |
| 50% TFA in DCM | 50% | DCM | 5 min pre-wash, 15-25 min reaction | High | A two-step approach can improve efficiency.[2][4] |
| 4 M Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 min | >99% | Useful for selectivity in the presence of other acid-labile groups.[4] |
| Neat TFA | 100% | - | Variable | High | Rarely used due to harshness and potential for incomplete resin swelling, which can lead to incomplete deprotection.[4][17] |
Visualization of the Boc Deprotection Workflow
The following diagrams illustrate the chemical mechanism of Boc deprotection and the overall experimental workflow in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporation of D-proline into peptides using Boc-D-Pro-Ome
An Application Guide to the Strategic Incorporation of D-Proline in Peptide Synthesis Using Boc-Protected Building Blocks
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful toolkit to enhance therapeutic properties. Among these, D-proline stands out for its ability to confer significant proteolytic resistance and to enforce specific, bioactive conformations upon the peptide backbone. This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the principles and practices for incorporating D-proline into synthetic peptides using the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. We will delve into the rationale behind D-proline's utility, the chemistry of the Boc protecting group, and present detailed, field-proven protocols for the successful synthesis, purification, and analysis of D-proline-containing peptides using N-Boc-D-proline as the key building block.
A Note on Reagents: This guide focuses on the use of N-Boc-D-proline (Boc-D-Pro-OH) for solid-phase peptide synthesis (SPPS), as a free carboxylic acid is required for activation and coupling to the N-terminal amine of the growing peptide chain. The methyl ester variant, Boc-D-Pro-OMe, is typically employed in solution-phase synthesis where C-terminal protection is necessary.
The Strategic Advantage of D-Proline Incorporation
The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's pharmacological profile. D-proline, in particular, offers a unique combination of stereochemical and conformational effects that are highly sought after in peptide engineering.[1]
-
Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids is to increase a peptide's resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, which can dramatically increase their in-vivo half-life and bioavailability.[1]
-
Conformational Control: Proline's rigid pyrrolidine ring already restricts the conformational freedom of the peptide backbone more than any other natural amino acid.[3][4] Introducing the D-enantiomer forces an obligatory switch in the accessible Ramachandran space, often inducing specific secondary structures like β-turns and kinks.[1][5] This conformational rigidity can lock the peptide into its most biologically active shape, enhancing its binding affinity and selectivity for its target receptor or enzyme.[5]
-
Improved Bioactivity: By stabilizing a bioactive conformation, the incorporation of D-proline can lead to peptides with significantly enhanced biological activity compared to their all-L counterparts.[1]
-
Reduced Immunogenicity: Peptides composed of D-amino acids may be less likely to be processed and presented by antigen-presenting cells, potentially reducing their immunogenic potential.[1]
The Core Chemistry: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS.[5] The synthesis is built upon a cycle of deprotection, neutralization, and coupling steps performed on a solid support (resin).[6][7]
The N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the α-amino group of the incoming amino acid.[2]
-
Protection: The Boc group is typically introduced by reacting the amino acid's free amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][8] The nucleophilic amine attacks one of the electrophilic carbonyls of the anhydride, forming the carbamate.[8][9]
-
Deprotection: The key to the Boc strategy is its selective removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][10] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6][9] This deprotection must be selective, leaving the more acid-stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage intact until the final cleavage step.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Peptide Bond Formation (Coupling)
Once the N-terminal amine of the resin-bound peptide is deprotected and neutralized, it can act as a nucleophile to attack the activated carboxyl group of the incoming Boc-D-Pro-OH.[11] The carboxyl group is typically activated in situ using coupling reagents to form a highly reactive intermediate, facilitating rapid and efficient amide bond formation.[11]
Common coupling reagents include:
-
Carbodiimides: Such as DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions.[12]
-
Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is highly efficient and minimizes racemization.[11][12]
Caption: Activation and coupling of Boc-D-Pro-OH.
Quantitative Synthesis Parameters
The success of SPPS relies on driving each reaction to completion. The following parameters are typical for incorporating N-Boc-D-proline.
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[5] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization.[5] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin functionalization.[5] |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.[5] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in Dichloromethane (DCM).[5] |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM.[5] |
| Coupling Efficiency | ~98-99.5% | May require double coupling. Monitored by a test for secondary amines (e.g., Isatin or Chloranil test).[5] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[5] |
Detailed Experimental Protocols
The following protocols describe a manual workflow for a single cycle of N-Boc-D-proline incorporation in Boc-SPPS.
Caption: A single cycle in Boc-SPPS for D-proline addition.
Protocol 1: Resin Preparation
-
Resin Selection: Choose a resin appropriate for your desired C-terminus. For a C-terminal amide, use MBHA or BHA resin. For a C-terminal carboxylic acid, use Merrifield or PAM resin.[1][13]
-
Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in Dichloromethane (DCM) for 20-30 minutes, then drain the solvent.[5]
Protocol 2: N-terminal Boc Deprotection
-
Pre-wash: Add the deprotection solution (e.g., 50% TFA in DCM) to the swollen resin and agitate for 1-2 minutes. Drain the solution.[5]
-
Deprotection: Add fresh deprotection solution (approx. 10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[5][13]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual TFA and the cleaved tert-butyl cations. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[13]
-
Expert Tip: When the peptide contains sensitive residues like Trp, Cys, or Met, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent alkylation by the tert-butyl cation.[7]
-
Protocol 3: Neutralization
This step is critical to convert the N-terminal ammonium salt into a free amine, which is necessary for coupling.[7]
-
Base Wash: Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 1-2 minutes each).[5]
-
Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for coupling.[5]
Protocol 4: Boc-D-Pro-OH Coupling
This protocol uses HBTU as the activating agent.
-
Activation: In a separate vessel, dissolve N-Boc-D-proline (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF. Add DIEA (2 equivalents relative to the amino acid) to the solution to begin activation.[1]
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.[1]
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[5]
Protocol 5: Monitoring the Coupling Reaction
It is essential to confirm that the coupling reaction has gone to completion before proceeding to the next cycle.
-
Standard Kaiser Test (for primary amines): The Kaiser (ninhydrin) test is used for most amino acids. A sample of beads will turn a deep blue/purple if free primary amines are present (incomplete coupling). A negative test (colorless or yellow beads) indicates completion.
-
Isatin or Chloranil Test (for secondary amines): The Kaiser test gives a false negative for proline's secondary amine.[1] An alternative test is required.
-
Isatin Test: A positive result (presence of unreacted proline) is indicated by the beads turning a blue-green color.
-
Chloranil Test: A positive result is indicated by blue beads.
-
-
Action: If the test is positive, drain the reaction solution, wash the resin, and perform a second coupling ("recoupling") with freshly prepared activated amino acid.[5]
Protocol 6: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage: Treat the resin with a strong acid. Anhydrous liquid Hydrogen Fluoride (HF) is traditionally used in Boc chemistry and requires a specialized apparatus.[13] The reaction is typically run for 1 hour at 0°C.
-
Safety & Practicality: Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative that does not require a specialized apparatus.[5]
-
-
Scavengers: A "scavenger cocktail" (e.g., anisole, p-cresol, thioanisole) must be added to the cleavage mixture to trap the reactive cations generated from the cleavage of side-chain protecting groups.[5]
-
Peptide Precipitation: After cleavage, the acid is removed, and the crude peptide is precipitated and washed with cold diethyl ether.
Protocol 7: Crude Peptide Purification
The crude product will contain the target peptide along with various impurities from incomplete reactions or side reactions.[14]
-
Method: The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]
-
Stationary Phase: A C18-modified silica column is most common.
-
Mobile Phase: A gradient of increasing acetonitrile in water, both containing 0.1% TFA, is used to elute the peptides. Less polar (more hydrophobic) peptides are retained longer on the column.[14]
-
Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to yield the final peptide as a white, fluffy powder.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. Purification and characterization of a proline-rich antibacterial peptide, with sequence similarity to bactenecin-7, from the haemocytes of the shore crab, Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Proline-Rich Peptides Utilizing Boc-D-Pro-OMe
Introduction: The Unique Challenge and Significance of Proline-Rich Peptides
Proline-rich peptides (PRPs) represent a diverse and crucial class of biomolecules involved in a myriad of biological processes, including signal transduction, protein-protein interactions, and antimicrobial defense.[1][2] Their unique structural and functional properties are largely dictated by the conformational rigidity of the proline residue, which restricts the peptide backbone's flexibility and often induces specific secondary structures like polyproline helices and β-turns. The incorporation of non-natural D-amino acids, such as D-proline, can further enhance the therapeutic potential of synthetic peptides by increasing their metabolic stability against enzymatic degradation.[3]
However, the synthesis of PRPs, particularly those containing sterically hindered or repetitive proline sequences, presents significant challenges in standard solid-phase peptide synthesis (SPPS).[4][5] These challenges include inefficient coupling reactions due to the secondary amine of proline and a high propensity for diketopiperazine (DKP) formation, especially when proline is at or near the C-terminus.[4]
This application note details a strategic approach to mitigate these issues by utilizing N-Boc-D-proline methyl ester (Boc-D-Pro-OMe) in a solution-phase synthesis strategy to create dipeptide building blocks. This method allows for the efficient and controlled incorporation of D-proline-containing motifs into larger peptide sequences, proving invaluable for researchers, scientists, and drug development professionals.
Core Principles: A Solution-Phase Fragment Approach
Instead of a direct, stepwise incorporation of single amino acids onto a solid support, this guide focuses on the solution-phase synthesis of a Boc-Xaa-D-Pro-OMe dipeptide. This dipeptide can then be utilized in a fragment condensation strategy. The rationale behind this approach is threefold:
-
Overcoming Steric Hindrance: Coupling a single amino acid to a proline residue on a growing peptide chain can be sterically demanding. By synthesizing the dipeptide in solution, reaction conditions can be optimized more readily to ensure complete coupling.
-
Minimizing Diketopiperazine Formation: The formation of DKP is a common side reaction involving the first two amino acids on a resin, particularly with proline.[4] Synthesizing a dipeptide fragment first and then coupling it to the resin-bound peptide chain bypasses this problematic step.
-
Versatility in Peptide Elongation: The resulting dipeptide, after appropriate deprotection, can be used in both solution-phase and solid-phase fragment condensation strategies for the synthesis of larger, more complex proline-rich peptides.[6]
The core of this strategy involves the coupling of an N-terminally protected amino acid (Boc-Xaa-OH) with the free secondary amine of D-proline methyl ester (H-D-Pro-OMe). The Boc group provides temporary protection of the N-terminus, while the methyl ester protects the C-terminus of the proline residue.
Caption: Workflow for dipeptide synthesis and subsequent use.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of a model dipeptide, Boc-L-Ala-D-Pro-OMe, in solution.
Protocol 1: Synthesis of Boc-L-Ala-D-Pro-OMe via EDC/HOBt Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
D-Proline methyl ester hydrochloride (H-D-Pro-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Boc-L-Ala-OH:
-
Dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.05 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[7]
-
-
Neutralization of H-D-Pro-OMe·HCl:
-
In a separate flask, dissolve H-D-Pro-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Add the neutralized H-D-Pro-OMe solution from step 2 to the activated Boc-L-Ala-OH solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude Boc-L-Ala-D-Pro-OMe by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Subsequent Deprotection Steps for Fragment Condensation
Once the protected dipeptide is synthesized and purified, the protecting groups can be selectively removed to prepare it for further coupling reactions.
A. N-terminal Boc Deprotection:
-
Dissolve the purified Boc-L-Ala-D-Pro-OMe in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[7]
-
Stir the reaction at room temperature for 20-30 minutes.[7]
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide salt (H-L-Ala-D-Pro-OMe·TFA).
B. C-terminal Methyl Ester Saponification:
-
To obtain a dipeptide with a free carboxylic acid for coupling to a resin or another peptide fragment's N-terminus, the methyl ester can be hydrolyzed.
-
Dissolve the Boc-L-Ala-D-Pro-OMe in a mixture of methanol and water.
-
Add 1 M sodium hydroxide (NaOH) solution and stir at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl and extract the product with an appropriate organic solvent.
-
Dry and concentrate to yield Boc-L-Ala-D-Pro-OH.
Quantitative Data and Expected Outcomes
The efficiency of the dipeptide synthesis is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected outcomes for the synthesis of Boc-proline containing dipeptides.
| Coupling Reagent Combination | Additive | Typical Solvent | Reaction Time | Expected Yield (%) | Reference(s) |
| EDC | HOBt | DCM/DMF | 12-16 h | 75-90 | [7][8] |
| DCC | - | DCM | 3 h | ~97 | [7] |
| HATU | DIPEA | DMF | 2-4 h | 80-95 | [7] |
Yields are highly substrate and condition-dependent and may require optimization.
Troubleshooting and Key Considerations
-
Low Coupling Yield: If the coupling reaction is incomplete, consider using a more potent coupling reagent like HATU, especially for sterically hindered amino acids.[9] Double coupling, where the coupling step is repeated with fresh reagents, can also improve yields.[9]
-
Racemization: While proline itself is less prone to racemization, the activated amino acid can be. The use of additives like HOBt or Oxyma is crucial to suppress this side reaction.[8]
-
Monitoring Reactions with Proline: Standard ninhydrin (Kaiser) tests for primary amines will not work for monitoring coupling to proline's secondary amine. The Isatin or Chloranil test is more appropriate for this purpose.[3][4]
-
Moisture Sensitivity: All coupling reactions should be performed under anhydrous conditions, as moisture will hydrolyze the activated amino acid and coupling reagents, leading to lower yields.
Application in Proline-Rich Peptide Synthesis
The synthesized Boc-Xaa-D-Pro-OMe dipeptide is a versatile building block.
Caption: Utilization pathways for the synthesized dipeptide.
-
Solution-Phase Synthesis: The Boc group of the dipeptide can be removed, and the resulting H-Xaa-D-Pro-OMe can be coupled with another Boc-protected amino acid or peptide fragment to extend the chain from the N-terminus.
-
Solid-Phase Synthesis (Fragment Condensation): The methyl ester can be saponified to yield Boc-Xaa-D-Pro-OH. This dipeptide acid can then be coupled to a deprotected N-terminus of a resin-bound peptide, incorporating the Xaa-Pro unit in a single, efficient step. This is particularly advantageous for introducing proline at positions 3 and 4 of a sequence, effectively preventing DKP formation.
Conclusion
The use of this compound for the solution-phase synthesis of dipeptide fragments is a powerful and strategic approach for the construction of complex proline-rich peptides. This methodology effectively circumvents common side reactions and inefficiencies encountered in standard stepwise solid-phase synthesis. By providing a robust protocol for the creation of these key building blocks, this guide empowers researchers to tackle the synthesis of challenging PRP sequences with greater confidence and success, ultimately accelerating research and development in peptide-based therapeutics.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A mechanochemical approach to access the proline–proline diketopiperazine framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of Boc-D-Pro-Ome in the Synthesis of Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the design of potent and specific enzyme inhibitors remains a cornerstone of therapeutic development.[] The strategic incorporation of non-canonical amino acids is a powerful tactic to enhance the pharmacological properties of peptide and peptidomimetic inhibitors.[2] This guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)-D-proline methyl ester (Boc-D-Pro-Ome) and its corresponding carboxylic acid, Boc-D-Pro-OH , as pivotal building blocks in the synthesis of enzyme inhibitors. We will elucidate the chemical rationale for their use, focusing on the unique conformational constraints and proteolytic resistance imparted by the D-proline scaffold.[3][4] Detailed protocols for the incorporation of this moiety using Boc-based Solid-Phase Peptide Synthesis (SPPS) are provided, alongside applications in the synthesis of inhibitors for critical enzyme targets such as Dipeptidyl Peptidase IV (DPP-IV) and various viral proteases.
Introduction: The Unique Advantage of the D-Proline Scaffold
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a rigid five-membered pyrrolidine ring.[4] This structure dramatically restricts the conformational freedom of the peptide backbone, making it a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices.[5] In inhibitor design, this conformational rigidity is exploited to pre-organize a molecule into a bioactive conformation that precisely fits the active site of a target enzyme, thereby enhancing binding affinity and potency.
The use of the D-enantiomer, D-proline, offers two further, critical advantages for drug development:
-
Enhanced Proteolytic Stability: Proteolytic enzymes, which are responsible for the degradation of peptides in the body, are highly stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly increased resistance to enzymatic breakdown and a longer biological half-life.[3]
-
Novel Structural Space: Incorporating D-amino acids allows for the exploration of unique three-dimensional arrangements that are not accessible with L-amino acids alone, potentially leading to novel interactions with the enzyme target.[6]
The subject of this guide, this compound, is a derivative of D-proline where the amine is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester (OMe).[7][8] The Boc group is a cornerstone of peptide synthesis, stable under many conditions but readily removed with acid.[9][] This allows for the controlled, stepwise assembly of peptide chains. While this compound is a stable starting material, its carboxylic acid counterpart, Boc-D-Pro-OH , is the form typically used directly in standard solid-phase coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | N-Boc-D-proline methyl ester, (R)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate | [7][] |
| CAS Number | 73323-65-6 | [7][12] |
| Molecular Formula | C₁₁H₁₉NO₄ | [7] |
| Molecular Weight | 229.27 g/mol | [7] |
| Appearance | Yellow Oil or Solid | [12] |
| Key Reactivity | Boc group is acid-labile; Ester can be saponified under basic conditions. | [9] |
| Application | Building block in peptide synthesis and organic chemistry. | [8] |
Applications in the Synthesis of Key Enzyme Inhibitor Classes
The unique structural features of D-proline have made it a valuable component in inhibitors targeting several classes of enzymes, particularly proteases.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for regulating insulin secretion.[13][14] Inhibiting DPP-IV is a major therapeutic strategy for type 2 diabetes.[14] Many potent DPP-IV inhibitors are peptidomimetics that target the enzyme's active site, which has a preference for substrates with a proline residue at the P1 position.
-
Rationale for D-Proline: The design of DPP-IV inhibitors often involves creating a stable analog of the natural Xaa-Pro dipeptide substrate.[] Using a D-proline analog can enhance stability while maintaining the necessary interactions within the active site. Boro-proline dipeptides, for instance, are among the most potent DPP-IV inhibitors known and have been synthesized with various substitutions on the proline ring to modulate potency and selectivity.[16] The synthesis of these complex molecules often begins with protected proline derivatives.
Viral Protease Inhibitors (HCV, HIV)
Viral proteases are essential for viral replication, as they cleave large viral polyproteins into functional smaller proteins.[17][18] They are prime targets for antiviral drug development.
-
Hepatitis C Virus (HCV) NS3/4A Protease: The HCV NS3/4A protease is a serine protease critical for the viral life cycle.[19] The design of inhibitors has been a major focus of HCV research.[20] Early and next-generation inhibitors often incorporate proline or its analogs to mimic the natural substrate cleavage sites, providing a rigid scaffold to orient other pharmacophoric groups that interact with the enzyme's subsites.[21][22] The use of D-amino acids, including D-proline derivatives, can improve the pharmacokinetic profile of these inhibitors.
-
HIV-1 Protease: This aspartyl protease is another critical target for antiviral therapy. The design of HIV-1 protease inhibitors often involves creating pseudosymmetric dipeptide isosteres.[23] While not as common as in other protease inhibitors, proline analogs can be incorporated to constrain the conformation of the inhibitor backbone, enhancing its fit within the C2-symmetric active site of the enzyme.
Thrombin Inhibitors
Thrombin is a serine protease that is the final effector enzyme in the coagulation cascade, converting fibrinogen to fibrin.[24] Direct thrombin inhibitors are important anticoagulant drugs.
-
Rationale for D-Proline: The active site of thrombin is often targeted by peptidomimetic inhibitors designed to mimic its natural substrate. The sequence D-Phe-Pro-Arg is a well-known thrombin inhibitor scaffold.[25] Replacing L-Pro with D-Pro, or using other proline analogs, can modulate the inhibitor's potency, selectivity against other serine proteases, and metabolic stability.[24][26]
Core Synthetic Protocols: Incorporation of Boc-D-Proline
The following protocols describe the incorporation of a Boc-D-proline residue into a growing peptide chain using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). The direct reactant for the coupling step is Boc-D-Pro-OH .
Diagram 1: General Workflow for Boc-SPPS
This diagram illustrates the iterative cycle of deprotection and coupling central to Boc-based Solid-Phase Peptide Synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI [mdpi.com]
- 7. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 18. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uu.diva-portal.org [uu.diva-portal.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 23. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Boc-D-Pro-OMe as a Chiral Synthon for Advanced Organocatalyst Development in Asymmetric Synthesis
Abstract
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts. Proline and its derivatives are cornerstones of this field, prized for their low cost, ready availability, and high stereocontrol in a variety of carbon-carbon bond-forming reactions. However, a common point of confusion arises with N-protected derivatives such as N-Boc-D-proline methyl ester (Boc-D-Pro-OMe). This guide clarifies the precise role of this compound: it is not a direct organocatalyst for enamine-mediated reactions but rather a critical chiral building block, or synthon. The N-terminal tert-butoxycarbonyl (Boc) protecting group deactivates the catalytically essential secondary amine, thereby enabling selective modification at the C-terminal methyl ester.[1][2] This application note provides the core mechanistic rationale, detailed synthetic protocols for transforming this compound's parent acid into a highly efficient D-prolinamide organocatalyst, and its subsequent application in a benchmark asymmetric aldol reaction, empowering researchers to leverage this synthon for creating next-generation catalysts.
Part 1: Mechanistic Rationale - Why Proline Works and Why Protection is Necessary
The Foundational Proline Catalytic Cycle
The efficacy of proline as an organocatalyst stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[3][4] This activation mode, distinct from base-catalyzed enolate formation, proceeds through a well-defined catalytic cycle. The secondary amine of proline condenses with the carbonyl donor to form an iminium ion, which then tautomerizes to the crucial enamine. This enamine, now a potent nucleophile, attacks a carbonyl acceptor (e.g., an aldehyde). The resulting intermediate is hydrolyzed, regenerating the catalyst and liberating the chiral product. The inherent chirality of the proline scaffold directs the facial selectivity of the attack, leading to high enantioselectivity.[5]
Caption: The enamine catalytic cycle for a proline-catalyzed aldol reaction.
The Inhibitory Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an amide-like functional group attached to the proline nitrogen. The electron-withdrawing nature and steric bulk of the Boc group fundamentally alter the properties of the nitrogen atom.[1] It significantly reduces the nucleophilicity of the nitrogen, preventing the initial condensation reaction with the ketone donor that is required to initiate the catalytic cycle.[2] Consequently, N-Boc-D-proline and its esters are catalytically inactive in reactions that rely on the enamine mechanism.
Caption: The Boc group prevents the formation of the enamine intermediate.
The Strategic Advantage of this compound as a Synthon
The true value of this compound and its parent acid, Boc-D-Pro-OH, lies in synthetic strategy. By temporarily deactivating the amine, the Boc group directs reactivity towards the carboxyl group.[2] This allows for selective modifications, most commonly amide bond formation, without interference from the otherwise reactive secondary amine. This strategy enables the construction of more complex, "second-generation" organocatalysts with enhanced solubility, activity, and stereodirecting ability.[2]
The "D" configuration is equally crucial. As enantiomers, D- and L-proline-derived catalysts provide access to opposite enantiomers of the final product.[6] By starting with this compound or Boc-D-Pro-OH, chemists can specifically synthesize catalysts that produce the desired "unnatural" product enantiomer, which is often a requirement in pharmaceutical development.[7]
Part 2: Synthesis of an Advanced D-Prolinamide Organocatalyst
To illustrate the synthetic utility of the Boc-proline scaffold, this section provides a protocol for the synthesis of a highly effective C2-symmetric D-prolinamide catalyst. The workflow involves two main stages: the coupling of Boc-D-Pro-OH with a chiral diamine, followed by the acidic removal of the Boc protecting groups to unmask the catalytically active secondary amines.
Synthetic Workflow Overview
The overall process transforms the stable, catalytically inactive building block into a potent organocatalyst ready for application.
Caption: Workflow for synthesizing a D-prolinamide organocatalyst.
Detailed Protocol: Stage 1 - Amide Coupling
This protocol is adapted from established literature procedures for synthesizing C2-symmetric proline-based organocatalysts.[8]
Objective: To couple two equivalents of Boc-D-Pro-OH with one equivalent of 1,3-benzenedimethanamine.
Materials & Reagents:
-
Boc-D-Pro-OH (2.0 equiv)
-
1,3-benzenedimethanamine (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equiv)
-
1-Hydroxybenzotriazole monohydrate (HOBt) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
5% Citric Acid solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottomed flask, dissolve Boc-D-Pro-OH (2.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add EDCI (2.0 equiv) and HOBt (2.0 equiv) to the cooled solution and stir for 15 minutes. Causality Note: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization and improve the efficiency of the amide bond formation.[9]
-
In a separate flask, dissolve 1,3-benzenedimethanamine (1.0 equiv) in anhydrous DCM.
-
Add the diamine solution dropwise to the activated acid solution at 0 °C over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution (3x), saturated NaHCO₃ solution (3x), and brine (1x). Causality Note: The acid wash removes unreacted amine and basic byproducts, while the base wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-Boc-protected prolinamide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Detailed Protocol: Stage 2 - Boc Deprotection
Objective: To remove the Boc protecting groups to yield the final catalyst's hydrochloride salt.
Materials & Reagents:
-
Crude or purified bis-Boc-protected prolinamide (1.0 equiv)
-
Methanol (MeOH)
-
12 N Hydrochloric Acid (HCl)
-
Round-bottomed flask, magnetic stirrer, oil bath
Procedure:
-
Dissolve the bis-Boc-protected prolinamide in a mixture of DCM and Methanol.[10]
-
To the stirred solution, add 12 N HCl dropwise.
-
Place the flask in an oil bath and heat to 50-55 °C, stirring vigorously for 4-6 hours. Causality Note: The strong acidic conditions protonate the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and release of CO₂.[11]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to yield the final D-prolinamide catalyst as its bis-hydrochloride salt. This crude salt is often of sufficient purity for direct use in catalysis.
Part 3: Application in a Model Asymmetric Aldol Reaction
With the advanced catalyst in hand, it can now be applied to a benchmark asymmetric aldol reaction between an aldehyde and a ketone.
Protocol: Asymmetric Aldol Reaction
This protocol demonstrates the catalytic activity of the newly synthesized D-prolinamide.[8]
Objective: To catalyze the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.
Materials & Reagents:
-
Synthesized D-prolinamide catalyst (10-20 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Acetone (5.0 equiv, acts as both reactant and solvent in some cases)
-
Solvent (e.g., DCM or neat acetone)
-
Benzoic Acid (BZA) or Dinitrophenol (DNP) as an additive (10 mol%)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the D-prolinamide catalyst (e.g., 0.025 mmol, 10 mol%) and the acidic additive in the chosen solvent (e.g., DCM, 0.5 mL), add acetone (1.25 mmol, 5.0 equiv). Causality Note: A weak acid additive can facilitate the proton transfer steps within the catalytic cycle, often accelerating the reaction and improving stereoselectivity.
-
Cool the reaction mixture to the desired temperature (e.g., 2 °C or -10 °C). Temperature is a critical parameter; lower temperatures typically enhance enantioselectivity.
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) and stir the solution for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 1:3 ethyl acetate/hexane eluent) to obtain the pure aldol product.
Analysis and Validation
A successful protocol requires rigorous validation of the outcome.
-
Chemical Yield: Determined by isolating the pure product and calculating the percentage yield based on the limiting reagent (4-nitrobenzaldehyde).
-
Diastereomeric Ratio (dr): For products with two new stereocenters, the dr can be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.
-
Enantiomeric Excess (ee%): This is the most critical measure of success in asymmetric synthesis. It is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the peak areas of the two enantiomers using a suitable chiral stationary phase.
Expected Results
The performance of proline-based catalysts is highly dependent on the specific substrates, catalyst structure, and reaction conditions. The table below summarizes representative literature data for reactions of this type.
| Aldehyde | Catalyst Loading (mol%) | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 10 | BZA | 2 | 72 | 90 | 50 | [8] |
| 4-Nitrobenzaldehyde | 10 | BZA | 2 | 72 | 95 | 61 | [8] |
| 4-Chlorobenzaldehyde | 10 | BZA | 2 | 72 | 92 | 55 | [8] |
Part 4: Conclusion & Broader Applications
This guide has established the correct and strategic use of this compound and its parent acid as foundational synthons in asymmetric organocatalysis. By understanding that N-protection is a tool for directing synthetic modifications, researchers can move beyond simple proline catalysis to design and construct sophisticated, high-performance catalysts tailored for specific transformations. The protocols provided offer a clear pathway for synthesizing a C2-symmetric D-prolinamide catalyst and validating its performance in the classic aldol reaction. The principles and techniques described here are broadly applicable to the creation of other advanced catalyst classes, such as diarylprolinol silyl ethers, and are integral to the modern synthesis of complex chiral molecules and active pharmaceutical ingredients.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chempep.com [chempep.com]
Boc-D-Pro-Ome in the synthesis of proline-based organocatalysts
An Application Guide: Leveraging Boc-D-Pro-OMe for the Synthesis of Advanced Proline-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of asymmetric organocatalysis has been profoundly influenced by the versatility of the simple amino acid, proline.[1][2] Its ability to form transient chiral enamines and iminium ions provides a powerful strategy for the stereocontrolled synthesis of complex molecules.[3] However, the full potential of proline catalysis is often realized through structural modification to enhance solubility, reactivity, and selectivity.[4] This guide focuses on the strategic use of N-tert-butoxycarbonyl-D-proline methyl ester (this compound), a cornerstone chiral building block for creating a new generation of high-performance D-proline-derived organocatalysts. We will explore the rationale behind using this protected synthon and provide detailed, field-proven protocols for the synthesis of diarylprolinol silyl ether catalysts, demonstrating their subsequent application in a model asymmetric reaction.
The Strategic Advantage: Why this compound?
While D-proline itself is an effective catalyst, its bifunctional nature (a secondary amine and a carboxylic acid) can complicate selective chemical modifications.[5] this compound is an advanced intermediate designed to overcome these limitations, offering precise control over synthetic outcomes.
-
Enabling Selective Modification : The tert-butoxycarbonyl (Boc) group protects the nucleophilic secondary amine.[6] This allows for selective reactions at the methyl ester position, such as Grignard additions, without interference from the amine.[6][7]
-
Facilitating Purification : The lipophilicity imparted by the Boc group and methyl ester often simplifies the purification of synthetic intermediates via standard chromatographic techniques.[6]
-
Controlled Deprotection : The Boc group is robust enough to withstand many reaction conditions yet can be removed cleanly under acidic conditions, unmasking the crucial secondary amine at the desired stage of the synthesis.[7]
Essentially, this compound is not a catalyst itself but a foundational chiral synthon that unlocks access to more sophisticated and often superior organocatalysts.[6][8]
The Mechanistic Foundation of Proline-Derived Catalysts
The power of the catalysts derived from this compound originates from the same mechanistic principles as proline itself.[9] The chiral secondary amine, once deprotected, is the engine of catalysis, operating through two primary activation modes:
-
Enamine Catalysis : The catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction) with high stereocontrol.[1][10]
-
Iminium Ion Catalysis : The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in Michael or Diels-Alder reactions).[3][11]
The bulky substituents installed using this compound as a starting material, such as diarylmethyl or silyl ether groups, provide essential steric shielding. This shielding directs the approach of the reactants, dramatically enhancing the enantioselectivity of the transformation compared to unsubstituted proline.[7]
Caption: General catalytic cycles for proline-based organocatalysts.
Synthesis Protocol: (R)-Diphenylprolinol Trimethylsilyl Ether
One of the most powerful classes of catalysts derived from this compound is the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[7] They are exceptionally effective in a wide range of asymmetric transformations, including Michael additions, α-halogenations, and Diels-Alder reactions.[1][11][12]
The synthesis is a robust three-step process: Grignard addition, Boc deprotection, and silylation.[7][13]
Caption: Workflow for synthesizing diarylprolinol silyl ether catalysts.
Part A: Synthesis of N-Boc-(R)-α,α-Diphenyl-2-pyrrolidinemethanol
This step utilizes a Grignard reaction to add two phenyl groups to the ester carbonyl.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| This compound | 229.27 | 11.46 g | 50.0 mmol |
| Phenylmagnesium Bromide (3.0 M in Et₂O) | 181.31 | 42.0 mL | 126.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Hexanes | - | - | - |
Protocol
-
Setup : Under an inert atmosphere (Nitrogen or Argon), add this compound and 100 mL of anhydrous THF to a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition : Add the phenylmagnesium bromide solution dropwise via a syringe or dropping funnel over 30 minutes. Scientist's Note: The slow, dropwise addition at 0°C is critical to control the highly exothermic reaction and prevent side product formation.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching : Carefully cool the flask back to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the product as a white solid.
-
Expected Yield : 85-95%
-
Characterization : ¹H NMR, ¹³C NMR, Mass Spectrometry.
Part B: Synthesis and Application of (R)-Diphenylprolinol Trimethylsilyl Ether
This two-part protocol involves the deprotection of the amine followed by in-situ silylation and direct use in a model reaction.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| N-Boc-(R)-diphenylprolinol (from Part A) | 353.47 | 3.54 g | 10.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Hydrochloric Acid (4 M in Dioxane) | 36.46 | 10 mL | 40.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 mmol |
| Trimethylsilyl Chloride (TMSCl) | 108.64 | 1.9 mL | 15.0 mmol |
| trans-Cinnamaldehyde | 132.16 | 1.32 g | 10.0 mmol |
| Dimethyl Malonate | 132.12 | 2.28 mL | 20.0 mmol |
Protocol: Catalyst Preparation and In-Situ Use
-
Deprotection : Dissolve N-Boc-(R)-diphenylprolinol (1.0 eq) in 20 mL of DCM and cool to 0 °C. Add the 4 M HCl in dioxane solution and stir for 2 hours at room temperature. After completion, concentrate the mixture to dryness under reduced pressure to obtain the hydrochloride salt.
-
Catalyst Formation : To the flask containing the crude salt, add 30 mL of DCM and cool to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilyl chloride (1.5 eq). Stir at 0 °C for 30 minutes. Scientist's Note: Triethylamine acts as a base to neutralize the HCl salt and to scavenge the HCl produced during silylation. This solution now contains the active catalyst.
-
Model Reaction (Michael Addition) : To the catalyst solution at 0 °C, add trans-cinnamaldehyde (1.0 eq).
-
Nucleophile Addition : Add dimethyl malonate (2.0 eq) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up : Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL), dry the combined organic layers over MgSO₄, and concentrate.
-
Purification & Analysis : Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results for Model Reaction
| Product | Yield | Enantiomeric Excess (ee) |
|---|
| Dimethyl 2-(3-oxo-1-phenylpropyl)malonate | >90% | >98% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard reaction | Impure or wet reagents/glassware; Inactive Grignard reagent. | Ensure all glassware is flame-dried. Use anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase reaction time or add a slight excess of HCl solution. Monitor carefully by TLC. |
| Low enantioselectivity | Catalyst degradation (moisture); Incorrect reaction temperature. | Prepare the catalyst immediately before use. Ensure anhydrous conditions throughout the reaction. Strictly control the reaction temperature. |
| Side products in silylation | Excess silylating agent or base. | Use the specified stoichiometry. Add TMSCl slowly at 0 °C. |
Conclusion
This compound stands as a premier chiral building block in the asymmetric synthesis toolbox. Its protected nature provides the synthetic chemist with the flexibility to construct highly tailored and sterically demanding organocatalysts that offer superior performance over simple proline. The protocols detailed herein for the synthesis of diarylprolinol silyl ethers demonstrate a reliable and scalable pathway to a class of catalysts capable of mediating a vast array of chemical transformations with exceptional levels of stereocontrol, thereby accelerating research and development in both academic and industrial settings.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Solution-Phase Synthesis of Dipeptides Using Boc-D-Proline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. Dipeptides, the simplest constituents of the peptide family, are not only fundamental building blocks for larger polypeptides but also possess intrinsic biological activities. Solution-phase peptide synthesis, while considered a classical approach, offers distinct advantages for the preparation of short peptides, including dipeptides. It allows for straightforward scalability, purification, and characterization of intermediates, ensuring high purity of the final product[1][2].
This guide provides a detailed methodology for the solution-phase synthesis of dipeptides utilizing N-tert-butoxycarbonyl-D-proline (Boc-D-Pro-OH) as a key starting material. D-proline is of particular interest as its incorporation can enhance metabolic stability and induce specific conformational constraints in peptides, which are desirable properties in therapeutic peptide design[3]. The tert-butyloxycarbonyl (Boc) protecting group is employed for the temporary protection of the α-amino group. The Boc group is stable under neutral and basic conditions but can be readily removed under acidic conditions, making it an ideal choice for a stepwise peptide synthesis strategy[4][5].
This document will detail the necessary steps, from the initial saponification of Boc-D-Proline methyl ester (Boc-D-Pro-OMe) to the coupling reaction with a second amino acid methyl ester, followed by purification. The causality behind experimental choices, potential challenges, and troubleshooting strategies will be discussed to provide a comprehensive and self-validating protocol.
I. The Chemistry: A Strategic Overview
The synthesis of a dipeptide from this compound and another amino acid methyl ester involves a three-stage process:
-
Saponification: The methyl ester of this compound is hydrolyzed to yield the corresponding carboxylic acid (Boc-D-Pro-OH). This step is crucial as a free carboxyl group is required for the subsequent peptide bond formation.
-
Peptide Coupling: The newly formed Boc-D-Pro-OH is then coupled with the free amino group of another amino acid methyl ester. This reaction is mediated by a coupling agent that activates the carboxylic acid, facilitating the nucleophilic attack by the amine.
-
Purification: The final dipeptide product is isolated and purified from the reaction mixture, removing any unreacted starting materials and byproducts.
Each of these stages requires careful control of reaction conditions to maximize yield and minimize side reactions, most notably racemization[4][6][7].
II. Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to prepare the carboxylic acid necessary for the coupling reaction. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation as it can effectively cleave the ester under mild conditions, minimizing the risk of racemization[8][9][10].
Materials:
-
Boc-D-Proline methyl ester (this compound)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of dioxane (or THF) and water (e.g., a 3:1 ratio).
-
To this solution, add LiOH·H₂O (1.5 - 2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Pro-OH as a solid or oil. The product is often used in the next step without further purification if it is of sufficient purity.
Expert Insight: The choice of LiOH is strategic. Stronger bases like NaOH or KOH can increase the risk of racemization at the α-carbon, especially with prolonged reaction times or elevated temperatures[9]. The use of a mixed solvent system (e.g., THF/water) ensures the solubility of both the ester starting material and the hydroxide salt.
Protocol 2: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol details the coupling of Boc-D-Pro-OH with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve coupling efficiency[1][11][12].
Materials:
-
Boc-D-Pro-OH (from Protocol 1)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl, etc.) (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents for neutralization)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Acid Ester: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to obtain the free base.
-
Activation of Boc-D-Pro-OH: In the main reaction flask, dissolve Boc-D-Pro-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution of Boc-D-Pro-OH and HOBt. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
Coupling: Add the neutralized amino acid ester solution from step 1 to the activated Boc-D-Pro-OH mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-D-Pro-AA-OMe dipeptide[13][14].
Trustworthiness through Self-Validation: The progress of the coupling reaction should be monitored by TLC. The disappearance of the starting materials (Boc-D-Pro-OH and the amino acid ester) and the appearance of a new spot corresponding to the dipeptide product will indicate the reaction's progression. The formation of the DCU precipitate is also a visual cue that the coupling reaction is proceeding.
III. Data Presentation and Visualization
Table 1: Stoichiometry for Dipeptide Coupling
| Reagent | Equivalents | Role |
| Boc-D-Pro-OH | 1.0 | Carboxyl component |
| H-AA-OMe·HCl | 1.0 | Amine component |
| DCC | 1.1 | Coupling agent |
| HOBt | 1.1 | Racemization suppressant & efficiency enhancer |
| DIPEA | 1.1 | Base for neutralization of the amine salt |
Diagram 1: Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Diagram 2: Mechanism of DCC/HOBt Mediated Coupling
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. biotage.com [biotage.com]
Application Notes & Protocols: A Technical Guide to the Efficient Coupling of Boc-D-Pro-Ome with Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of peptide bonds involving sterically hindered amino acids, particularly proline derivatives like N-tert-butyloxycarbonyl-D-proline methyl ester (Boc-D-Pro-Ome), represents a significant challenge in synthetic peptide chemistry. The inherent rigidity of the proline ring, combined with bulky protecting groups and adjacent sterically demanding residues (e.g., α,α-disubstituted amino acids), can dramatically impede reaction kinetics, leading to low yields, incomplete reactions, and potential epimerization. This technical guide provides an in-depth analysis of the underlying principles and offers robust, field-proven protocols for overcoming these synthetic hurdles. We will explore the mechanistic nuances of modern coupling reagents and advanced techniques designed to facilitate efficient amide bond formation in even the most challenging contexts.
Introduction: The Challenge of Steric Hindrance
In peptide synthesis, the rate-limiting step is often the formation of the amide bond, a condensation reaction between a carboxyl group of one amino acid and the amino group of another.[1] Steric hindrance arises when bulky chemical groups on either the incoming amino acid or the N-terminal residue of the peptide chain physically obstruct the reactive centers from approaching each other.[2] This is particularly pronounced when coupling amino acids like α-aminoisobutyric acid (Aib) or N-methylated residues.[3]
This compound, the subject of this guide, presents a dual challenge:
-
The Proline Backbone: The cyclic structure of proline restricts conformational freedom, making it a more rigid building block compared to acyclic amino acids.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is exceptionally bulky and can significantly shield the carboxyl group from nucleophilic attack.
When this compound is coupled with another sterically demanding amino acid, the cumulative steric clash necessitates highly efficient activation chemistry and optimized reaction conditions to drive the reaction to completion.[3]
Strategic Selection of Coupling Reagents
The success of a difficult coupling reaction is critically dependent on the choice of the coupling reagent. These reagents work by converting the carboxylic acid into a highly reactive intermediate, which is more susceptible to nucleophilic attack by the amine component.[1] They are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimide Reagents (e.g., DCC, DIC)
Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic dehydrating agents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[4][5] While cost-effective, their intermediates are highly reactive and prone to causing racemization.[4] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is almost always used. The additive intercepts the O-acylisourea to form a more stable, yet still reactive, active ester, which then reacts with the amine with a lower risk of epimerization.[4]
-
Mechanism: The carbodiimide activates the carboxyl group, which is then trapped by an additive like HOBt to form an active ester. This ester subsequently reacts with the amine.
-
Limitations: For severely hindered couplings, the reactivity of the HOBt ester may be insufficient, leading to slow reaction times and incomplete conversions. DCC's byproduct, dicyclohexylurea (DCU), is poorly soluble, making it suitable for solution-phase synthesis where it can be filtered off, but problematic for solid-phase peptide synthesis (SPPS).[4] DIC is preferred for SPPS as its urea byproduct is more soluble.[4]
Phosphonium Reagents (e.g., PyBOP, PyAOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are powerful activating agents that generate reactive OBt esters in situ.[6] They are known for high coupling efficiency and a lower tendency to cause racemization compared to carbodiimides alone.[6] A key advantage is that they do not react with the N-terminal amine, avoiding a common side reaction known as guanidinylation that can occur with uronium/aminium reagents. This makes them particularly suitable for segment condensations or cyclizations where the coupling reagent might be used in excess.
-
PyAOP , the 7-aza-HOBt (HOAt) analogue, is even more reactive than PyBOP due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making it highly effective for coupling N-methylated amino acids.[7]
-
Safety Note: The original phosphonium reagent, BOP, is highly effective but generates the carcinogenic byproduct hexamethylphosphoramide (HMPA), and its use has been largely superseded by safer alternatives like PyBOP.[6]
Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents is among the most efficient and widely used for both solution-phase and solid-phase synthesis, especially for difficult couplings.[8]
-
HBTU and HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its aza-derivative, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are exceptionally fast and efficient.[4][9] HATU is generally considered superior for hindered couplings due to the enhanced reactivity and stability of the HOAt active ester it forms.[10] Structural studies have revealed that HBTU and HATU exist predominantly as the guanidinium N-isomers rather than the initially proposed uronium O-isomers.[4] However, the true uronium isomers, which are even more reactive, can be synthesized and have shown superior performance.[4]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent based on the non-explosive and less allergenic OxymaPure leaving group.[11] It has demonstrated coupling efficiencies comparable or even superior to HATU, especially for bulky junctions.[12] COMU exists as the more reactive uronium salt (O-form), which may explain its high acylation rate.[11] Its byproducts are also more water-soluble, simplifying workup in solution-phase synthesis.[11]
Table 1: Comparative Overview of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Base Required | Advantages | Disadvantages |
| Carbodiimide | DIC (+ HOBt/Oxyma) | Yes (for amine salt neutralization) | Cost-effective; soluble byproduct (DICU). | Lower reactivity for severe hindrance; risk of racemization without additives.[4] |
| Phosphonium | PyBOP, PyAOP | Yes (tertiary amine) | High efficiency; low racemization; no guanidinylation side reaction.[6] | Solutions in DMF have moderate stability; higher cost.[8] |
| Uronium/Aminium | HBTU, HATU | Yes (tertiary amine) | Very high reactivity and speed, especially HATU.[4] | Potential for guanidinylation if used in excess; HOBt/HOAt are explosive.[8] |
| Uronium (Oxyma) | COMU | Yes (tertiary amine) | High reactivity; non-explosive; water-soluble byproducts; less allergenic.[11][12] | Higher cost; limited solution stability in some cases. |
Advanced Strategies for Overcoming Steric Hindrance
Beyond reagent selection, several process strategies can be employed to drive difficult couplings to completion.
Microwave-Assisted Peptide Synthesis (MW-SPPS)
The application of microwave energy has revolutionized peptide synthesis, particularly for hindered sequences.[13] Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating coupling and deprotection steps. This allows for the use of higher temperatures (e.g., 75-90 °C) which can overcome the activation energy barrier of sterically demanding couplings, often resulting in higher purity and yield in significantly less time. This technique is highly effective for coupling bulky residues like Aib and N-methylated amino acids.[13]
Pre-activation and Reaction Conditions
-
Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to react for a short period (1-5 minutes) before adding the amine component ensures the formation of the active species, which can improve coupling efficiency.[2]
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling due to its excellent solvating properties for both protected amino acids and the growing peptide chain.[13]
-
Base Selection: A non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) is typically used to maintain basic conditions and neutralize any amine hydrochloride salts without competing in the coupling reaction.[13]
Experimental Protocols
The following protocols are designed for the solution-phase coupling of this compound with a sterically hindered amino acid ester (e.g., H-Aib-OMe). These can be adapted for other hindered residues.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for difficult couplings due to the superior reactivity of HATU.[4][13]
Materials:
-
This compound
-
Sterically hindered amino acid ester hydrochloride (e.g., H-Aib-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture. Note: The first equivalent of base neutralizes the amino acid salt, and the subsequent equivalents facilitate the coupling reaction.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amino acid ester solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: General workflow for HATU-mediated solution-phase coupling.
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient alternative using a safer, non-explosive reagent.
Materials:
-
This compound
-
Sterically hindered amino acid ester hydrochloride
-
COMU
-
DIPEA
-
Anhydrous DMF
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 eq) and the amino acid ester hydrochloride (1.1 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 1-2 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add COMU (1.05 eq) to the cold solution. A color change may be observed, which is characteristic of COMU-mediated reactions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 as described in Protocol 4.1.
Caption: Generalized mechanism of peptide coupling via an active ester intermediate.
Conclusion
The successful coupling of this compound with sterically hindered amino acids is a challenging yet achievable synthetic task. Success hinges on a rational selection of highly potent coupling reagents, such as the uronium salts HATU and COMU, which are designed to overcome significant steric barriers. By combining these advanced reagents with optimized reaction conditions, including pre-activation and, where applicable, microwave heating, researchers can achieve high yields and purity while minimizing side reactions. The protocols provided in this guide serve as a robust starting point for the synthesis of complex peptides containing these challenging motifs, enabling the continued development of novel peptide-based therapeutics and research tools.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 6. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Use of HBTU/HOBt as coupling reagents for Boc-D-Pro-Ome
Application Note & Protocol
Topic: Strategic Use of HBTU/HOBt for the Efficient Synthesis of N-Boc-D-proline Methyl Ester (Boc-D-Pro-OMe)
Executive Summary
This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the application of the HBTU/HOBt coupling system for the synthesis of N-Boc-D-proline methyl ester (this compound). While traditionally employed for amide bond formation, this reagent combination offers a highly efficient and controlled method for the esterification of protected amino acids. We will explore the underlying reaction mechanisms, provide a field-proven, step-by-step protocol, and discuss critical parameters for process optimization and troubleshooting. The core focus is on explaining the causality behind experimental choices to ensure both high yield and suppression of potential side reactions, particularly racemization.
Scientific Principles: The HBTU/HOBt System in Carboxyl Activation
The formation of an ester from a carboxylic acid and an alcohol is a condensation reaction that is energetically unfavorable without activation of the carboxyl group. Coupling reagents are designed to convert the hydroxyl of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium-based coupling reagent that efficiently activates carboxylic acids.[1][2] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then attacks HBTU to generate a highly reactive intermediate.[3][4]
HOBt (1-Hydroxybenzotriazole) is a critical additive used in conjunction with coupling reagents like HBTU or carbodiimides.[5][6] Its primary role is to act as a "racemization suppressor."[7][8] During the activation of an amino acid, there is a risk of forming a planar oxazolone intermediate, which can lead to the loss of stereochemical integrity at the alpha-carbon.[1][9] HOBt rapidly traps the initial activated species to form an HOBt-active ester. This ester is sufficiently reactive to proceed with the desired coupling but is significantly less prone to racemization.[10][11] Furthermore, HOBt can also act as a nucleophilic catalyst, accelerating the overall reaction rate.[12]
The synergistic action of HBTU and HOBt provides a robust method for generating activated esters that react cleanly and efficiently with nucleophiles, minimizing unwanted side reactions.[13]
Mechanistic Pathway & Visualization
The coupling process proceeds through a series of well-defined steps. First, the base abstracts a proton from Boc-D-Pro-OH. The resulting carboxylate attacks HBTU, forming an unstable intermediate and displacing HOBt. This HOBt then attacks the activated carboxyl group to form the key HOBt-active ester intermediate, which is less susceptible to racemization. Finally, the alcohol (Methanol) attacks the active ester to yield the desired product, this compound, and regenerates HOBt.
Caption: HBTU/HOBt activation and esterification workflow.
The Critical Role of HOBt in Suppressing Racemization
Without HOBt, the activated carboxylic acid can cyclize to form an oxazolone. The α-proton of this intermediate is acidic and can be abstracted, leading to a planar, achiral enolate structure. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers (racemization). HOBt intercepts the reaction pathway before oxazolone formation, preserving the stereochemical integrity of the amino acid.
Caption: HOBt intercepts the racemization pathway.
Detailed Experimental Protocol
This protocol details the solution-phase synthesis of this compound from Boc-D-Pro-OH and methanol.
Materials & Reagents
-
Boc-D-proline (Boc-D-Pro-OH): (MW: 215.25 g/mol )
-
HBTU: (MW: 379.25 g/mol )
-
HOBt (Anhydrous or Monohydrate): (MW: 135.13 g/mol , anhydrous)
-
N,N-Diisopropylethylamine (DIPEA): (MW: 129.24 g/mol )
-
Methanol (MeOH): Anhydrous
-
Dichloromethane (DCM): Anhydrous
-
Ethyl Acetate (EtOAc): Reagent grade
-
Hydrochloric Acid (HCl): 1 M aqueous solution
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution
-
Brine (Saturated NaCl): Aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel: For column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-D-Pro-OH (1.0 eq., e.g., 1.00 g, 4.65 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of amino acid). Stir until a clear solution is obtained.
-
Reagent Addition: To the stirred solution, add HBTU (1.05 eq., 1.86 g, 4.88 mmol) and HOBt (1.05 eq., 0.66 g, 4.88 mmol). Stir for 2-3 minutes.
-
Scientist's Note: A slight excess (5-10%) of coupling reagents ensures complete activation of the carboxylic acid. Using less than one equivalent of HBTU can prevent potential side reactions like guanidinylation, although this is not a risk for this specific reaction.[1]
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and further minimizes any potential for side reactions.[14]
-
Base Addition: Add DIPEA (2.2 eq., 1.77 mL, 10.23 mmol) dropwise to the cooled mixture.
-
Activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step ensures the formation of the HOBt-active ester before the nucleophile is introduced.
-
Nucleophile Addition: Add anhydrous Methanol (5.0 eq., 0.94 mL, 23.25 mmol) to the reaction mixture.
-
Scientist's Note: A moderate excess of the alcohol helps drive the reaction to completion.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting carboxylic acid.
-
Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 3x the reaction volume). b. Transfer the solution to a separatory funnel and wash sequentially with:
- 1 M HCl (2x) - Removes excess DIPEA and other basic impurities.
- Saturated NaHCO₃ solution (2x) - Removes unreacted HOBt and any remaining acidic species.
- Brine (1x) - Removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₁₁H₁₉NO₄ is approximately 230.14.[16]
Data Summary & Troubleshooting
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Boc-D-Pro-OH | 1.0 eq. | Limiting reagent |
| HBTU | 1.0 - 1.1 eq. | Ensures complete activation.[17] |
| HOBt | 1.0 - 1.1 eq. | Suppresses racemization and catalyzes the reaction.[10][12] |
| Base (DIPEA) | 2.0 - 2.5 eq. | Neutralizes both the acid and the HBTU salt.[11] |
| Nucleophile (MeOH) | 3 - 10 eq. | Excess drives the equilibrium towards product formation. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that solubilize reagents well. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, minimizes side reactions.[14] |
| Typical Yield | > 85% | Based on optimized, anhydrous conditions. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvents (hydrolysis of active ester).2. Insufficient activation.3. Degradation of HBTU. | 1. Ensure all reagents and glassware are anhydrous.2. Increase pre-activation time; confirm stoichiometry.3. Use fresh, high-quality HBTU. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stoichiometry of reagents. | 1. Allow the reaction to run longer (monitor by TLC).2. Re-verify calculations and measurements of all reagents. |
| Difficult Purification | 1. Formation of tetramethylurea byproduct.2. Incomplete removal of HOBt or DIPEA·H⁺. | 1. The water-soluble byproducts should be removed during the aqueous work-up.[2]2. Ensure thorough washing during the work-up steps as described. |
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Diketopiperazine (DKP) Formation with Boc-Proline Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights for researchers encountering challenges with diketopiperazine (DKP) formation, a common and yield-reducing side reaction, particularly when working with Boc-D-Pro-OMe and related proline-containing dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a significant problem in peptide synthesis?
Diketopiperazine formation is an intramolecular side reaction that results in a stable, six-membered cyclic dipeptide.[1][2] This process occurs when the free N-terminal amine of a dipeptide attached to a solid-phase resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.[1] This side reaction is a major concern for two primary reasons:
-
Yield Loss: The desired peptide chain is truncated, and the cleaved dipeptide is lost, leading to a significant reduction in the overall yield.[2] In some cases, this is referred to as "traceless" DKP formation because the impurity (the DKP) is washed away, leaving a lower yield of the desired full-length peptide without an obvious peptide-related impurity in the final crude product.[2][3]
-
Purification Challenges: The formed DKP can sometimes contaminate the final product, complicating the purification process. If DKP formation occurs mid-sequence, it can lead to the deletion of two amino acid residues, generating a difficult-to-separate impurity.[3]
Q2: Why are peptide sequences containing proline, such as those derived from this compound, especially susceptible to DKP formation?
Proline's unique cyclic structure is the primary reason for its high susceptibility to DKP formation.[1] The rigid pyrrolidine ring restricts the conformation of the peptide backbone, significantly increasing the population of the cis-amide bond conformation between the first amino acid (Xaa) and proline.[1][2] This cis conformation brings the N-terminal amine into close proximity to the C-terminal ester carbonyl group, creating a favorable geometry for the intramolecular nucleophilic attack that initiates cyclization.[1] Sequences with proline at the second position (penultimate residue) from the N-terminus are particularly prone to this reaction.[1][4][5][6]
Q3: In Boc-based synthesis, when is DKP formation most likely to occur?
While Boc-SPPS is generally less prone to DKP formation than Fmoc-SPPS, a critical step exists where the risk is high. In Boc-SPPS, the N-terminal protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[1] This step protonates the newly exposed amine, rendering it non-nucleophilic and thus preventing it from initiating the cyclization reaction.[1]
However, the subsequent neutralization step , where a base like N,N-diisopropylethylamine (DIEA) is used to deprotonate the ammonium salt, generates the free, highly reactive N-terminal amine.[1] It is during this phase, before the next amino acid is successfully coupled, that the dipeptide is most vulnerable to cyclization. Prolonged exposure to basic conditions before the coupling agent is introduced dramatically increases the likelihood of DKP formation.[1]
Q4: What are the key factors that promote DKP formation?
Several experimental parameters can influence the rate of this side reaction. Understanding these factors is crucial for troubleshooting and prevention.
| Factor | Condition Favoring DKP Formation | Rationale |
| Peptide Sequence | Proline or Glycine at position 2 (e.g., H-Xaa-Pro-Resin).[4][7] | Proline's structure promotes the required cis-amide bond. Glycine, lacking a side chain, offers minimal steric hindrance to cyclization. |
| Neutralization/Base | Prolonged exposure to tertiary amine bases (e.g., DIEA) after TFA deprotection.[1] | The free N-terminal amine is generated and exists long enough to initiate intramolecular attack before the next coupling can occur. |
| Temperature | Elevated temperatures (>25°C) during coupling or deprotection steps.[2][8] | Increases the kinetic rate of all reactions, including the intramolecular cyclization. |
| Resin Type | Standard ester-linked resins like Wang resin.[2][9] | The ester linkage is highly susceptible to nucleophilic attack. |
| Solvent | Nonpolar solvents may favor the cis-conformation that facilitates cyclization.[2][10] | Solvent polarity can influence the conformational equilibrium of the peptide backbone. |
Q5: How can I reliably detect DKP formation?
The most effective method for detecting and quantifying DKP formation is Liquid Chromatography-Mass Spectrometry (LC-MS) .[3][11]
-
Method: Analyze a small aliquot of the reaction mixture (e.g., the filtrate after the coupling step where DKP is suspected) or the final crude product.
-
Identification: Look for a peak in the chromatogram with the expected mass-to-charge ratio (m/z) of the protonated cyclic dipeptide ([M+H]⁺).[3]
-
Confirmation: Tandem mass spectrometry (MS/MS) can be used to fragment the suspected DKP peak, providing structural confirmation.[3]
High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used to separate the DKP from other components, although it does not provide mass confirmation.[11][12]
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: During the coupling of the third amino acid to H-D-Pro-Xaa-Resin, I observe a major loss of product from the resin and find a small, cyclic byproduct in my wash solutions.
-
Probable Cause: You are experiencing significant DKP formation. After Boc deprotection and neutralization, the H-D-Pro-Xaa-Resin intermediate is cyclizing to form cyclo(D-Pro-Xaa), which cleaves from the resin and is washed away.
-
Immediate Solution: Implement an in-situ neutralization and coupling protocol. This is the most effective single change to minimize the lifetime of the reactive free amine. Instead of a separate neutralization wash after TFA deprotection, add the protonated peptide-resin (TFA salt) directly into the pre-activated solution of the third amino acid, which already contains the necessary base (DIEA).[1] This ensures that as soon as the N-terminal amine is deprotonated, it is immediately presented with an activated carboxyl group for acylation, outcompeting the intramolecular cyclization.
Scenario 2: My final peptide yield is unexpectedly low, but the crude HPLC analysis shows a relatively clean main peak. What could be happening?
-
Probable Cause: This is a classic sign of "traceless" DKP formation.[2][3] The DKP byproduct formed at the dipeptide stage was washed away during synthesis, leaving you with less peptide attached to the resin to carry forward. The final product appears pure because the impurity is not a truncated peptide but rather a completely different, smaller molecule that was removed during the synthesis washes.
-
Solution & Prevention:
-
Confirm the Issue: Analyze the waste solution from the piperidine deprotection step by LC-MS to check for the presence of the cleaved DKP.[3]
-
Future Syntheses: To prevent this, consider synthesizing the Boc-Xaa-Pro-OH dipeptide unit separately in solution. Once purified, this dipeptide can be coupled to your resin-bound amino acid. This strategy completely bypasses the formation of the vulnerable H-Pro-Xaa-Resin intermediate on the solid support.[1][13] Alternatively, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin for the first amino acid can significantly suppress DKP formation.[9]
-
Key Prevention Strategies & Experimental Protocols
Strategy 1: Optimized In-Situ Neutralization and Coupling Protocol
This protocol is designed to minimize the time the free N-terminal amine of the proline-containing dipeptide is available for cyclization.
Objective: To couple the third amino acid (Boc-AA3-OH) onto H-D-Pro-Xaa-Resin.
-
Boc Deprotection:
-
Swell the Boc-D-Pro-Xaa-Resin in dichloromethane (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM (5x), followed by isopropanol (1x), and finally DCM (5x) to remove all residual TFA. Crucially, do not perform a base wash/neutralization step. The resin is now in its protonated TFA salt form.[1]
-
-
Activation of Incoming Amino Acid (in a separate vessel):
-
Dissolve the next Boc-protected amino acid (Boc-AA3-OH, 3 equivalents) and a coupling agent such as HBTU or HATU (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).[1][14]
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[1]
-
-
In-Situ Neutralization and Coupling:
-
Add the TFA salt of the peptide-resin directly to the activated amino acid solution from step 2.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The DIEA in the activation solution neutralizes the N-terminus in situ, allowing for immediate coupling.[1]
-
Monitor the reaction completion using a Kaiser test (or an isatin test for coupling to proline).
-
-
Washing:
-
Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Strategy 2: Use of a Sterically Hindered Resin
Loading the first amino acid onto a 2-chlorotrityl chloride (2-CTC) resin is highly recommended for sequences prone to DKP formation.[9] The bulky trityl group sterically shields the ester linkage, making the intramolecular nucleophilic attack more difficult.
Strategy 3: Lowering Reaction Temperature
Performing the critical coupling step at a reduced temperature (e.g., 0°C to 5°C) can slow the rate of DKP formation more than the desired coupling reaction, tipping the balance in favor of chain elongation.[1][4]
Visualizations & Mechanistic Insights
The propensity for DKP formation is a competition between the desired intermolecular coupling and the undesired intramolecular cyclization.
Caption: Competing pathways after deprotection of a proline-containing dipeptide.
The in-situ neutralization protocol is designed to push the equilibrium toward the desired reaction by minimizing the existence of the reactive free amine intermediate.
Caption: Experimental workflow for the in-situ neutralization and coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Minimizing D-Proline Racemization During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stereochemical integrity of proline-containing peptides. Racemization of D-proline to its L-enantiomer during synthesis is a critical issue that can compromise the structure, activity, and safety of your final peptide product.[1] This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you maintain the chiral purity of your D-proline residues.
Section 1: The "Why" — Understanding the Root Cause
This section addresses the fundamental chemical principles behind proline's susceptibility to racemization under certain coupling conditions.
Q1: Why is D-proline susceptible to racemization during peptide coupling?
While the urethane protecting groups (Boc, Fmoc) on most amino acids are effective at preventing racemization via the common oxazolone pathway, proline presents a unique challenge.[2][3] The racemization of proline is highly dependent on the specific combination of reagents and solvents used. Studies have shown that the combination of a carbodiimide reagent like Diisopropylcarbodiimide (DIC) with the additive 1-Hydroxybenzotriazole (HOBt) in a polar solvent such as Dimethylformamide (DMF) dramatically accelerates racemization.[1][4] The proposed mechanism involves the formation of a cyclic carbinol-amine intermediate, where HOBt acts as an efficient catalyst for both the formation and ring-opening of this intermediate, facilitating the loss of stereochemical integrity at the alpha-carbon.[4]
Q2: Aside from the coupling step, what other factors can contribute to proline racemization?
Several factors beyond the core coupling chemistry can exacerbate racemization:[5]
-
Base: The choice and amount of base are critical. Strong, non-hindered bases like Diisopropylethylamine (DIEA) or triethylamine can increase the rate of racemization by abstracting the alpha-proton.[1][5]
-
Temperature: Elevated temperatures, often used to push difficult couplings to completion, will accelerate the rate of racemization.[1]
-
Diketopiperazine (DKP) Formation: When D-proline is the second amino acid in the sequence (at the C-terminus), the resin-bound dipeptide is highly susceptible to intramolecular cyclization, forming a diketopiperazine.[1][6] This side reaction removes the dipeptide from the resin and can be a major source of yield loss.
Section 2: Proactive Strategies — Best Practices for Prevention
Here, we detail the practical steps and reagent choices you can make to proactively minimize the risk of D-proline racemization from the outset of your synthesis.
Q3: How should I select my coupling reagents and additives to protect D-proline?
This is the most critical decision you will make. While the DIC/HOBt combination in DMF is problematic for proline, several excellent alternatives exist.
-
Additives: Modern, non-explosive additives have proven superior to HOBt in suppressing racemization. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and its derivatives like Oxyma-B are highly effective.[7][8][9] 1-Hydroxy-7-azabenzotriazole (HOAt) is also a potent racemization suppressor.[2][10] These additives rapidly intercept the reactive O-acylisourea intermediate formed by carbodiimides, converting it into a more stable active ester that is less prone to racemization.[7][11]
-
Onium Salts: Uronium/aminium salt reagents such as HBTU, HATU, and HCTU are formulated with HOBt or HOAt derivatives and are generally considered "low-racemization" options.[12][13] COMU, which incorporates OxymaPure directly into its structure, is a particularly safe and efficient choice.[2]
Q4: What are the optimal reaction conditions (base, solvent, temperature)?
Controlling the reaction environment is key to preserving stereochemistry.
-
Base Selection: If a base is required, use a sterically hindered or weaker base. 2,4,6-Collidine is highly recommended over DIEA or N-Methylmorpholine (NMM).[1][5]
-
Solvent Choice: For the specific case of carbodiimide couplings with proline, switching from DMF to a less polar solvent like Dichloromethane (DCM) can almost completely eliminate racemization.[1][4]
-
Temperature Control: Conduct the coupling reaction at room temperature (~25°C) or below. For highly sensitive sequences, performing the coupling at 0°C is advisable.[1] Avoid elevated temperatures unless absolutely necessary to overcome steric hindrance.[1][10]
Data Summary: Impact of Conditions on Proline Racemization
The following table summarizes findings on how different reagent and solvent systems affect proline integrity.
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | Racemization Outcome | Reference |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Extensive Racemization | [4] |
| Boc-L-Pro-OH | WSCI (no additive) | DMF | Greatly Decreased | [4] |
| Boc-L-Pro-OH | Carbodiimide | DCM | Almost No Racemization | [1][4] |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Almost No Racemization | [4] |
Section 3: Troubleshooting Guide — Identifying and Solving Problems
Even with careful planning, racemization can occur. This section provides a logical workflow for diagnosing and correcting the issue.
Q5: How can I accurately detect and quantify the extent of D-proline racemization?
The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids.[1] This involves hydrolyzing the final peptide and then analyzing the resulting free amino acids on a chiral column that can separate the D- and L-enantiomers.
Protocol: Quantification of D/L-Proline Enantiomers [1]
-
Peptide Hydrolysis: a. Accurately weigh ~1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
Derivatization (Optional but Recommended for UV/Vis detection): a. To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of a derivatizing agent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60°C for 10 minutes, then cool and quench with 100 µL of 0.1 M HCl. d. Filter the sample before HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).
-
Mobile Phase: Perchloric acid solution (e.g., pH 1.0).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV (e.g., 260 nm).
-
Quantification: Compare the peak areas of the D- and L-proline enantiomers to determine the percentage of racemization.
-
Q6: I'm coupling the second amino acid to D-proline at the C-terminus and see major product loss. What's happening?
You are likely observing diketopiperazine (DKP) formation.[1][6] The dipeptide-resin is cyclizing and cleaving itself from the support.
-
Solution for Boc-SPPS: Employ an in situ neutralization protocol. Here, the coupling reagents and the incoming amino acid are added to the resin first, followed immediately by the base. This ensures the deprotected N-terminal amine is acylated before it has a chance to attack the ester linkage to the resin.[1][6]
-
Solution for Fmoc-SPPS: The best strategy is to use a sterically bulky resin, such as 2-chlorotrityl chloride resin, which hinders the intramolecular cyclization reaction.[6] Another approach is to couple the third amino acid as a pre-formed dipeptide, bypassing the problematic dipeptide-resin stage entirely.[6]
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key low-racemization workflows.
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure in DCM (Boc-SPPS)
This protocol is ideal for coupling an amino acid onto a resin-bound D-proline residue.
-
Resin Preparation: a. Swell the D-proline-loaded resin in Dichloromethane (DCM) for 30 minutes. b. Perform Boc deprotection of the D-proline using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). Note: Use of a hindered base like collidine is preferred if available. e. Wash the resin thoroughly with DCM (5 times).
-
Coupling: a. In a separate vessel, dissolve the incoming Boc-amino acid (3 equiv.) and OxymaPure (3 equiv.) in DCM. b. Add Diisopropylcarbodiimide (DIC) (3 equiv.) to the solution and allow to pre-activate for 2-3 minutes. c. Add the activated amino acid solution to the washed, neutralized resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to confirm reaction completion. Wash the resin with DCM and proceed to the next cycle.
Protocol 2: In Situ Neutralization/Coupling for DKP Suppression (Boc-SPPS)
This protocol is for coupling the third amino acid when D-proline is the second residue.
-
Resin Preparation: a. Swell the dipeptide-resin (e.g., Xaa-D-Pro-Resin) in DMF for 30 minutes. b. Perform Boc deprotection using 50% TFA in DCM. c. Wash the resin with DCM (3 times) and then DMF (3 times). Do not perform a separate neutralization step.
-
In Situ Neutralization and Coupling: a. In a separate vessel, dissolve the incoming Boc-amino acid (4 equiv.) and HBTU (3.9 equiv.) in DMF. b. Add this solution to the deprotected, TFA-salt form of the peptide-resin. c. Immediately add a hindered base like 2,4,6-Collidine (8 equiv.) or DIEA (8 equiv.) to the reaction vessel. d. Agitate the mixture for 20-60 minutes at room temperature. Neutralization and coupling occur simultaneously. e. Wash the resin with DMF and proceed.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Strategies to Improve the Yield of Proline-Containing Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of proline-containing peptides. Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, often leading to frustratingly low yields and purity. This resource provides in-depth, field-proven troubleshooting advice, detailed protocols, and the causal scientific explanations needed to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes proline-containing peptides so difficult to synthesize?
Proline's distinctive pyrrolidine ring is the primary source of synthetic challenges. Unlike other natural amino acids, which have a primary amine (-NH2), proline possesses a secondary amine (-NH-). This structural feature leads to several complications in standard Solid-Phase Peptide Synthesis (SPPS):
-
Steric Hindrance and Reduced Nucleophilicity: The cyclic structure and secondary amine make the proline nitrogen less accessible and less reactive (nucleophilic) compared to primary amines. This slows down the kinetics of the coupling reaction, often resulting in incomplete acylation.[1][2]
-
Cis-Trans Isomerization: The Xaa-Pro peptide bond can readily exist in both cis and trans conformations. The uncatalyzed isomerization between these states is a slow process that can occur during synthesis, leading to conformational heterogeneity.[3][4][5] This can cause issues like peak broadening in chromatography and inconsistent reaction kinetics.
-
Promotion of Aggregation: The "kink" that proline introduces into the peptide backbone can, in some sequences, promote the formation of secondary structures like β-sheets.[6] This on-resin aggregation can block reactive sites, leading to truncated or deletion sequences.[7][8]
Q2: What are the most common side reactions associated with proline in SPPS?
Two side reactions are particularly notorious when working with proline:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the peptide from the resin.[9] It is especially prevalent when proline is the second amino acid (residue 2) in the sequence (e.g., Xaa-Pro-Resin).[10][11][12] The free N-terminal amine of the first amino acid attacks the ester linkage to the resin, releasing a cyclic dipeptide.
-
Racemization: While proline itself cannot racemize at the alpha-carbon, the amino acid being coupled to a proline residue can be susceptible to racemization, especially when using powerful coupling reagents.[9][13] Additionally, racemization of other amino acids in the sequence can be exacerbated by the stronger conditions often required to drive proline-related couplings to completion.
Troubleshooting Guides & Protocols
This section addresses specific experimental issues with detailed explanations and step-by-step protocols to resolve them.
Problem 1: Incomplete Coupling and Low Yield
Symptoms:
-
Mass spectrometry (MS) analysis shows significant peaks corresponding to deletion sequences (missing the amino acid that should have been coupled to proline).
-
HPLC chromatogram of the crude peptide shows multiple, difficult-to-resolve peaks.
-
A positive Kaiser test (or other amine test) after the coupling step indicates unreacted free amines.
Causality: The reduced nucleophilicity of proline's secondary amine and steric hindrance slow the coupling reaction. In aggregation-prone sequences, access of reagents to the N-terminus is physically blocked.
Solutions:
-
Strategy 1: Employ Stronger Coupling Reagents and Optimized Conditions For difficult couplings involving proline, standard carbodiimide reagents like DCC or DIC may be insufficient. Uronium/aminium salt-based reagents are generally more effective.[1][14]
Table 1: Comparison of Common Coupling Reagents for Proline-Rich Sequences
| Reagent | Class | Relative Speed | Racemization Risk | Key Advantages |
| HBTU/HCTU | Aminium Salt | Fast | Moderate | Widely used, effective for many sequences.[15][16] |
| HATU | Aminium Salt | Very Fast | Low | Highly reactive, excellent for sterically hindered couplings. Less epimerization than HBTU.[15][16] |
| COMU | Uronium Salt | Very Fast | Very Low | Oxyma-based, significantly reduces racemization compared to benzotriazole-based reagents (like HBTU/HATU). |
| PyAOP | Phosphonium Salt | Extremely Fast | Low | One of the most reactive reagents, useful for the most challenging couplings, including N-methylated residues.[15][16] |
-
Strategy 2: Implement Microwave-Assisted SPPS Microwave energy can dramatically accelerate both coupling and deprotection steps by efficiently heating the reaction system.[17] This provides the activation energy needed to overcome the kinetic barriers of difficult couplings, often reducing reaction times from hours to minutes and improving yields.[1][18][19][20]
-
Strategy 3: Utilize "Structure-Breaking" Pseudoproline Dipeptides This is one of the most powerful techniques for preventing on-resin aggregation.[21] Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine, Threonine, or Cysteine that are reversibly protected as an oxazolidine or thiazolidine ring.[6] Incorporating these dipeptides introduces a "kink" that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation.[6][21] The native Ser/Thr/Cys residue is fully restored during the final TFA cleavage.[22]
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Sequence Selection: Identify a Ser or Thr residue within your peptide, preferably spaced 5-6 residues from another proline or a known aggregation-prone region.[23]
-
Substitution: In your synthesis plan, replace the individual Fmoc-Xaa-OH and Fmoc-Ser/Thr(tBu)-OH with the corresponding commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Coupling: a. Dissolve the pseudoproline dipeptide (1.5-2 eq.) and a suitable coupling reagent (e.g., HATU, 1.5-2 eq.) in DMF or NMP. b. Add the activation base (e.g., DIPEA, 3-4 eq.) and mix. c. Immediately add the activated solution to the deprotected peptide-resin. d. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Confirmation: Before proceeding, confirm complete coupling using a TNBS test (the Kaiser test gives a false negative with proline and pseudoproline).
-
Problem 2: Peptide Cleavage from Resin due to Diketopiperazine (DKP) Formation
Symptoms:
-
Extremely low or zero yield of the target peptide.
-
MS analysis of the cleavage solution shows a major peak corresponding to the cyclic dipeptide (Xaa-Pro).
-
This issue is most common when Pro is at position 2 of the sequence.
Causality: After deprotection of the second amino acid (proline), the newly freed N-terminal amine of the first amino acid can perform a "back-biting" nucleophilic attack on the carbonyl of the ester bond linking the peptide to the resin. This intramolecular cyclization is kinetically favorable and cleaves the dipeptide from the support.
Workflow 1: Troubleshooting Low Yield in Proline-Containing Peptide Synthesis
Caption: A decision tree for troubleshooting low yields in SPPS of proline-peptides.
Solutions:
-
Strategy 1: Use a Sterically Hindered Resin The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended when Pro is the C-terminal or penultimate residue. The bulky trityl linker creates steric hindrance that physically impedes the N-terminal amine from attacking the ester bond, thus suppressing DKP formation.[9]
-
Strategy 2: Use a Pre-formed Dipeptide Instead of coupling Fmoc-Pro-OH to the first amino acid on the resin, start the synthesis by coupling a pre-synthesized Fmoc-Xaa-Pro-OH dipeptide directly to the resin. This completely bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.
Protocol 2: Suppressing DKP Formation with 2-Chlorotrityl Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: a. Dissolve the first Fmoc-amino acid (1 eq.) in DCM. b. Add DIPEA (2.5 eq.). c. Add the solution to the resin and agitate for 1-2 hours.
-
Capping: After loading, cap any remaining active chloride sites on the resin to prevent side reactions. a. Wash the resin with DCM. b. Add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes. c. Wash thoroughly with DCM and then DMF to prepare for the next cycle.
-
Synthesis: Proceed with the standard Fmoc-SPPS cycles. The bulky resin linkage will protect against DKP formation after the second amino acid is coupled.
Problem 3: Racemization of Residues Coupled to Proline
Symptoms:
-
High-resolution HPLC shows a "shoulder" or a distinct, closely eluting peak next to the main product peak.
-
MS analysis confirms both peaks have the identical mass, indicating the presence of diastereomers.
Causality: The activation of an amino acid's carboxyl group makes the alpha-proton acidic and susceptible to abstraction by a base, leading to racemization. This is more likely when using highly reactive coupling reagents (which are often needed for proline) in the presence of a strong base. Benzotriazole-based additives (like HOBt in HBTU) can contribute to this issue.
Diagram 1: General Mechanism of Diketopiperazine (DKP) Formation
Caption: Nucleophilic attack by the N-terminus leading to DKP formation and cleavage.
Solutions:
-
Strategy 1: Use Oxyma-Based Coupling Reagents Reagents containing oxyma (e.g., COMU) or HOAt (e.g., HATU) are superior to those with HOBt (e.g., HBTU) for minimizing racemization.[1] Oxyma is a more effective racemization suppressant.
-
Strategy 2: Control the Base Use a sterically hindered base like Diisopropylethylamine (DIPEA) rather than less hindered bases. For extremely sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, though this may require longer coupling times.[24]
-
Strategy 3: Lower the Temperature If racemization persists, performing the critical coupling step at a lower temperature (e.g., 0°C or room temperature instead of elevated temperatures) can significantly reduce the rate of racemization.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 18. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 21. Pseudoproline - Wikipedia [en.wikipedia.org]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions with Boc-D-Pro-OMe in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Boc-D-proline methyl ester (Boc-D-Pro-OMe) in their synthetic workflows. Proline's unique cyclic structure introduces specific challenges, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions, ensuring the integrity and success of your synthesis.
Introduction: The Unique Challenges of Proline in Peptide Synthesis
Proline's secondary amine and rigid pyrrolidine ring impart unique conformational constraints on peptides, making it a valuable residue for designing specific secondary structures. However, these same features also make it susceptible to particular side reactions during synthesis. This guide will focus on the two most critical side reactions associated with the use of this compound: racemization and diketopiperazine formation. Understanding the mechanisms behind these reactions is the first step toward effective troubleshooting and prevention.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered when working with this compound.
Issue 1: Racemization of the Proline Residue
Q1: What is proline racemization and why is it a concern?
A1: Proline racemization is the unwanted conversion of the D-proline enantiomer to its L-proline counterpart (or vice-versa) during peptide synthesis.[1] The precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of a peptide. The incorporation of the wrong enantiomer can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.[1]
Q2: What are the primary causes of proline racemization when using this compound?
A2: Several factors can contribute to proline racemization. The most significant factor is the choice of coupling reagent and additives. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) in a solvent like Dimethylformamide (DMF) has been shown to significantly increase the rate of proline racemization.[1][2] Other contributing factors include elevated temperatures and the choice of base used during the coupling step.[3] The racemization is thought to proceed through the formation of a cyclic carbinol-amine derivative, a process catalyzed by HOBt.[2]
Q3: How can I detect and quantify the extent of proline racemization in my synthetic peptide?
A3: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This method typically involves the following steps:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1][4]
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers of proline.[1]
-
Quantification: The peak areas corresponding to the D- and L-proline enantiomers are integrated to determine the extent of racemization.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization is another highly sensitive method for determining the enantiomeric purity of amino acids.[5][6]
Troubleshooting Workflow for Proline Racemization
Caption: Troubleshooting workflow for proline racemization.
Issue 2: Diketopiperazine (DKP) Formation
Q1: What is diketopiperazine (DKP) formation and when does it occur?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis that leads to the formation of a stable six-membered cyclic dipeptide.[7] This occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide on the ester linkage of the C-terminal amino acid, cleaving the dipeptide from the resin or, in the case of solution-phase synthesis, from the methyl ester.[7] This side reaction can result in significant yield loss and the generation of impurities.[7]
Q2: Why are sequences containing proline particularly susceptible to DKP formation?
A2: Proline's unique cyclic structure facilitates the formation of a cis-amide bond, which is a key conformational requirement for the intramolecular cyclization to occur.[7] Peptides with proline at the second position from the N-terminus are especially prone to DKP formation.[7] When this compound is coupled to an amino acid on a resin, and the subsequent amino acid is added, the resulting dipeptide-resin with proline at the C-terminus is also susceptible to this side reaction.[8]
Q3: How does the Boc protection strategy influence DKP formation?
A3: In Boc-based solid-phase peptide synthesis (SPPS), DKP formation can be less pronounced compared to Fmoc-based SPPS.[7][8] This is because the deprotection step in Boc-SPPS is performed under acidic conditions (e.g., using TFA), which protonates the newly exposed N-terminal amine.[7][9] This protonation makes the amine less nucleophilic and therefore less prone to attacking the ester bond to form a DKP.[7] However, the side reaction can still occur, especially during the subsequent neutralization step.[7]
Mechanism of Diketopiperazine (DKP) Formation
Caption: Mechanism of diketopiperazine (DKP) formation.
Part 2: Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Proline Racemization
This protocol outlines a general procedure for the quantification of D- and L-proline enantiomers in a synthetic peptide.[1]
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl.[1] c. Seal the tube under vacuum and heat at 110°C for 24 hours.[1] d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
2. Derivatization with NBD-Cl: a. To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).[1] b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[1][4] c. Heat the mixture at 60°C for 10 minutes.[1][4] d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.[1] e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
- Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).[1]
- Mobile Phase: Perchloric acid solution (pH 1.0) or as recommended by the column manufacturer.[1]
- Flow Rate: 0.8 mL/min.[1]
- Column Temperature: 25°C.[1]
- Detection: UV at the appropriate wavelength for the derivative (e.g., 464 nm for NBD-Cl).[1][4]
- Injection Volume: 10 µL.
Protocol 2: Optimized Coupling to Minimize DKP Formation
This protocol is designed for the coupling of the third amino acid to a dipeptide-resin where proline is the second residue, a step critical for preventing DKP formation.[7]
1. Resin Preparation and Deprotection: a. Swell the H-Pro-AA-resin in Dichloromethane (DCM) for 20 minutes. b. Drain the DCM and wash the resin twice with DCM. c. Perform Boc deprotection by treating the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes.[3] d. Drain the deprotection solution and wash the resin with DCM (2x) and then with DMF (3x).
2. In-situ Neutralization and Coupling: a. In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.[7] c. Immediately add the TFA salt of the peptide-resin to the activated amino acid solution. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The DIEA in the activation solution will neutralize the protonated N-terminus of the peptide-resin in situ, allowing for immediate coupling and minimizing the time the free amine is available for cyclization.[7] e. Monitor the reaction using a ninhydrin test. f. After completion, wash the resin extensively with DMF and DCM.
Part 3: Data Presentation
Table 1: Comparison of Coupling Reagents and their Impact on Proline Racemization
| Coupling Reagent Combination | Solvent | Racemization Risk | Comments |
| DIC / HOBt | DMF | High | This combination is known to significantly promote proline racemization.[1][2] |
| DIC / HOBt | DCM | Low | Racemization is greatly decreased when the coupling is performed in DCM without HOBt.[2] |
| HBTU / HATU / HCTU | DMF | Low | Uronium/aminium-based reagents are generally associated with lower rates of epimerization.[3][10] |
| PyBOP / PyAOP | DMF | Low | Phosphonium-based reagents are also effective at suppressing racemization.[11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Optimization of Boc deprotection conditions to prevent side reactions
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Technical Support Center: Optimization of Boc Deprotection Conditions to Prevent Side Reactions
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here you will find practical solutions, in-depth explanations, and detailed protocols to ensure the successful and clean deprotection of your amine functionalities.
Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues you might encounter during your experiments.
Issue 1: I'm observing an unexpected mass addition of +56 Da to my product after Boc deprotection.
-
Question: What is causing this mass increase and how can I prevent it?
-
Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[1][2] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2][3][4][5][6] This carbocation can then alkylate nucleophilic residues in your compound.[1][2][3][4][6]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to this modification. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and easily alkylated.[2][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3][4][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][3][4][5]
-
-
Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][3][4][5][6] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[2]
-
For Tryptophan -containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are recommended.[1][2]
-
For Methionine -containing compounds, thioanisole is effective at preventing S-alkylation.[1][2]
-
For Cysteine -containing compounds, ethanedithiol (EDT) is a common choice.[1][2]
-
-
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
-
Question: Why is my Boc deprotection not going to completion, and what can I do to resolve it?
-
Answer: Incomplete deprotection can stem from several factors, often related to reaction conditions or substrate properties.[2]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][5][6]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Extend the reaction time and monitor the progress by TLC or LC-MS.[1]
-
Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, slowing down the reaction.[3][5] In such cases, prolonged reaction times, gentle warming (e.g., to 40°C), or stronger acidic conditions may be necessary.[1][3] However, be aware that more forcing conditions can increase the risk of side reactions, making the use of scavengers crucial.[3][5]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swelled, the acid cannot efficiently reach all the reaction sites.[3] Ensure proper resin swelling by using an appropriate solvent.
-
-
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) seems to be oxidizing. How can I prevent this?
-
Answer: Oxidation is a known side reaction for certain amino acids, particularly under acidic conditions.[7][8]
-
For Methionine (Met): The thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da).[3][5] The use of scavengers like dithiothreitol (DTT) in the cleavage cocktail can suppress this oxidation.[7]
-
For Tryptophan (Trp): The indole ring is also susceptible to oxidation.[9] The use of scavengers like EDT is effective in preventing side reactions with tryptophan.[2] It's also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.
-
Issue 4: During the synthesis of an Asp-containing peptide, I am seeing byproducts with a mass loss of 18 Da.
-
Question: What is this side reaction, and how can I minimize it?
-
Answer: This mass loss is characteristic of aspartimide formation , where the aspartic acid side chain cyclizes with the backbone amide.[10] This is a significant issue, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), but can also occur under the acidic conditions of final cleavage in Boc-SPPS.[7][10] The resulting aspartimide can then reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate.[7]
-
Prevention Strategies in Boc-SPPS:
-
Side-Chain Protection: Using the β-cyclohexyl ester (OcHex) for aspartic acid instead of the more common benzyl ester (OBzl) can significantly reduce aspartimide formation.[7]
-
Cleavage Conditions: Performing the final cleavage at a lower temperature (e.g., 0-5 °C) can help minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
This section provides deeper insights into the chemistry of Boc deprotection and the rationale behind optimization strategies.
Q1: What is the fundamental mechanism of Boc deprotection and why does it lead to side reactions?
A1: The Boc group is removed under acidic conditions, typically with a strong acid like trifluoroacetic acid (TFA).[3][11] The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[3][12] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][3][4] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[3][4]
Q2: How do scavengers work to prevent side reactions?
A2: Scavengers are reagents added to the deprotection cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[3][5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the molecule.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3]
Q3: What are the key differences between using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) for Boc deprotection?
A3: Both TFA and HCl are strong acids that effectively cleave the Boc group, but they have distinct properties.[13]
-
TFA is typically used in concentrations of 20-50% in dichloromethane (DCM) or even neat.[13] It generally offers fast reaction times.[13] However, the resulting TFA salt of the amine can sometimes be oily and difficult to handle.[13]
-
HCl is commonly used as a 4M solution in dioxane or in other organic solvents.[13] It often provides a crystalline hydrochloride salt, which can aid in purification.[13] In some cases, HCl can offer better selectivity for Boc deprotection in the presence of other acid-labile groups.
Q4: Can I perform Boc deprotection under non-acidic conditions?
A4: While acidic cleavage is the most common method, alternative, milder conditions exist for sensitive substrates. These include:
-
Thermal deprotection: Heating the Boc-protected compound in a suitable solvent can induce cleavage, though this is not suitable for all substrates due to the high temperatures required.[1][14]
-
Lewis acid-mediated deprotection: Reagents like AlCl₃ can facilitate Boc removal under milder conditions.[15]
-
Other mild reagents: Systems like oxalyl chloride in methanol have been reported for the deprotection of N-Boc groups under neutral conditions.[4][16]
Experimental Protocols
Here are detailed, step-by-step methodologies for common Boc deprotection procedures.
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a general method for the solution-phase removal of a Boc group.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[13]
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][13] If necessary, add the appropriate scavenger (e.g., 2.5-5% v/v triisopropylsilane) to the solution before adding TFA.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[1][17] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][4] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[4] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is often used when a crystalline hydrochloride salt is desired or when milder conditions are required.
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[18]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[18]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[18]
-
Work-up: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, remove the solvent under reduced pressure. The resulting hydrochloride salt can then be triturated with diethyl ether to induce solidification.
Protocol 3: Deprotection with a Scavenger Cocktail for Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the final cleavage of a peptide from the resin and simultaneous removal of side-chain protecting groups, while minimizing side reactions.
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes and then drain the solvent.[18]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is Reagent B : TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[1] For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/w/v/v) may be necessary.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling.
-
Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under vacuum.
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocation scavenger | 2.5 - 5% (v/v) | Highly effective at reducing the tert-butyl cation.[4] |
| Triethylsilane (TES) | Trp | 10-20 equivalents | A common alternative to TIS.[5] |
| Anisole | Trp, Tyr | 5% (v/v) | Prevents alkylation of electron-rich aromatic rings.[15] |
| Thioanisole | Met, Trp | 5% (v/v) | Protects thioethers from S-alkylation.[4] Avoid use with Trp-containing peptides as it can lead to side reactions. |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Protects free thiols and can prevent some Trp side reactions.[1][2] |
| Water | General carbocation scavenger | 2.5 - 5% (v/v) | Traps the tert-butyl cation to form tert-butanol.[4] |
| Dithiothreitol (DTT) | Met | - | Suppresses oxidation of the methionine thioether.[7] |
Visualizations
Diagram 1: Boc Deprotection and the Role of Scavengers
Caption: Boc deprotection pathway and competing side reactions.
Diagram 2: Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Impact of Scavengers During the Cleavage of Boc-Protected Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry. Here, we will dissect the critical role of scavengers during the final acid-mediated cleavage step, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your cleavage protocols.
Part 1: Frequently Asked Questions - The Fundamentals of Scavenger Chemistry
This section addresses the foundational concepts essential for understanding why side reactions occur during Boc-cleavage and how scavengers prevent them.
Q1: What is the primary cause of side-product formation during the acidic cleavage of Boc-protected peptides?
The cleavage of the Boc protecting group is achieved with strong acids, most commonly trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[1][2] The acid protonates the carbamate oxygen of the Boc group, leading to its removal and the generation of a free N-terminal amine on the peptide.[3] Critically, this reaction also liberates a highly reactive and stable electrophile: the tert-butyl cation (t-Bu⁺) .[3][4][5]
This carbocation is the primary culprit behind a host of unwanted side reactions.[6] If left unchecked, it will aggressively attack any available nucleophilic sites within your peptide sequence, leading to covalent modifications that can be difficult to separate from the desired product.[3][5]
Q2: Which amino acid residues are most susceptible to modification, and what are the common side products?
Amino acids with nucleophilic side chains are particularly vulnerable to electrophilic attack by the tert-butyl cation.[3][4][5] Identifying these "at-risk" residues in your sequence is the first step in designing a successful cleavage strategy.
-
Tryptophan (Trp): The electron-rich indole ring of tryptophan is exceptionally prone to alkylation by the tert-butyl cation, a side reaction known as tert-butylation.[4][7] This results in a mass increase of +56 Da for each tert-butyl group added.
-
Methionine (Met): The thioether side chain of methionine is a soft nucleophile that can be alkylated to form a sulfonium salt (+56 Da).[3][5][8] Furthermore, the thioether is easily oxidized to methionine sulfoxide (+16 Da), a reaction that can be exacerbated by acidic conditions.[8][9]
-
Cysteine (Cys): The free thiol group is a powerful nucleophile and a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues (+56 Da).[5][10]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation, also resulting in a +56 Da modification.[3][5]
Q3: What are scavengers, and what is their fundamental mechanism of action?
Scavengers are nucleophilic reagents added to the cleavage cocktail to intercept reactive electrophiles, primarily the tert-butyl cation, before they can modify the peptide.[3][5][11] They function by being either more reactive or present in a much higher concentration than the sensitive residues of the peptide, thus "scavenging" the harmful carbocations.[3][5] The product of this reaction (e.g., tert-butylated scavenger) is typically volatile or easily removed during subsequent washing steps.[12]
Silane-based scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are particularly effective because they act as hydride donors, irreversibly reducing the tert-butyl cation to the neutral, volatile isobutane.[13][14]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific, practical issues you might observe during analysis of your crude peptide product.
Issue 1: My LC-MS shows a major peak at +56 Da relative to my expected peptide mass.
-
Causality: A +56 Da mass shift is the classic signature of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic residue.[3] The most common targets are Tryptophan and Methionine.
-
Troubleshooting Steps:
-
Identify the Sensitive Residue(s): Review your peptide sequence for the presence of Trp, Met, Cys, or Tyr. Trp is the most frequently modified.
-
Implement a Carbocation Scavenger: The solution is to add a scavenger that excels at trapping carbocations.
-
Trialkylsilanes (TIS or TES): These are highly effective and considered "clean" scavengers as they irreversibly reduce the t-Bu⁺ cation to isobutane.[13][15] A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[16] Triethylsilane (TES) can sometimes reduce the indole ring of tryptophan, so Triisopropylsilane (TIS) is often preferred.[17]
-
Thiol Scavengers: 1,2-Ethanedithiol (EDT) is an excellent scavenger for t-butyl cations and is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[18]
-
-
Issue 2: My methionine-containing peptide shows a +16 Da peak and/or a +56 Da peak.
-
Causality: This indicates a dual problem: oxidation of the thioether to methionine sulfoxide (Met(O), +16 Da) and/or tert-butylation (+56 Da).[8] Standard cleavage conditions can promote both side reactions.
-
Troubleshooting Steps:
-
Use a Specialized Cocktail: A general-purpose scavenger may not be sufficient. You need a cocktail designed to both reduce oxidation and scavenge carbocations.
-
Reagent H: This cocktail is specifically formulated to prevent methionine oxidation.[8][19] Its composition is: Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[8][19]
-
Thioanisole: This scavenger is effective at preventing both alkylation and Met oxidation.[20] However, it should be used with caution in Trp-containing peptides as its cation adducts can alkylate the indole ring.[1]
-
-
Optimize Reaction Conditions: Minimize oxygen exposure. Perform the cleavage under an inert atmosphere (Nitrogen or Argon) and use degassed solvents and peroxide-free ether for precipitation.[8]
-
Issue 3: My peptide contains multiple Cys residues, and the crude product is a complex, unresolved mixture.
-
Causality: The free thiol of Cysteine is highly nucleophilic and susceptible to alkylation.[5] It is also prone to oxidation, which can lead to undesired intermolecular or intramolecular disulfide bond formation, creating a heterogeneous mixture of products.[21]
-
Troubleshooting Steps:
-
Maintain a Reducing Environment: The key is to include a thiol-based scavenger that protects the Cys side chain.
-
1,2-Ethanedithiol (EDT): EDT is the scavenger of choice for Cys-containing peptides. It effectively traps carbocations and maintains a reducing environment, preventing premature disulfide formation. A common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .
-
-
Be Aware of Silane Activity: Recent studies have shown that TIS and TES can act as reducing agents, facilitating the removal of certain S-protecting groups like Acm (acetamidomethyl) and Mob (4-methoxybenzyl).[14][22] This can be an advantage if desired, but a complication if orthogonal protection is intended. Careful consideration of the scavenger is required to preserve the Cys-protecting group if needed.[14]
-
Part 3: Scavenger Selection and Cocktail Formulation
Choosing the right scavenger cocktail is not a one-size-fits-all process. It requires a careful analysis of the peptide sequence.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical % (v/v or w/v) | Mechanism & Key Features |
| Triisopropylsilane (TIS) | Trp, Met, Cys, Tyr | 2.5 - 5% | Reduces t-Bu⁺ to isobutane. "Clean" and effective carbocation scavenger.[12][14] |
| Triethylsilane (TES) | Trp, Met, Cys, Tyr | 2.5 - 5% | Similar to TIS, but can potentially reduce the Trp indole ring.[13][17] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | Excellent carbocation scavenger. Maintains a reducing environment, protecting Cys and preventing Trp oxidation. |
| Thioanisole | Met, Arg(Pmc/Pbf) | 5% | Prevents Met oxidation and alkylation.[20] Can cause side reactions with Trp.[1] |
| Anisole / p-Cresol | Trp, Tyr, Met, Cys | 2 - 5% | A classic scavenger that traps carbocations via electrophilic aromatic substitution.[1][2] |
| Water (H₂O) | General | 2.5 - 5% | Acts as a scavenger and helps suppress side reactions, particularly with Arg(Pmc) deprotection.[11][16] |
| Dimethyl Sulfide (DMS) | Methionine (Met) | 2 - 5% | Helps prevent alkylation of the methionine side chain.[2][8] |
Decision Tree for Scavenger Cocktail Selection
The following logic tree provides a systematic approach to formulating your cleavage cocktail based on the presence of sensitive amino acids.
Part 4: Experimental Protocols
Safety Precaution: All operations involving strong acids like TFA and volatile, malodorous scavengers like EDT and thioanisole must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides lacking highly sensitive residues or containing only Trp or Tyr.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin with dichloromethane (DCM) twice to swell it and remove residual solvents.[23]
-
Cleavage Cocktail Preparation: In the fume hood, prepare the cleavage cocktail fresh by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio .[16] For 100 mg of resin, 2 mL of cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[16]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin, collecting the filtrate into a centrifuge tube. Add the filtrate dropwise to a 10-fold volume of cold (-20°C) methyl t-butyl ether (MTBE) or diethyl ether to precipitate the peptide.[2][23]
-
Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove scavengers and cleaved protecting groups.[23] Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues (Met, Cys)
This protocol incorporates EDT to provide a more robust protective environment.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In the fume hood, prepare the cleavage cocktail fresh by mixing TFA, TIS, H₂O, and 1,2-Ethanedithiol (EDT) in a 92.5:2.5:2.5:2.5 (v/v/v/v) ratio .
-
Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Precipitation, Washing, and Drying: Follow Steps 4 and 5 from Protocol 1.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Cleavage cocktails for peptides synthesized with Boc-D-Pro-Ome
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical and troubleshooting advice for the final deprotection of peptides synthesized with a C-terminal Boc-D-Proline methyl ester (Boc-D-Pro-OMe). We understand the nuances and challenges that can arise during this critical step and have structured this resource to provide clear, actionable solutions based on established chemical principles.
A Critical Distinction: Cleavage vs. Deprotection
In traditional Boc solid-phase peptide synthesis (SPPS), the final step involves using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from its resin support and remove the side-chain protecting groups.[1][2] However, for peptides synthesized with a C-terminal methyl ester, the peptide is not anchored to the resin in the same way. Therefore, the primary goal is not cleavage, but the global deprotection of acid-labile side-chain protecting groups. This process still requires a strong acidic cocktail to remove robust protecting groups like those based on benzyl (Bzl) ethers and esters.[3]
Frequently Asked Questions (FAQs)
Q1: Why can't I just use the same TFA solution I use for iterative Boc group removal for the final deprotection?
The 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) used for removing the Nα-Boc group during synthesis is a moderately strong acid.[1] While it efficiently removes the temporary Boc group, it is not strong enough to cleave the more robust, "permanent" side-chain protecting groups like benzyl (Bzl) or tosyl (Tos) used in Boc/Bzl chemistry.[3] The final deprotection requires a stronger acid cocktail to ensure all protecting groups are removed, yielding the final, unprotected peptide.
Q2: Will the acidic deprotection cocktail hydrolyze my C-terminal methyl ester?
Under the standard conditions for side-chain deprotection using TFA-based cocktails at room temperature for a few hours, the C-terminal methyl ester is generally stable.[4][5] Saponification (hydrolysis) of methyl esters typically requires basic conditions (e.g., using LiOH) or very harsh acidic conditions like refluxing in acid, which are not standard for peptide deprotection.[5][6]
Q3: What is the purpose of scavengers in the deprotection cocktail, and are they necessary?
Scavengers are absolutely essential. During the acidic removal of Boc and other tert-butyl-based protecting groups, highly reactive tert-butyl cations are generated.[3] These carbocations can irreversibly modify nucleophilic amino acid side chains through alkylation.[7] Scavengers are nucleophilic compounds that "trap" these reactive species before they can damage the peptide.
Q4: Which amino acid residues are most susceptible to side reactions during deprotection?
The following residues are particularly vulnerable:
-
Tryptophan (Trp): The indole side chain is highly susceptible to alkylation.[8]
-
Methionine (Met): The thioether can be alkylated or oxidized to methionine sulfoxide.
-
Cysteine (Cys): The free thiol is a prime target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
The choice of scavenger cocktail should always be guided by the amino acid composition of your peptide.[9]
Q5: Can the D-Proline at the C-terminus racemize during deprotection?
Racemization of proline at the α-carbon is a concern, particularly during the activation step of coupling in SPPS. However, during the final acidic deprotection step, the risk of racemization at the C-terminal D-proline is low. The conditions are not typically conducive to the deprotonation and reprotonation at the α-carbon that would lead to epimerization.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Observed in Mass Spec as +mass corresponding to protecting groups) | 1. Insufficient Acid Strength/Time: The cocktail may not be potent enough, or the reaction time too short for stubborn protecting groups (e.g., Arg(Tos)).[11] 2. Poor Reagent Access: If the peptide is aggregated or not fully solvated, the acid cannot reach all protecting groups. | 1. Extend Reaction Time: Increase the deprotection time to 3-4 hours and monitor by analyzing a small aliquot. 2. Use a Stronger Cocktail: For peptides with Arg(Tos), a "high HF" or TFMSA-based protocol may be necessary.[1] 3. Ensure Solvation: Gently agitate the peptide in the cleavage cocktail to ensure it is fully dissolved or suspended. |
| Unexpected Side Products (e.g., +56 Da adducts in Mass Spec) | 1. Alkylation of Sensitive Residues: This is due to inadequate scavenging of tert-butyl cations.[3] 2. Oxidation: Methionine can be oxidized to the sulfoxide. | 1. Optimize Scavenger Cocktail: Ensure your cocktail is appropriate for your peptide's sequence. For Trp-containing peptides, add scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). For Met-containing peptides, thioanisole is effective.[9] (See Table 1). 2. Use a Specialized Cocktail: For peptides with multiple sensitive residues, a comprehensive cocktail like Reagent K is recommended.[9][12] For methionine protection, Reagent H is specifically designed to prevent oxidation.[9] |
| Peptide Degradation or Fragmentation | 1. Acid-Labile Peptide Bonds: Certain peptide bonds, like Asp-Pro, are known to be susceptible to cleavage under strong acid conditions (especially with HF).[1] 2. Prolonged Exposure to Strong Acid: Leaving the peptide in the deprotection cocktail for an excessive amount of time can lead to degradation. | 1. Minimize Deprotection Time: Aim for the shortest time necessary for complete deprotection, as determined by a time-course study. 2. Use Milder Conditions if Possible: If your peptide only contains acid-labile side-chain protecting groups (e.g., tBu-based), a strong TFA cocktail may be sufficient without resorting to HF or TFMSA.[2] |
| Low Yield After Precipitation | 1. Peptide Solubility in Ether: The peptide may have some solubility in the precipitation solvent (typically cold diethyl ether). 2. Incomplete Precipitation: Not enough ether was added, or it was not cold enough. | 1. Increase Ether Volume: Use a larger volume of cold ether (at least 10-fold the volume of your TFA solution). 2. Ensure Cold Temperatures: Perform the precipitation on ice and store at -20°C for at least 30 minutes to maximize precipitation. 3. Centrifuge at Low Temperature: Use a pre-chilled centrifuge to pellet the peptide. |
Deprotection Cocktails and Protocols
The selection of the deprotection cocktail is critical and must be tailored to the peptide's amino acid sequence.
Table 1: Common Deprotection Cocktails for Boc-SPPS
| Reagent Name | Composition | Primary Application & Key Features | Reference |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | "Odorless" cocktail. Good for general use, especially with trityl-based protecting groups. Does not prevent Met oxidation. | [9] |
| Reagent K | TFA, Phenol, Water, Thioanisole, EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | [9][12] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%) | Specifically designed to prevent the oxidation of Methionine residues. | [9] |
| Standard HF | Anhydrous HF (90%), Anisole (10%) | "High HF" method for removing all benzyl-based protecting groups, including the more resistant Arg(Tos). Requires specialized equipment. | [1] |
| TFMSA | TFMSA, TFA, Thioanisole, m-Cresol | An alternative to HF that does not require a special apparatus but is still highly corrosive. Effective for most protecting groups. | [1][11] |
Note: Compositions are often cited as v/v or w/w. Always consult the original protocol for precise preparation instructions.
General Deprotection Protocol (Using Reagent K)
This protocol is a starting point and should be optimized for your specific peptide.
-
Preparation: Ensure the fully protected peptide (with the N-terminal Boc group still on) is dry.
-
Cocktail Preparation: In a fume hood, prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT). Caution: TFA is highly corrosive.
-
Deprotection Reaction: Dissolve the protected peptide in the deprotection cocktail (e.g., 10 mL per 100 mg of peptide). Stir gently at room temperature for 2-4 hours.
-
Monitoring (Optional): To optimize the reaction time, a small aliquot can be taken at different time points (e.g., 1, 2, 4 hours), precipitated, and analyzed by LC-MS.
-
Precipitation: Once deprotection is complete, add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring.
-
Peptide Collection: A white precipitate should form. Place the ether suspension at -20°C for 30-60 minutes to maximize precipitation. Collect the peptide by centrifugation at low speed, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer/solvent system for purification by HPLC.
Visualization of the Deprotection Process
Caption: Workflow for the global deprotection of a C-terminally modified peptide.
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification Strategies for Peptides Containing Boc-D-Proline
Welcome to the technical support center dedicated to the unique challenges of purifying synthetic peptides incorporating N-Boc-D-proline. The inclusion of a D-amino acid like D-proline is a powerful strategy in peptide drug design, offering enhanced proteolytic stability and conformational control.[1] However, this modification introduces specific complexities into the downstream purification process, primarily by creating diastereomers that can be challenging to resolve using standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide is structured to provide direct, actionable advice in a question-and-answer format. We will first address common troubleshooting scenarios you may encounter during your experiments, followed by a broader FAQ section to assist in method development and strategic planning.
Troubleshooting Guide
Problem: My target peptide peak is broad, tailing, or splitting.
Question: I'm purifying my Boc-D-Proline peptide on a C18 column, but the main peak is not sharp. What's causing this and how can I fix it?
Answer:
Poor peak shape is a common issue in peptide chromatography and can stem from several factors, especially when dealing with bulky, hydrophobic protecting groups like Boc and conformationally rigid residues like D-proline.
Potential Causes & Solutions:
-
Peptide Aggregation: The hydrophobic Boc group can promote self-association of the peptide, leading to aggregation.[2] This is particularly prevalent at high concentrations in the sample injection solvent.
-
Solution: Before injection, ensure your crude peptide is fully dissolved. Dissolve the sample in a minimal amount of a strong solvent like DMSO or DMF, then dilute with your initial mobile phase (e.g., 0.1% TFA in water).[2] Also, consider reducing the sample load on the column.
-
-
Secondary Interactions & Slow Equilibria: The peptide might be undergoing conformational changes on the column surface, or interacting with residual silanols on the silica-based stationary phase. This can lead to multiple retention states and result in peak broadening.[2]
-
Solution 1: Optimize Temperature. Increasing the column temperature (e.g., to 40-60°C) can improve peak shape.[2] Higher temperatures increase the rate of conformational interconversion and can disrupt secondary interactions, leading to a more homogenous population of molecules interacting with the stationary phase.
-
Solution 2: Adjust Ion-Pairing Agent. Trifluoroacetic acid (TFA) is the standard ion-pairing agent, improving peak shape by masking silanol interactions and forming ion pairs with basic residues.[2][3] Ensure you are using an adequate concentration, typically 0.1%.[2] For particularly troublesome peptides, sometimes a higher concentration (0.2-0.25%) can improve resolution, especially for peptides with multiple positive charges.[4]
-
-
Unresolved Diastereomers: The peak broadening or splitting could be due to the co-elution of your target Boc-L-Xaa-D-Pro... peptide and a diastereomeric impurity, such as Boc-L-Xaa-L-Pro..., which may have formed due to incomplete coupling or epimerization during synthesis.[5] These closely related species are often difficult to separate.
-
Solution: This requires a more focused method development approach, which is detailed in the next troubleshooting problem.
-
Problem: I see a co-eluting impurity with the same mass as my product.
Question: My main peak has a shoulder or a closely eluting impurity that mass spectrometry confirms has the same mass as my target peptide. How can I separate these species?
Answer:
This is the most common and significant challenge when purifying peptides containing D-amino acids. You are likely dealing with a diastereomer, an impurity where one or more chiral centers are in the opposite configuration. Conventional RP-HPLC on achiral stationary phases can resolve diastereomers, but it often requires careful method optimization because the differences in their physicochemical properties are subtle.[6][7]
Strategies for Diastereomer Separation:
-
Shallow the Gradient: This is the most effective initial step. A steep gradient may not provide enough time for the column to differentiate between the subtle hydrophobicity differences of the diastereomers. By making the gradient shallower across the elution point of your peptide, you increase the resolution.[2][8]
-
Experimental Approach: First, run a rapid "scouting" gradient (e.g., 5-95% Acetonitrile in 20 minutes) to determine the approximate acetonitrile concentration at which your peptide elutes. Then, design a much shallower gradient around that point (e.g., a 0.5-1% change in acetonitrile per minute).[8]
-
-
Optimize Mobile Phase & Temperature:
-
Change the Organic Modifier: Acetonitrile is the default, but switching to methanol or isopropanol can alter the selectivity of the separation. These solvents have different properties and can change how the diastereomers interact with the C18 stationary phase.
-
Adjust Temperature: As with peak broadening, temperature can affect selectivity. Systematically screen temperatures (e.g., 30°C, 40°C, 50°C, 60°C) as changes in temperature can differentially affect the retention of each diastereomer.[4]
-
Vary TFA Concentration: While 0.1% is standard, slight variations can sometimes influence diastereomer resolution.[4]
-
-
Consider Alternative Column Chemistry: If a standard C18 column is not providing resolution, try a different stationary phase. A phenyl-hexyl or a biphenyl phase offers different selectivity based on pi-pi interactions, which could be sufficient to resolve the diastereomers.
-
Employ Chiral Chromatography: If all other options fail, direct separation using a chiral stationary phase (CSP) is a powerful option.[9][10] Columns based on macrocyclic glycopeptides (like teicoplanin or vancomycin) are particularly effective for separating N-protected amino acids and small peptides.[11][12] This approach separates the compounds based on the formation of transient diastereomeric complexes with the chiral selector on the stationary phase.
Workflow for Optimizing Diastereomeric Separation
Caption: Method development workflow for separating peptide diastereomers.
Problem: I'm losing the Boc group during purification.
Question: My analytical results show a significant peak corresponding to the deprotected peptide after purification. Is my purification method cleaving the Boc group?
Answer:
Yes, this is a known risk. The tert-butoxycarbonyl (Boc) group is designed to be labile to strong acids.[13] While it is generally stable to the 0.1% TFA typically used in RP-HPLC, partial deprotection can occur, especially under certain conditions.[14]
Factors Influencing On-Column Deprotection:
-
TFA Concentration: The rate of deprotection is directly related to the acid concentration. While 0.1% TFA is usually safe for the duration of a typical HPLC run, higher concentrations will accelerate Boc removal.[14]
-
Time and Temperature: The longer the peptide is exposed to the acidic mobile phase, and the higher the temperature, the greater the extent of deprotection.[14] Collected fractions containing TFA will also continue to deprotect the peptide if left at room temperature for extended periods.[14]
-
Post-Purification Processing: The most significant loss of the Boc group often occurs after purification. If fractions are pooled and concentrated via rotary evaporation, the concentration of the non-volatile TFA increases, leading to rapid deprotection.[14]
Solutions:
-
Use 0.1% TFA or Less: Stick to the standard 0.1% TFA concentration unless a higher concentration is absolutely necessary for resolution.
-
Consider Formic Acid: If Boc lability is a major issue, consider replacing TFA with a weaker acid like 0.1% formic acid (FA). Note that this will change the selectivity of your separation and may result in broader peaks, but it is much gentler on the Boc group and is more compatible with mass spectrometry.[15]
-
Work Quickly and Keep Fractions Cold: As soon as fractions are collected, neutralize them with a base like ammonium bicarbonate if possible, or freeze them immediately.[14]
-
Lyophilize Fractions: Instead of rotary evaporation, immediately freeze-dry the pooled, pure fractions. Lyophilization removes the water, acetonitrile, and TFA simultaneously without increasing the acid concentration, thus preserving the Boc group.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a Boc-D-Proline containing peptide?
A1: A systematic approach is crucial. The following table outlines a robust set of starting conditions for method development.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18 Stationary Phase, 5 µm particle size, 100-300 Å pore size.[2] | C18 is the workhorse for peptide purification due to its hydrophobicity-based separation mechanism. A pore size of ≥100 Å is necessary to allow peptides access to the stationary phase surface.[16] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water.[2] | TFA acts as an ion-pairing agent to improve peak shape and resolution.[2][3] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile.[2] | Acetonitrile is the most common organic modifier, providing good resolution for a wide range of peptides. |
| Scouting Gradient | Linear gradient of 5% to 65% Mobile Phase B over 30-60 minutes.[2] | This initial run will establish the approximate retention time of your peptide and reveal the complexity of the crude mixture. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column. | A standard flow rate for initial method scouting. This will be scaled up for preparative purification. |
| Detection | UV at 215-220 nm.[17] | This wavelength detects the peptide backbone (amide bonds) and is suitable for all peptides. If your peptide contains aromatic residues (Trp, Tyr, Phe), you can also monitor at 280 nm.[17] |
| Temperature | Start at 30-40°C. | Elevated temperature often improves peak shape and can alter selectivity. |
Q2: Should I remove the Boc group before or after HPLC purification?
A2: The Boc group should almost always be removed after HPLC purification.[2] The rationale is twofold:
-
Enhanced Separation: The hydrophobic and bulky Boc group significantly increases the peptide's retention time on a reverse-phase column. This often moves the target peptide away from more hydrophilic, non-Boc-protected impurities (e.g., deletion sequences) that may have formed during synthesis, simplifying the purification.[2]
-
Purity Assessment: Purifying the Boc-protected peptide allows you to isolate the full-length, correctly protected product. The final deprotection step is typically a high-yield reaction that can be performed on the already purified material.[1][18][19]
Q3: How does the position of D-Proline in the peptide sequence affect purification?
A3: The position can have a significant impact. D-proline's rigid structure introduces a "kink" in the peptide backbone.[1] The effect of this kink on the overall shape and hydrophobicity of the peptide depends on the neighboring amino acids. If D-proline is flanked by large, hydrophobic residues, it may create a unique hydrophobic patch that greatly influences its interaction with the C18 stationary phase, potentially making the separation from its L-Proline diastereomer more or less difficult. Conventional RP-HPLC has been shown to resolve peptide diastereomers based on different nearest-neighbor interactions and disruptions to secondary structure.[6]
Q4: When should I consider using a chiral HPLC column?
A4: You should consider a chiral HPLC column when you have confirmed the presence of a diastereomer and extensive method development on achiral columns (C18, Phenyl-Hexyl) fails to provide baseline resolution. Chiral columns are more expensive and may require specific mobile phases (e.g., hexane/ethanol mixtures), but they offer a different and often much more powerful separation mechanism based on stereospecific interactions.[9][11] They are particularly useful as an analytical tool to confirm the chiral purity of your final product.
Q5: Are there any alternatives to TFA in the mobile phase for purifying Boc-protected peptides?
A5: Yes, there are alternatives, often considered for specific reasons.
-
Formic Acid (FA): As mentioned, 0.1% FA is a good choice if you are experiencing on-column Boc deprotection or if you need to interface your HPLC with a mass spectrometer. TFA is a known ion-suppressing agent in ESI-MS, while FA is much less so.[15] However, be prepared for potentially broader peaks and a different elution profile compared to TFA.
-
Acetic Acid: This is another option that is even milder than FA, but it may not provide sufficient peak sharpness for many peptides.
-
Phosphate Buffers: For preparative chromatography, phosphate buffers can be used to control pH precisely, which can be a powerful tool for optimizing selectivity. However, they are not volatile, making product recovery more difficult as a desalting step is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Boc-Solid Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Boc-Solid Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in Boc-SPPS.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in Boc-SPPS?
A1: In Boc-SPPS, byproducts can generally be categorized into several main classes based on their structure and mechanism of formation. Understanding these classes is the first step in effective troubleshooting. The most prevalent byproducts include:
-
Deletion Sequences: These are peptides missing one or more amino acid residues from the target sequence. They arise from incomplete coupling reactions.[1][2]
-
Truncation Sequences: These are peptides where the chain elongation has prematurely stopped. This is often due to incomplete deprotection of the N-terminal Boc group or deliberate/unintentional capping of the growing peptide chain.[2][3]
-
Modified Peptides: These byproducts have the correct amino acid sequence but contain chemical modifications on one or more residues. Common modifications include:
-
Oxidation: Particularly of methionine (Met) and cysteine (Cys) residues.[4][5]
-
Alkylation: Side reactions caused by carbocations generated during Boc deprotection, which can modify sensitive residues like Met, Cys, and Tryptophan (Trp).[6][7]
-
Racemization: The conversion of an L-amino acid to its D-isomer, which can occur during the activation and coupling steps.[8][9]
-
-
Cyclic Byproducts:
-
Diketopiperazine Formation: An intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the chain. This is especially common with sequences containing proline.[10][11][12]
-
Aspartimide Formation: Intramolecular cyclization involving an aspartic acid residue, which can lead to a mixture of α- and β-coupled peptides.[13][14]
-
Q2: My mass spectrometry results show a peak with a lower molecular weight than my target peptide. How can I determine if it's a deletion or truncation sequence?
A2: Differentiating between deletion and truncation sequences is a critical diagnostic step. Both result in a lower molecular weight, but their patterns in analytical data are distinct.
-
Mass Spectrometry (MS) Analysis:
-
Deletion Sequences: The mass difference between the target peptide and the byproduct will correspond to the mass of a specific amino acid residue. For example, if glycine (mass = 57.05 Da) was meant to be coupled but the reaction failed, you would observe a peak at [M - 57.05].
-
Truncation Sequences: You will often see a "ladder" of peaks, where each major impurity has a mass corresponding to the peptide chain stopping at different points in the synthesis.[2]
-
-
Tandem MS (MS/MS) Analysis: For definitive identification, isolating the impurity peak and subjecting it to MS/MS fragmentation will reveal its amino acid sequence, confirming the point of deletion or truncation.
Q3: I'm observing a +16 Da mass addition to my peptide, especially when it contains Methionine. What is this, and how can I prevent it?
A3: A +16 Da mass addition is a classic sign of oxidation, most commonly affecting the sulfur-containing amino acid Methionine (Met) to form methionine sulfoxide.[2][4] Cysteine (Cys) can also be oxidized.
Causality: The thioether side chain of Met is susceptible to oxidation during repeated acidolytic deprotection steps and especially during the final cleavage from the resin.[4][5][15]
Prevention and Mitigation:
-
Use of Scavengers: During the final cleavage (e.g., with HF or TFMSA), it is crucial to use a scavenger cocktail. Scavengers like dimethyl sulfide (DMS) can help to minimize oxidation.
-
Careful Handling: Minimize exposure of the peptide to air and oxidative conditions, especially in solution.
-
Post-Synthesis Reduction: If oxidation has occurred, it is sometimes possible to reduce methionine sulfoxide back to methionine using reducing agents, although this adds an extra step to the purification process.[16]
Q4: Why is racemization a concern with certain amino acids, and how can I detect it?
A4: Racemization is the conversion of a chiral amino acid from its desired L-form to the undesired D-form. This is a critical issue because the precise stereochemistry of each amino acid is vital for the peptide's final 3D structure and biological activity.[8]
Causality: Racemization typically occurs during the activation step of the carboxyl group of the amino acid being coupled. The activated amino acid can form an oxazolone intermediate, which is prone to losing its stereochemical integrity. Histidine and cysteine are particularly susceptible.[14] Proline racemization is also a known issue, especially with certain coupling reagents like DIC/HOBt in DMF.[8]
Detection and Quantification:
The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis .[8] This involves:
-
Peptide Hydrolysis: The synthetic peptide is completely hydrolyzed into its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral reagent or a tag that allows for separation on a chiral column.
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.
-
Quantification: The peak areas corresponding to the D- and L-enantiomers are integrated to determine the extent of racemization.[8]
II. Troubleshooting Guide: Byproduct Identification & Characterization
This section provides a structured approach to troubleshooting common byproducts observed in Boc-SPPS.
Issue 1: Presence of Deletion and/or Truncation Sequences
-
Symptoms: Multiple peaks in the HPLC chromatogram, typically eluting earlier than the main product. Mass spectrometry shows peaks with masses lower than the target peptide.[2]
-
Root Cause Analysis:
-
Incomplete Coupling (Deletion): Steric hindrance of certain amino acids (e.g., Val, Ile), aggregation of the growing peptide chain, or insufficient reagent equivalents can lead to incomplete coupling.[17][18]
-
Incomplete Deprotection (Truncation): Inefficient removal of the N-terminal Boc group prevents the next amino acid from being coupled.[2]
-
Chain Termination (Truncation): Side reactions such as guanidinylation of the N-terminal amine by uronium/aminium coupling reagents can irreversibly cap the peptide chain.[14]
-
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for deletion and truncation sequences.
Protocol: The Kaiser Test for Free Primary Amines
This qualitative test is invaluable for monitoring the completeness of coupling and deprotection steps in real-time.[2]
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
Resin beads from the synthesis vessel.
-
Small glass test tube.
Procedure:
-
Withdraw a small sample of resin beads (5-10 mg) after the coupling or deprotection step.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads into a clean test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C.
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.[17]
Interpretation:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines.
-
After Coupling: Failed or incomplete coupling. A recoupling is necessary.
-
After Deprotection: Successful Boc removal.
-
-
Yellow/Brown: Indicates the absence of free primary amines.
-
After Coupling: Successful coupling.
-
After Deprotection: Incomplete deprotection. Repeat the deprotection step.
-
Issue 2: Diketopiperazine (DKP) Formation
-
Symptoms: A significant impurity peak is observed, often corresponding to the mass of the cyclic dipeptide, along with a truncated peptide missing the N-terminal dipeptide. This is particularly common in sequences containing Proline or Glycine at the C-terminus.[10][11][12]
-
Root Cause Analysis: DKP formation is an intramolecular side reaction where the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the resin, cleaving a cyclic dipeptide. This terminates the peptide chain. The reaction is catalyzed by bases used for neutralization.[11][12][19]
Mechanism of Diketopiperazine Formation
Caption: Mechanism of Diketopiperazine (DKP) formation.
Prevention Strategies
| Strategy | Principle | When to Use |
| In Situ Neutralization | Minimizes the time the N-terminal amine is free and basic, reducing the opportunity for intramolecular attack.[7][14] | Highly effective for most sequences, especially those prone to DKP formation. |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The steric hindrance of the 2-CTC linker suppresses the intramolecular cyclization reaction.[14] | When synthesizing peptides with C-terminal Proline or other DKP-prone sequences. |
| Dipeptide Coupling | Synthesize the first two amino acids as a dipeptide in solution first, then couple this dipeptide to the resin. This bypasses the vulnerable dipeptidyl-resin stage.[7] | A robust but more labor-intensive method for particularly difficult sequences. |
Issue 3: Alkylation of Sensitive Residues
-
Symptoms: Mass additions corresponding to the alkylating species. The most common is the addition of a tert-butyl group (+56 Da) from the Boc deprotection step.
-
Root Cause Analysis: During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is formed. This carbocation can be attacked by nucleophilic side chains of certain amino acids, leading to their irreversible alkylation.[6]
Susceptible Amino Acids:
Protocol: Use of Scavengers During Boc Deprotection and Cleavage
The addition of scavengers to the TFA deprotection solution and the final HF cleavage cocktail is essential to "trap" the reactive carbocations before they can modify the peptide.[6][7]
Common Scavengers and Their Targets:
| Scavenger | Target Species | Typical Concentration | Notes |
| Anisole | tert-butyl cations, other carbocations | 5-10% in HF | A standard scavenger for final cleavage. |
| p-Cresol | tert-butyl cations | 5-10% in HF | Often used in combination with other scavengers. |
| Dimethyl Sulfide (DMS) | Halogen species, helps prevent Met oxidation | 10-20% in HF | Reduces both alkylation and oxidation. |
| Dithioethane (DTE) | tert-butyl cations | 0.5% in TFA/DCM | Recommended for each deprotection cycle when Trp, Met, or Cys are present.[6] |
Example Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA)
-
Water
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
This combination provides a robust scavenging environment for the final cleavage of most peptides.[20]
III. Analytical Characterization of Byproducts
Accurate identification of byproducts relies on a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[21][22][23][24][25]
Step-by-Step Workflow for Byproduct Analysis
-
Crude Product Analysis via RP-HPLC:
-
Objective: To assess the purity of the crude peptide and resolve the target peptide from its byproducts.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 214 nm and 280 nm.
-
-
-
Mass Determination via LC-MS:
-
Objective: To determine the molecular weights of the main product and all major impurities.
-
Procedure: Couple the HPLC output directly to a mass spectrometer (e.g., ESI-QTOF). The mass of each eluting peak is determined.[21][24] This step is crucial for identifying deletion, truncation, and modification byproducts based on their mass differences from the target peptide.
-
-
Structural Elucidation via Tandem MS (MS/MS):
-
Objective: To determine the sequence of an impurity or pinpoint the location of a modification.
-
Procedure:
-
Perform an initial MS scan to identify the precursor ion (the m/z of the impurity).
-
Isolate the precursor ion.
-
Fragment the ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions (b- and y-ions) to reconstruct the amino acid sequence of the impurity.[22]
-
-
Visual Workflow for Peptide Impurity Characterization
Caption: A typical analytical workflow for identifying peptide byproducts.
IV. References
-
Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. PubMed. --INVALID-LINK--
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. --INVALID-LINK--
-
Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. --INVALID-LINK--
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. --INVALID-LINK--
-
Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem. --INVALID-LINK--
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. --INVALID-LINK--
-
Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide. AIChE Proceedings. --INVALID-LINK--
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. --INVALID-LINK--
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Benchchem. --INVALID-LINK--
-
Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry. --INVALID-LINK--
-
Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences. --INVALID-LINK--
-
Characterization of structurally related peptide impurities using HPLC-QTOF-MS/MS: application to Cbf-14, a novel antimicrobial peptide. PubMed. --INVALID-LINK--
-
Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Agilent. --INVALID-LINK--
-
Boc Solid Phase Peptide Synthesis. ChemPep. --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. --INVALID-LINK--
-
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Contamination Issues. Benchchem. --INVALID-LINK--
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. --INVALID-LINK--
-
A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed. --INVALID-LINK--
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. --INVALID-LINK--
-
Troubleshooting incomplete coupling of Boc-L-Valine in SPPS. Benchchem. --INVALID-LINK--
-
Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed. --INVALID-LINK--
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. --INVALID-LINK--
-
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. Benchchem. --INVALID-LINK--
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. --INVALID-LINK--
-
SPPS Tips For Success Handout. Mesa Labs. --INVALID-LINK--
-
Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides. Creative Peptides. --INVALID-LINK--
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. --INVALID-LINK--
-
4 Preparation and handling of peptides containing methionine and cysteine. Oxford Academic. --INVALID-LINK--
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. --INVALID-LINK--
-
Solid-Phase Peptide Synthesis: Complete Guide. CDMO. --INVALID-LINK--
-
SYNTHESIS NOTES. Aapptec Peptides. --INVALID-LINK--
-
Solid Phase Peptide Synthesis (SPPS) explained. Bachem. --INVALID-LINK--
-
Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in protein chemistry and biology. ResearchGate. --INVALID-LINK--
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. --INVALID-LINK--
-
Peptide Mapping. A Beginner's Guide. Element Lab Solutions. --INVALID-LINK--
-
Protocol for Peptide Mapping. Creative Proteomics. --INVALID-LINK--
-
Peptide Quick Tips. Sigma-Aldrich. --INVALID-LINK--
-
Examining peptide sample components. YouTube. --INVALID-LINK--
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of structurally related peptide impurities using HPLC-QTOF-MS/MS: application to Cbf-14, a novel antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Effect of coupling reagent choice on the efficiency of Boc-D-Pro-Ome incorporation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of Boc-D-Pro-OMe. Proline and its derivatives are notoriously challenging to couple due to their secondary amine structure and steric hindrance. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and ensure high-yield, high-purity synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The primary challenge with this compound, and proline derivatives in general, stems from two key factors:
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the cyclic structure of the proline ring, creates significant steric hindrance around the carboxyl group. This bulkiness impedes the approach of the activating agent and the incoming amine, slowing down the reaction rate.[1][2]
-
Secondary Amine Reactivity: The nitrogen atom in the proline ring is a secondary amine, which is inherently less nucleophilic and less reactive than the primary amines of other proteinogenic amino acids.[3]
These factors can lead to incomplete couplings, requiring longer reaction times, higher temperatures, or more potent coupling reagents to achieve satisfactory yields.
Q2: What are the most common side reactions observed during this compound coupling and how can they be minimized?
The two most prevalent side reactions are:
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[4] While proline itself is not prone to racemization at its own alpha-carbon during coupling, the activated carboxyl group of the preceding amino acid in a sequence can be susceptible.
-
Mitigation: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly recommended as they are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[4][5] Phosphonium-based reagents like PyBOP or PyAOP are also generally associated with lower levels of racemization.[4]
-
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when proline is one of the first two residues in a peptide sequence. It involves an intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to truncation of the peptide chain.[6][7] This is particularly problematic in Fmoc-based synthesis but can also occur in Boc-based strategies.
Q3: Which class of coupling reagent is generally most effective for a sterically hindered amino acid like this compound?
For challenging couplings involving sterically hindered amino acids, aminium/uronium salts are often the reagents of choice due to their high reactivity.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Incorporates a HOAt moiety, making it exceptionally effective for hindered couplings with faster reaction rates and reduced epimerization.[1][9]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is generally considered superior for difficult couplings.[9]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with coupling efficiency comparable to HATU, but with a better safety profile and solubility.[1][10][11]
Phosphonium salts like PyAOP and PyBOP are also powerful alternatives that do not carry the risk of guanidinylation, a potential side reaction with uronium/aminium salts if used in excess.[4][12]
Troubleshooting Guide
Problem: Low Coupling Yield of this compound
This is the most common issue encountered. If you are experiencing low yields, consider the following troubleshooting steps in a sequential manner.
If you are using a carbodiimide reagent like DCC or DIC alone, it is likely insufficient for this sterically hindered coupling.
-
Recommendation: Switch to a more potent onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[4] These reagents form highly reactive active esters that can overcome the steric barrier.
-
Causality: Aminium/uronium and phosphonium salts convert the carboxylic acid into a more reactive species (OAt or OBt esters) than what is formed with carbodiimides alone, thus accelerating the rate of acylation.[13]
-
Increase Reaction Time: Sterically hindered couplings are inherently slower. Extend the reaction time from the standard 1-2 hours to 4, 8, or even 24 hours.[4] Monitor the reaction progress using a qualitative test like the ninhydrin test to determine completion.[4]
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can help overcome the activation energy barrier.[6] Microwave-assisted peptide synthesis can also be a powerful tool for driving difficult couplings to completion.[4]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular reaction, leading to improved yields, especially for longer peptides.[3]
In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the N-terminal amine inaccessible for the next coupling step.
-
Recommendation 1: Change the Solvent: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[4]
-
Recommendation 2: Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can help break up secondary structures and improve solvation.[6]
-
Recommendation 3: Use Pseudoprolines: If the sequence allows, strategically incorporating pseudoproline dipeptides can disrupt aggregation and significantly improve coupling efficiency.[6][14]
Data & Protocols
Comparative Performance of Coupling Reagents
The choice of coupling reagent has a direct impact on the efficiency of incorporating sterically hindered amino acids. The following table summarizes typical performance characteristics.
| Coupling Reagent Class | Example Reagents | Typical Yield with Hindered Amino Acids | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC, DCC | Low to Moderate | Cost-effective.[13] | Often requires additives (HOBt, HOAt); can form insoluble urea byproducts (DCC).[9][12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low racemization; no risk of guanidinylation.[4][12] | Solutions in DMF have moderate stability. |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very High | Fast reaction rates; highly efficient for difficult couplings.[2] | Risk of guanidinylation side reaction if used in excess.[1] |
Note: Yields are dependent on the specific peptide sequence, reaction conditions, and substrate.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields in the incorporation of this compound.
-
Resin Preparation: If using SPPS, ensure the N-terminal amine of the resin-bound peptide is deprotected and washed thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin or the amine component in solution.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method (e.g., ninhydrin test).[4] Once complete, wash the resin thoroughly with DMF to remove excess reagents.
Visualizing the Process
Workflow for Troubleshooting Low Coupling Yield
The following diagram illustrates a logical workflow for addressing low coupling efficiency with this compound.
Caption: A step-by-step decision tree for troubleshooting inefficient this compound coupling.
Mechanism of Action: Carbodiimide vs. Onium Salt Activation
This diagram contrasts the activation mechanisms of a standard carbodiimide reagent with a more powerful onium salt reagent.
Caption: Comparison of carboxyl activation pathways for DIC and HATU coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.globalso.com [file.globalso.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Difficult Couplings with D-Proline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that incorporating unique residues like D-proline can introduce significant challenges into your synthesis workflow. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the successful synthesis of your target peptide. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the use of D-proline in SPPS.
Q1: Why is D-proline considered a "difficult" amino acid in SPPS?
A1: The primary challenge with D-proline, much like its L-isomer, stems from its unique cyclic structure. The nitrogen atom within the pyrrolidine ring is a secondary amine, which is inherently less nucleophilic and more sterically hindered than the primary amines of all other proteinogenic amino acids.[1] This reduced reactivity can lead to significantly slower coupling kinetics, resulting in incomplete reactions and the formation of deletion sequences where the D-proline residue is missing from the final peptide.[2]
Q2: My standard coupling protocol failed after incorporating D-proline. What is the most likely cause?
A2: If you are using a standard carbodiimide-based coupling reagent like DCC or DIC, it is likely not potent enough to overcome the steric hindrance and lower reactivity of D-proline's secondary amine.[3][4] These reagents are often insufficient for sterically demanding couplings, leading to low coupling efficiency.[3][4] Additionally, the growing peptide chain may begin to aggregate on the solid support after the addition of D-proline, which can physically block the N-terminal amine from reacting with the incoming activated amino acid.[5][6]
Q3: What is a "double coupling strategy," and why is it recommended for D-proline?
A3: A double coupling strategy involves performing the coupling reaction twice, back-to-back, for the same amino acid.[2] After the first coupling reaction, the vessel is drained, the resin is thoroughly washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second reaction period.[2] This approach is highly recommended for difficult residues like D-proline because it significantly increases the probability of driving the reaction to completion, thereby minimizing the formation of deletion sequences and improving the overall yield and purity of the target peptide.[7]
Q4: Can I just extend the time of a single coupling reaction instead of performing a double coupling?
A4: While extending the reaction time (e.g., from 1-2 hours to overnight) can sometimes improve the outcome for slow reactions, it may not be sufficient for highly challenging couplings involving D-proline.[3] A double coupling with fresh reagents is generally more effective because it re-establishes a high concentration of the activated amino acid, which is crucial for driving the reaction forward, especially if the initial reaction has stalled due to low reactivity or reagent degradation.
Troubleshooting Guide: Incomplete Coupling with D-Proline
This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving D-proline.
Issue: Positive Kaiser Test After D-Proline Coupling
A positive Kaiser test (indicated by blue or purple beads) after the coupling step confirms the presence of unreacted primary amines, signifying an incomplete reaction.[6] However, it's important to note that the standard Kaiser test does not detect secondary amines like proline. Therefore, a negative (yellow) result after coupling D-proline itself does not guarantee success. Specialized tests like the isatin or chloranil test are required to check for unreacted secondary amines. A positive Kaiser test on the residue following D-proline is a strong indicator that the D-proline coupling was incomplete.
Logical Troubleshooting Workflow
Here is a step-by-step workflow to address an incomplete coupling event.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Step 1: Immediate Action - The Double Coupling Strategy
If a coupling reaction is found to be incomplete, the most immediate and effective solution is to perform a second coupling.
Detailed Protocol 1: Double Coupling for D-Proline
-
First Coupling:
-
Perform the initial coupling of Fmoc-D-proline-OH as per your standard protocol, preferably using a potent coupling reagent (see Step 2).
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing:
-
After the first coupling, drain the reaction vessel.
-
Thoroughly wash the resin with N,N-dimethylformamide (DMF) (3-5 times) to remove all excess reagents and byproducts.[2] This step is critical to ensure the second coupling is effective.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-D-proline-OH. Use the same equivalents as the first coupling.
-
Add this solution to the washed resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.[2]
-
-
Final Wash and Monitoring:
-
After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a qualitative test (e.g., Kaiser test on the subsequent amino acid's coupling) to confirm the reaction's completion.[2]
-
Step 2: Proactive Enhancement - Upgrade Your Coupling Reagent
To prevent incomplete couplings from the outset, especially with D-proline, it is highly recommended to use a more powerful coupling reagent than standard carbodiimides.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive OAt or OBt esters that can effectively overcome the steric barrier presented by D-proline.[3][4] HATU is often considered one of the most efficient choices.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also excellent alternatives that offer high coupling efficiency with a low risk of racemization.[8] PyBOP is a reliable choice that avoids certain side reactions associated with uronium salts.[2]
| Coupling Reagent Class | Examples | Reactivity Level | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Often insufficient for D-proline; requires additives like HOBt.[4][9] |
| Aminium/Uronium Salts | HATU, HCTU | Very High | Highly effective for difficult couplings; can cause guanidinylation of the N-terminus if used in large excess.[2][3][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent efficiency with low racemization risk; generally more expensive.[2][8] |
Table 1: Comparison of common coupling reagent classes for difficult sequences.
Step 3: Optimizing the Reaction Environment
The choice of solvent and temperature can significantly impact the success of a difficult coupling.
-
Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain to ensure reactive sites are accessible.[3]
-
Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can provide the necessary activation energy to push a sluggish reaction to completion.[2] However, this should be done with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently.[3]
Step 4: The Final Resort - Capping
If, after attempting a double coupling with optimized reagents and conditions, the reaction remains incomplete, you must "cap" the unreacted N-terminal amines to prevent them from reacting in subsequent cycles. This terminates the failed chains, preventing the formation of deletion sequences and simplifying the final purification process.
Detailed Protocol 2: Acetic Anhydride Capping
-
Washing: After the final failed coupling attempt, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[4]
-
Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[4] This will acetylate any unreacted amines.[4]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all capping reagents before proceeding to the deprotection of the next amino acid.[4]
By implementing these strategies, you can effectively troubleshoot and overcome the challenges associated with incorporating D-proline into your peptide sequences, leading to higher purity, increased yield, and more reliable scientific outcomes.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mesalabs.com [mesalabs.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Monitoring Boc-D-Pro-Ome Coupling Reactions
Welcome to the technical support center for monitoring peptide coupling reactions. This guide is specifically tailored to address the challenges and nuances of tracking the completion of coupling reactions involving tert-butyloxycarbonyl-D-proline methyl ester (Boc-D-Pro-Ome). As a sterically hindered secondary amine, proline and its derivatives present unique challenges that necessitate robust analytical oversight to ensure high yield and purity. This resource provides in-depth, field-tested answers to common questions, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is monitoring the coupling of Boc-D-Proline particularly critical?
Monitoring this reaction is crucial due to the inherent properties of the reactants. The N-terminal protection with a bulky tert-butyloxycarbonyl (Boc) group, combined with the rigid ring structure of proline, creates significant steric hindrance.[1] This bulkiness can substantially slow down the reaction rate compared to less hindered amino acids, leading to incomplete couplings if reaction times are not optimized.[1][2] Furthermore, common monitoring techniques used in solid-phase peptide synthesis (SPPS), such as the Kaiser test for primary amines, are unreliable for the secondary amine of proline, necessitating alternative analytical approaches.[3][4]
Q2: What is the most effective real-time method for monitoring a solution-phase this compound coupling reaction?
For solution-phase reactions, Thin-Layer Chromatography (TLC) is the most practical and immediate method for monitoring reaction progress.[5][6] It is a rapid, inexpensive, and highly effective technique that allows you to qualitatively visualize the consumption of starting materials (the N-protected Boc-D-Proline and the amine component, e.g., an amino acid methyl ester) and the formation of the desired dipeptide product.[7][8] By spotting the reaction mixture alongside pure starting materials, you can track the disappearance of the limiting reactant, confirming that the reaction is proceeding towards completion.[6]
Q3: How do I correctly set up and interpret a TLC for this reaction?
Proper setup and interpretation are key to obtaining meaningful results from TLC analysis. A "co-spot" lane is essential for unambiguously identifying the spots in the reaction mixture.[6]
Experimental Protocol: TLC Monitoring
-
Plate Preparation : On a silica gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Amine Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spotting :
-
Lane SM : Use a capillary tube to spot a dilute solution of your amine starting material (the "-Ome" component).
-
Lane Rxn : Use a different capillary tube to spot an aliquot of your reaction mixture.[6]
-
Lane Co : Spot the amine starting material (SM) first, and then spot the reaction mixture (Rxn) directly on top of it.
-
-
Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below your starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since Boc-protected compounds are often not UV-active, staining is typically required. A common and effective stain is potassium permanganate (KMnO₄), which reacts with most organic compounds.
-
Interpretation :
-
The starting amine in the "SM" lane will have a specific retention factor (Rf).
-
In the "Rxn" lane, you should see the spot corresponding to your starting amine diminish over time, while a new spot, corresponding to your product, appears (typically at a different Rf).
-
The "Co" lane helps confirm identities. The starting material spot in the "Rxn" lane should have the exact same Rf as the spot in the "SM" lane.
-
The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the "Rxn" lane.[9]
-
Data Presentation: Illustrative TLC Data
| Compound | Typical Rf Value (30% EtOAc/Hexanes) | Appearance |
| Boc-D-Pro-OH | ~0.2 - 0.3 (can streak) | Visible with KMnO₄ stain |
| Amino Acid Methyl Ester (e.g., H-Gly-OMe) | ~0.4 - 0.5 | Visible with Ninhydrin/KMnO₄ |
| Boc-D-Pro-[AA]-OMe (Product) | ~0.6 - 0.7 | Visible with KMnO₄ stain |
Note: Rf values are highly dependent on the specific components and solvent system and should be determined experimentally.
Q4: Can I use colorimetric tests like the Kaiser test?
The Kaiser test, or ninhydrin test, is designed to detect free primary amines , which react to produce a characteristic deep blue or purple color known as Ruhemann's purple.[10][11][12] While it is an excellent tool for monitoring deprotection steps in SPPS or for confirming the presence of a primary amine starting material, it is not suitable for monitoring the completion of a proline coupling.[13]
-
Why it fails for this reaction: The reactant, Boc-D-Proline, has no free primary amine. The nucleophile (the amino acid methyl ester) may be a primary amine, but the product, a dipeptide with proline at the N-terminus, is a secondary amine . Secondary amines like proline do not give a positive blue result with the Kaiser test; they typically yield a weak reddish-brown or yellow color, which can be ambiguous and lead to false negatives.[4][14] For this reason, relying on the Kaiser test to confirm coupling completion is not recommended.
Q5: How can High-Performance Liquid Chromatography (HPLC) be used to confirm completion and purity?
Reversed-Phase HPLC (RP-HPLC) is an indispensable quantitative tool for the final analysis of your reaction.[15] While TLC is excellent for real-time monitoring, HPLC provides a much higher resolution, allowing for the accurate assessment of reaction completion, product purity, and the presence of any side products.[16]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation : Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a vial containing 1 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). This stops the reaction and dilutes the sample for analysis.
-
Instrumentation : Use an HPLC system equipped with a C18 column and a UV detector.[15]
-
Method Parameters :
-
Column : C18, 250 x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile (ACN).
-
Gradient : A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.[15]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210-220 nm.
-
-
Analysis : Inject the prepared sample. The starting materials and product will elute at different retention times due to their different polarities. The Boc-protected product is typically more hydrophobic and will have a longer retention time than the unprotected amino ester.[16] Purity is determined by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.[15]
Data Presentation: Illustrative HPLC Data
| Compound | Expected Retention Time (min) | Rationale |
| Amino Acid Methyl Ester | ~3-5 | Highly polar, elutes early. |
| Boc-D-Pro-OH | ~10-12 | Moderately polar. |
| Boc-D-Pro-[AA]-OMe (Product) | ~15-20 | More hydrophobic due to combined structure, elutes later. |
| Dicyclohexylurea (DCU, if DCC used) | ~22-25 | Very hydrophobic, often elutes late. |
Q6: My TLC/HPLC shows significant unreacted starting material even after the expected reaction time. What is my troubleshooting strategy?
Incomplete coupling is the most common issue. The cause often relates to steric hindrance, suboptimal reaction conditions, or reagent quality.[2][17] A systematic approach is required to identify and solve the problem.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Key Actions:
-
Extend Reaction Time : Sterically hindered couplings are often simply slow. Allow the reaction to proceed longer (e.g., overnight) and monitor with TLC.[17]
-
Increase Equivalents : For difficult couplings, using more equivalents (e.g., 1.5-2.0 eq) of the Boc-D-Proline and coupling reagents can help drive the reaction to completion.[2]
-
Switch Coupling Reagent : If a standard carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is failing, switch to a more potent onium salt reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for hindered systems.[2][18]
-
Check Solvents and Reagents : Ensure your solvent (e.g., DMF, DCM) is anhydrous and your coupling reagents have not degraded from improper storage.[17]
Q7: I see an unexpected, persistent spot on my TLC. What could it be?
An unexpected spot that does not correspond to starting materials or product is likely a side product. When using carbodiimide coupling reagents (DCC, DIC, EDC), the most common side reaction is the formation of an N-acylurea .[1][19]
-
Mechanism : The highly reactive O-acylisourea intermediate, formed between the Boc-D-Proline and the carbodiimide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[20][21] This side product consumes your activated amino acid, reducing the overall yield.
-
Prevention : This side reaction can be minimized by adding a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[19][20] These additives rapidly convert the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine, thus favoring the desired peptide bond formation.[20]
Q8: What is the role of NMR in this process?
While not typically used for real-time monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for final structural confirmation of the purified product.[15] A ¹H NMR spectrum can definitively confirm the formation of the new peptide bond.
-
How to Use It : In the crude reaction mixture (after removing solvent), or on the purified product, you can look for key diagnostic signals:
-
Disappearance of Reactant Signals : The distinct α-proton signal of the amino acid methyl ester starting material will disappear or diminish.
-
Appearance of Product Signals : A new set of signals corresponding to the dipeptide will appear. You will see characteristic signals for the Boc group (~1.4 ppm), the proline ring protons, and the protons of the newly coupled amino acid, often with a downfield shift for the α-proton now adjacent to the amide bond.[15][22]
-
-
Causality : The chemical environment of each proton changes upon bond formation, leading to predictable shifts in the NMR spectrum. This provides unambiguous evidence that the covalent structure of the desired product has been formed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. langene.com [langene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. advion.com [advion.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fiveable.me [fiveable.me]
- 11. byjus.com [byjus.com]
- 12. microbenotes.com [microbenotes.com]
- 13. peptide.com [peptide.com]
- 14. Ninhydrin Test [unacademy.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. Carbodiimide - Wikipedia [en.wikipedia.org]
- 22. BOC-L-Proline(15761-39-4) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
Navigating the Analytical Gauntlet: A Comparative Guide to HPLC and Mass Spectrometry Validation of Peptides Synthesized with Boc-D-Pro-Ome
For the modern researcher, scientist, and drug development professional, the synthesis of a peptide is but the first step. The true measure of success lies in the rigorous validation of its identity and purity. This is particularly critical when incorporating non-standard amino acids, such as Boc-D-Pro-Ome, which are designed to enhance conformational rigidity and enzymatic stability. [1] The introduction of a D-amino acid and a protecting group like the tert-butyloxycarbonyl (Boc) group presents unique analytical challenges that demand a sophisticated and orthogonal validation strategy.[2][3]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two cornerstone techniques for the comprehensive validation of synthetic peptides. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your findings. The ultimate goal is to move beyond mere data generation to a state of self-validating analytical systems, a necessity when navigating the complex landscape of peptide therapeutics and research.[4][5]
The Imperative of Orthogonal Validation
Regulatory bodies and rigorous scientific practice mandate the use of orthogonal analytical methods for the comprehensive characterization of peptide-based drugs.[6] Orthogonal methods leverage different physicochemical principles to analyze the same sample, providing a more complete picture of its purity and identity. For peptides, HPLC and mass spectrometry are the de-facto standards, offering complementary information that, when combined, creates a powerful and traceable analytical workflow.[5] HPLC excels at quantifying purity by separating the target peptide from process-related and product-related impurities, while mass spectrometry provides unambiguous confirmation of the peptide's molecular weight and sequence.[4][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for assessing peptide purity.[4] It separates peptides based on their hydrophobicity, allowing for the quantification of the main peptide peak relative to any impurities.[6] For peptides containing this compound, the primary considerations are achieving adequate resolution from closely related impurities and, crucially, separating potential diastereomers.
The Diastereomer Challenge with D-Amino Acids
The incorporation of a D-amino acid like D-Proline introduces a chiral center, which can lead to the formation of diastereomers during synthesis. These isomers often have very similar physicochemical properties, making them notoriously difficult to separate.[7] However, conventional RP-HPLC on achiral stationary phases can often resolve peptide diastereomers due to subtle differences in their secondary structure and interactions with the stationary phase.[8] The choice of mobile phase, gradient, and column chemistry are critical factors in achieving this separation.[9]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol outlines a general method for the purity analysis of a synthetic peptide containing this compound. Optimization will be required based on the specific peptide sequence.
Objective: To determine the purity of the synthesized peptide by separating it from impurities, including potential diastereomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[10]
-
Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[10]
-
Peptide Sample: Dissolved in Solvent A at approximately 1 mg/mL.[11]
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection: Inject a suitable volume of the peptide sample (e.g., 20 µL).[10]
-
Gradient Elution: Apply a linear gradient of Solvent B to elute the peptide and impurities. A slow, shallow gradient is often necessary to resolve closely eluting species. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
Detection: Monitor the elution profile at a suitable UV wavelength, typically between 210-230 nm for the peptide backbone.[12]
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry is indispensable for confirming the identity of a synthetic peptide by providing a highly accurate measurement of its molecular weight.[4] When coupled with a fragmentation technique (MS/MS), it can also provide sequence information. However, the analysis of Boc-protected peptides presents specific challenges that require careful consideration during data acquisition and interpretation.
The Challenge of the Labile Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is known for its lability, particularly under the energetic conditions of some mass spectrometry ionization sources like Electrospray Ionization (ESI).[2][3] This can lead to several observable phenomena:
-
In-Source Decay: The Boc group can fragment within the ion source of the mass spectrometer before any intentional fragmentation is applied.[2] This results in the simultaneous observation of both the intact, Boc-protected peptide and the deprotected peptide in the initial mass spectrum (MS1), which can complicate data interpretation.[2]
-
Characteristic Neutral Losses: During tandem mass spectrometry (MS/MS), Boc-protected peptides often exhibit characteristic neutral losses. The most common are the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[3] While these losses can be diagnostic for the presence of the Boc group, they can also dominate the fragmentation spectrum, potentially suppressing the formation of sequence-informative b- and y-ions.[3]
To mitigate these challenges, using "softer" ionization techniques or optimizing ESI conditions to minimize in-source decay can be beneficial.[13] Alternatively, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be used to reduce fragmentation.[13]
Experimental Protocol: LC-MS for Identity Confirmation
This protocol describes a typical Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for confirming the molecular weight of a this compound containing peptide.
Objective: To confirm the molecular weight of the synthesized peptide and identify potential impurities.
Instrumentation:
-
LC-MS system, typically an HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
Reagents:
-
Same as for RP-HPLC analysis, although formic acid is sometimes substituted for TFA to reduce ion suppression.[13]
Procedure:
-
LC Separation: Perform a chromatographic separation similar to the HPLC protocol. This step is crucial for separating the target peptide from impurities before they enter the mass spectrometer.
-
MS Detection (MS1 Scan): As the peptide elutes from the column, acquire full scan mass spectra. Look for the protonated molecular ion ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).[2] Due to in-source decay, also look for the peak corresponding to the deprotected peptide.
-
Tandem MS (MS/MS Scan - Optional): If sequence confirmation is required, perform a product ion scan on the precursor ion of the intact peptide.
-
Data Analysis:
Comparison of HPLC and Mass Spectrometry for Peptide Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Purity assessment and quantification of impurities.[6] | Identity confirmation and molecular weight determination.[6] |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity).[6] | Measurement of mass-to-charge ratio (m/z).[6] |
| Information Provided | Retention time, peak area (% purity).[6] | Molecular weight, amino acid sequence (via fragmentation).[6] |
| Key Strengths | Gold standard for purity determination; excellent for resolving isomers.[4][8] | Unambiguous confirmation of identity; high sensitivity. |
| Challenges for this compound Peptides | Resolution of diastereomers can be challenging and requires method optimization.[9] | In-source decay of the labile Boc group can complicate spectra; characteristic neutral losses may suppress sequence-informative fragmentation.[2][3] |
Adherence to Regulatory Standards
The validation of analytical procedures for peptide therapeutics must adhere to guidelines set by the International Council for Harmonisation (ICH).[15] The ICH Q2(R2) guideline outlines the necessary validation characteristics, including specificity, accuracy, precision, linearity, and range, that must be demonstrated for an analytical method to be considered suitable for its intended purpose.[16][17][18] Establishing a stability-indicating method, one that can resolve the active pharmaceutical ingredient from all potential degradation products, is a crucial aspect of this validation process.[15]
Conclusion
The validation of synthetic peptides, particularly those incorporating specialized building blocks like this compound, is a multifaceted process that cannot be adequately addressed by a single analytical technique. A robust and reliable validation strategy hinges on the orthogonal application of HPLC and mass spectrometry. HPLC provides the quantitative measure of purity, ensuring the sample is free from synthesis-related byproducts, while mass spectrometry delivers the definitive confirmation of the peptide's identity.
By understanding the principles, challenges, and experimental nuances of each technique, researchers can design a self-validating analytical workflow. This not only ensures the quality and reliability of the synthesized peptide but also provides the rigorous, traceable data required for publication, regulatory submissions, and the confident advancement of peptide-based research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. benchchem.com [benchchem.com]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Proline Derivatives in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Proline, the sole proteinogenic secondary amine, introduces unique structural constraints and synthetic challenges that are pivotal to the function and stability of peptides and proteins.[1] Its rigid pyrrolidine ring restricts the peptide backbone's flexibility, making it a powerful tool for designing specific secondary structures like β-turns and polyproline helices.[2][3] However, this same rigidity is the source of significant hurdles in chemical peptide synthesis, including slow coupling kinetics, aggregation, and the potential for cis/trans isomerization of the Xaa-Pro peptide bond.[1][2][4][5]
This guide provides a comparative analysis of various proline derivatives, offering field-proven insights into their strategic selection and application. We will explore how these derivatives can be leveraged to overcome common synthetic obstacles, enhance peptide quality, and introduce novel functionalities.
The Proline Predicament: Key Synthetic Challenges
Understanding the challenges inherent to proline is the first step in selecting the appropriate derivative. The difficulties primarily stem from two core properties:
-
Steric Hindrance and Reactivity: As a secondary amine, proline's nucleophilicity is lower than that of primary amines, leading to sluggish acylation reactions.[4] This is particularly problematic in Solid-Phase Peptide Synthesis (SPPS), where incomplete couplings can lead to deletion sequences, compromising the purity and yield of the final product.[6][7]
-
Cis/Trans Isomerization: The peptide bond preceding a proline residue (Xaa-Pro) can exist in both cis and trans conformations.[5][8] While the trans form is generally favored, the energy barrier for isomerization is relatively low, leading to a mixture of conformers.[5] This heterogeneity can complicate purification and analysis, and the slow interconversion between states can be a rate-limiting step in protein folding.[9][10][11]
-
Aggregation: Proline-rich sequences, or those containing alternating hydrophobic and hydrophilic residues around proline, have a high propensity to form stable secondary structures on the solid support. This aggregation can physically block reactive sites, leading to failed synthesis.[12]
A Comparative Analysis of Proline Derivatives
The choice of proline derivative is a critical experimental decision that directly impacts synthetic success and the properties of the final peptide. The following sections compare common derivatives, with performance data summarized in Table 1.
Standard Nα-Protected Prolines: The Workhorses
-
Fmoc-Pro-OH & Boc-Pro-OH: These are the most common forms of proline used in SPPS. The choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) chemistry depends on the overall synthetic strategy. Fmoc chemistry, with its mild base-labile deprotection, is generally preferred for its compatibility with acid-sensitive side-chain protecting groups. However, the repetitive piperidine treatment in Fmoc-SPPS can sometimes exacerbate issues like diketopiperazine formation, especially when proline is at the C-terminus or the second residue in the sequence.[6]
-
Expert Insight: When coupling an amino acid to a proline residue, the reaction is often straightforward. The true challenge lies in coupling the proline itself or, more significantly, the residue immediately following proline.[4] The newly formed Xaa-Pro bond can contribute to aggregation. Therefore, extended coupling times, the use of high-potency coupling reagents (e.g., COMU, HCTU), and performing double couplings are often necessary to ensure the reaction goes to completion.
-
Side-Chain Modified Derivatives: Influencing Structure and Function
Ring substitutions on the proline pyrrolidine ring offer a powerful method to modulate the conformational preferences of the peptide backbone and introduce new functionalities.
-
(2S, 4R)-4-Hydroxyproline (Hyp): A key component of collagen, hydroxyproline is critical for protein stability.[1] The hydroxyl group provides a site for glycosylation or other modifications. In synthesis, the hydroxyl group is typically protected with a tert-butyl (tBu) or trityl (Trt) group. The electron-withdrawing effect of the hydroxyl group can influence the cis/trans equilibrium of the adjacent peptide bond.
-
Fluoroprolines (e.g., (2S, 4S)-4-Fluoroproline, flp): The incorporation of fluorine, a highly electronegative atom, exerts a strong stereoelectronic effect on the pyrrolidine ring pucker.[3] This allows for precise control over the peptide's local conformation. For instance, 4S-fluoroproline (flp) strongly favors an exo ring pucker, which in turn stabilizes the trans amide bond conformation, while 4R-fluoroproline (Flp) favors an endo pucker and a cis conformation. This makes fluoroprolines invaluable tools for stabilizing specific secondary structures and studying protein folding.[3]
-
"Proline Editing": A versatile method involves incorporating Fmoc-4R-Hyp into a peptide and then, post-synthesis on the solid support, chemically modifying the hydroxyl group to generate a vast library of different 4-substituted prolines.[3][13][14] This approach bypasses the need for laborious solution-phase synthesis of each individual derivative and allows for the introduction of diverse functionalities, including fluorescent probes, cross-linkers, and bioorthogonal handles.[13][14]
Pseudoproline Dipeptides: The Aggregation Busters
For sequences prone to aggregation, pseudoproline dipeptides are a transformative tool.[12] These derivatives are formed by reacting an N-terminal Fmoc-protected serine or threonine with an aldehyde or ketone to form an oxazolidine ring system. This temporary, proline-like structure is introduced as a dipeptide (e.g., Fmoc-Ala-Thr(ψ,ψ-Me2pro)-OH).
-
Mechanism of Action: The oxazolidine ring disrupts the hydrogen bonding patterns that lead to inter-chain aggregation and the formation of β-sheets.[12] The kinked structure effectively solubilizes the growing peptide chain, allowing synthesis to proceed efficiently. The native serine or threonine residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage step.[12]
-
Causality in Experimental Choice: Pseudoprolines are not used arbitrarily. They are strategically inserted into a sequence at positions predicted to be aggregation-prone, typically within hydrophobic stretches or sequences known to form strong secondary structures. The choice of a pseudoproline is a proactive measure to prevent synthetic failure, especially in long or otherwise "difficult" peptides.
| Proline Derivative | Key Advantage(s) | Primary Application(s) | Considerations |
| Fmoc-Pro-OH | Standard, widely available | Routine peptide synthesis | Can be involved in difficult couplings, especially post-proline |
| Boc-Pro-OH | Used in Boc-SPPS | Synthesis of peptides with acid-labile modifications | Requires harsh HF cleavage |
| Fmoc-Hyp(tBu)-OH | Introduces conformational stability; site for modification | Collagen mimetics, structural studies, functionalization | Requires orthogonal protection of the hydroxyl group |
| Fmoc-flp-OH / Fmoc-Flp-OH | Strong stereoelectronic control over backbone torsion angles | Stabilizing specific secondary structures (α-helices, β-turns) | Higher cost; specific isomer choice is critical for desired effect |
| Pseudoproline Dipeptides | Disrupts secondary structure, prevents aggregation | Synthesis of long or hydrophobic ("difficult") peptides | Must be incorporated as a dipeptide; regenerates Ser/Thr upon cleavage |
| "Proline Editing" via Hyp | Access to a vast array of derivatives from a single precursor | High-throughput synthesis of functionalized peptides | Requires on-resin modification steps post-synthesis |
Experimental Protocols & Validation
Trustworthiness in synthesis requires self-validating protocols. The following is a representative workflow for a difficult coupling step post-proline, incorporating best practices for ensuring completion.
Protocol: Coupling of Fmoc-His(Trt)-OH after a Proline Residue in Fmoc-SPPS
This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene resin.
-
Resin Preparation: The peptide-resin, having just had the Fmoc group removed from the N-terminal proline, is washed thoroughly with Dimethylformamide (DMF) (5 x 1 min).
-
Coupling Cocktail Preparation: In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-His(Trt)-OH (0.5 mmol, 5 eq.), HCTU (0.5 mmol, 5 eq.), and Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) in 2 mL of DMF. Allow to activate for 2-3 minutes.
-
Causality: Using a 5-fold excess of reagents and a high-efficiency coupling agent like HCTU is crucial to drive the sterically hindered reaction to completion. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin.
-
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Expert Insight: A standard coupling time is 30-60 minutes. For a known difficult coupling such as this, extending the time to 2 hours is a prudent first measure.
-
-
Mid-Reaction Monitoring (Optional but Recommended): After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Kaiser Test Protocol:
-
Place ~5 mg of washed resin in a small glass test tube.
-
Add 2-3 drops of 5% ninhydrin in ethanol.
-
Add 2-3 drops of 80% phenol in ethanol.
-
Add 2-3 drops of 0.001M KCN in pyridine.
-
Heat at 100°C for 5 minutes.
-
-
Interpretation: A blue color indicates the presence of free primary amines (incomplete reaction). A yellow/clear color indicates their absence (complete reaction).
-
-
Decision & Action (Self-Validation):
-
If the Kaiser test is negative (yellow), the coupling is complete. Proceed to washing.
-
If the Kaiser test is positive (blue), the coupling is incomplete. Drain the reaction vessel and add a fresh coupling cocktail (Step 2) for a second coupling (double couple) for another 2 hours.
-
-
Final Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents before proceeding to the next Fmoc deprotection step.
Visualization of Key Concepts
Diagrams can clarify complex workflows and relationships. The following Graphviz diagrams illustrate the decision-making process for selecting a proline derivative and the mechanism of action for pseudoprolines.
Caption: Decision workflow for selecting an appropriate proline derivative.
Caption: Mechanism of pseudoproline dipeptides in preventing aggregation.
Conclusion
The strategic use of proline derivatives is essential for modern peptide synthesis. While standard Fmoc-Pro-OH is suitable for many applications, overcoming the inherent challenges of difficult sequences necessitates a more sophisticated toolkit. Side-chain modified prolines like hydroxyproline and fluoroprolines offer precise control over peptide conformation and function. For the pervasive problem of on-resin aggregation, pseudoproline dipeptides provide an elegant and highly effective solution, ensuring the successful synthesis of long and complex peptides. By understanding the causality behind these choices and employing robust, self-validating protocols, researchers can harness the full potential of proline to create high-quality peptides for therapeutic and scientific advancement.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Side-chain effects on peptidyl-prolyl cis/trans isomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Purity of Peptides with D-proline
Introduction: The Critical Role of Stereochemistry in D-proline Containing Peptides
In the realm of drug development and peptide-based therapeutics, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. The incorporation of non-canonical amino acids, such as D-proline, has become a powerful strategy to enhance peptide stability, modulate receptor binding, and improve pharmacokinetic profiles.[1][] D-proline's unique cyclic structure introduces significant conformational constraints, profoundly influencing the peptide's secondary structure and, consequently, its biological activity.[1][3][4] Even minor deviations in the stereochemical purity of a D-proline-containing peptide, such as the presence of its L-proline epimer, can lead to drastic changes in efficacy, safety, and immunogenicity.[5] Therefore, robust and accurate analytical methods for assessing stereochemical purity are not merely a quality control measure but a fundamental necessity in the development of these complex therapeutics.[6]
This guide provides a comparative analysis of the principal analytical techniques used to determine the stereochemical purity of peptides containing D-proline. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on experimental data.
The Challenge of D-proline Stereochemistry
Proline's unique pyrrolidine ring restricts the peptide backbone's flexibility, influencing the cis/trans isomerization of the peptide bond preceding it.[3][7] The substitution of L-proline with D-proline forces a significant conformational shift, altering the peptide's overall architecture.[3] Epimerization, the conversion of one stereoisomer to another, can occur during peptide synthesis or storage, leading to a heterogeneous mixture of diastereomers with potentially different biological activities.[6][8][9] The analytical challenge lies in separating and quantifying these stereoisomers, which often possess identical mass and similar physicochemical properties.[6][10]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, resolution, sample throughput, and the specific information needed (e.g., relative vs. absolute configuration). The most prevalent and effective techniques for assessing the stereochemical purity of D-proline containing peptides are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Table 1: Comparison of Key Analytical Techniques
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC-MS | Differential interaction of stereoisomers with a chiral stationary phase (CSP), coupled with mass spectrometric detection for high specificity.[11][12] | Hydrolysis of the peptide to constituent amino acids, followed by derivatization (e.g., with Marfey's reagent) or direct analysis.[5][11] | ~0.1% of the minor enantiomer[11] | ~0.3% of the minor enantiomer | High resolution and sensitivity, well-established for quantitative analysis, applicable to a wide range of peptides.[5][11] | Can be time-consuming, requires peptide hydrolysis which may introduce racemization.[11] |
| Chiral GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column. | Peptide hydrolysis followed by esterification and acylation to create volatile derivatives.[5] | High sensitivity, often in the picogram range. | High sensitivity, often in the picogram range. | Excellent resolution and sensitivity, shorter analysis times compared to HPLC. | Requires derivatization, limited to volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts and coupling constants in the NMR spectrum.[13][14][15] | Direct analysis of the intact peptide in solution. | Typically >1% of the minor diastereomer. | Typically >1% of the minor diastereomer. | Non-destructive, provides detailed structural information about the intact peptide, no hydrolysis required.[13][16] | Lower sensitivity compared to chromatographic methods, complex spectra for larger peptides.[14][17] |
Experimental Protocols and Workflows
To ensure scientific integrity, the following protocols are designed to be self-validating, incorporating controls and standards to confirm the accuracy of the results.
Workflow for Chiral HPLC-MS Analysis
The following diagram illustrates the typical workflow for assessing stereochemical purity using Chiral HPLC-MS.
Caption: Workflow for Chiral HPLC-MS Analysis.
Detailed Protocol for Chiral HPLC-MS:
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide sample into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Causality: Acid hydrolysis breaks the peptide bonds to release the constituent amino acids for analysis. A deuterated acid can be used to correct for any racemization that occurs during this step.[11]
-
-
Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):
-
Dissolve the dried hydrolysate in 100 µL of 1M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 20 µL of 2N HCl.
-
Evaporate to dryness and reconstitute in the mobile phase for injection.
-
Causality: Marfey's reagent is a chiral derivatizing agent that reacts with the primary amine of the amino acids to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is common.
-
Detection: UV detection at 340 nm and/or mass spectrometry for identification and quantification.
-
Causality: The choice of a reversed-phase column and a gradient elution allows for the efficient separation of the derivatized amino acid diastereomers.
-
-
Data Analysis:
-
Integrate the peak areas of the L-Proline and D-Proline derivatives.
-
Calculate the percentage of each enantiomer.
-
Compare the retention times with those of derivatized L-proline and D-proline standards to confirm peak identity.
-
Workflow for Chiral GC-MS Analysis
Caption: Workflow for Chiral GC-MS Analysis.
Detailed Protocol for Chiral GC-MS:
-
Peptide Hydrolysis: Follow the same procedure as for HPLC-MS.
-
Derivatization:
-
Esterification: Add 1 mL of 3 N methanolic HCl to the dried hydrolysate. Heat at 100°C for 30 minutes. Dry the sample under a stream of nitrogen.
-
Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. The sample is now ready for injection.
-
Causality: This two-step derivatization is necessary to make the amino acids volatile for GC analysis. The esterification converts the carboxylic acid to a methyl ester, and the acylation blocks the amine group.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX® G-TA).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to optimize separation.
-
Detection: Mass spectrometry.
-
Causality: The chiral stationary phase of the GC column interacts differently with the enantiomeric derivatives, leading to their separation.
-
Workflow for Quantitative NMR Analysis
Caption: Workflow for Quantitative NMR Analysis.
Detailed Protocol for Quantitative NMR:
-
Sample Preparation:
-
Dissolve a known amount of the intact peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals in the ¹H NMR spectrum.
-
-
NMR Data Acquisition:
-
Acquire high-resolution 1D ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and NOESY can also be employed for more complex peptides to aid in signal assignment.[17]
-
Causality: The presence of the L-proline epimer will result in a second set of signals for the amino acids near the epimerization site due to the different chemical environment.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the D-proline and L-proline containing diastereomers.
-
Integrate the areas of well-resolved, non-overlapping signals for each diastereomer. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers in the sample.[5]
-
Causality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Conclusion and Recommendations
The validation of stereochemical integrity is an indispensable step in the development of D-proline-containing peptides. Each of the discussed analytical techniques offers distinct advantages and is suited for different stages of the research and development process.
-
Chiral HPLC-MS stands out as the most versatile and widely adopted technique, providing an excellent balance of sensitivity, resolution, and quantitative accuracy. It is the method of choice for routine quality control and release testing.[5]
-
Chiral GC-MS offers superior sensitivity and shorter analysis times, making it a valuable tool for high-throughput screening and the analysis of trace-level impurities.
-
NMR Spectroscopy is a powerful, non-destructive technique that provides invaluable structural information on the intact peptide. It is particularly useful during process development and for investigating the conformational consequences of epimerization.[3][13]
For a comprehensive assessment of stereochemical purity, a combination of these methods is often employed. For instance, NMR can be used to confirm the structure of the major diastereomer, while chiral chromatography provides the high-sensitivity quantification of the minor epimer. By carefully selecting and validating the appropriate analytical methods, researchers and drug developers can ensure the stereochemical integrity of their D-proline-containing peptides, ultimately leading to safer and more effective therapeutics.
References
- 1. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 12. chiraltech.com [chiraltech.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to N-Protected Proline Esters: A Performance Comparison
In the precise and demanding fields of peptide synthesis and asymmetric organocatalysis, the selection of appropriate building blocks is paramount. For the unique secondary amino acid proline, the choice of an N-α-protecting group for its ester derivatives is a critical decision that dictates synthetic strategy, efficiency, and the purity of the final product. This guide provides an in-depth, objective comparison of tert-Butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe) against other commonly employed N-protected proline esters, including those with Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac) protecting groups.
This analysis is grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Foundation: Understanding N-Protecting Groups and Orthogonality
The primary role of an N-protecting group is to temporarily mask the reactive secondary amine of proline, preventing unwanted side reactions during chemical transformations like peptide bond formation.[1] The key differentiator among these groups is their lability—the specific chemical conditions required for their removal. This property is the basis of "orthogonal" protection strategies, which allow for the selective deprotection of one functional group in the presence of others, a cornerstone of complex multi-step synthesis.[1][2]
The four proline ester derivatives under review are distinguished by their protecting groups' cleavage conditions:
-
Boc (tert-Butoxycarbonyl): An acid-labile group, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[3][4]
-
Cbz (Carboxybenzyl or Z): Primarily removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] It is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively.[5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, cleaved by treatment with a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[6][7]
-
Ac (Acetyl): A highly robust group, generally not used as a temporary protecting group in standard iterative synthesis due to the harsh conditions required for its removal. It is more often used for permanent N-terminal capping or as a stable modification in final peptide structures.[]
The concept of using these distinct labilities to selectively deprotect functional groups is a fundamental strategy in complex organic synthesis.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for creating peptides, where the choice between the Boc and Fmoc strategies is a primary consideration.[4] Proline's unique cyclic structure and secondary amine nature present specific challenges that are handled differently by each protecting group.
| Feature | Boc-Pro-OMe | Cbz-Pro-OMe | Fmoc-Pro-OMe | Ac-Pro-OMe |
| Primary SPPS Strategy | Boc-SPPS | Primarily Solution-Phase[1] | Fmoc-SPPS | N-Terminal Capping |
| Deprotection Conditions | Acid-labile (e.g., TFA)[3] | Hydrogenolysis (H₂/Pd)[3] | Base-labile (e.g., Piperidine)[6] | Harsh; not for iterative use |
| Coupling Efficiency | Generally high.[4] | High in solution-phase. | Can be challenging; may require double coupling or specialized reagents due to steric hindrance.[4] | Not applicable for chain elongation. |
| Key Advantages | Robust, well-established chemistry. Acidic deprotection can help disrupt peptide aggregation.[4] | Orthogonal to both Boc and Fmoc. Stable for solution-phase fragment condensation.[1][5] | Milder final cleavage conditions. Compatible with acid-sensitive modifications and automation.[1][5] | Provides a stable, neutral N-terminus on the final peptide.[] |
| Common Side Reactions | Requires strong acid (e.g., HF) for final cleavage, which can degrade sensitive residues.[1] | Incomplete removal with sulfur-containing amino acids.[1] | Risk of diketopiperazine formation at the dipeptide stage. Base-catalyzed racemization is a concern.[5] | Not applicable. |
Causality Behind Experimental Choices:
-
Aggregation: For long or hydrophobic sequences prone to aggregation, the repeated TFA washes in Boc-SPPS can be advantageous as the acidic environment helps to disrupt the secondary structures that cause aggregation.
-
Diketopiperazine (DKP) Formation: When coupling the third amino acid to a dipeptide sequence ending in proline (e.g., X-Pro-Resin), the newly deprotected proline amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is a significant issue in Fmoc-SPPS due to the basic conditions of deprotection. Using highly acid-labile resins (e.g., 2-chlorotrityl chloride resin) can mitigate this by allowing for milder cleavage conditions.[9]
-
Coupling Reagents: Due to the sterically hindered nature of the secondary amine in proline, more powerful coupling reagents like HBTU or HATU are often employed to ensure efficient acylation, particularly in Fmoc-SPPS.
Performance in Asymmetric Organocatalysis
Proline and its derivatives are powerful organocatalysts, capable of catalyzing a range of asymmetric transformations such as aldol, Mannich, and Michael reactions with high enantioselectivity.[10][11] The catalytic cycle typically proceeds through enamine or iminium ion intermediates.[12] The nature of the N-substituent on the proline ring significantly impacts the catalyst's performance.
-
This compound: The bulky Boc group can influence the steric environment of the catalytic site, which can be beneficial for stereocontrol. However, for catalysis that relies on the secondary amine's direct participation (as in classical proline catalysis), the Boc group must be removed. In other cases, N-protected prolines are used as precursors to more complex catalysts.
-
Modified Proline Catalysts: Research has shown that modifying the proline structure, including the N-terminus, can lead to catalysts with superior performance compared to proline itself. For example, proline-derived tetrazole and acylsulfonamide organocatalysts have demonstrated higher yields, better enantioselectivities, and broader solvent compatibility, addressing limitations of proline such as poor solubility in non-polar solvents.[13]
The primary role of compounds like this compound in this context is often as a versatile chiral building block for the synthesis of these more advanced, highly-tuned organocatalysts.[14]
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, self-validating steps for common procedures involving Boc- and Fmoc-protected proline.
Protocol 1: Boc-D-Proline Incorporation in Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-D-Proline to a growing peptide chain on a Merrifield resin.
Rationale: The Boc strategy relies on differential acid lability between the temporary N-α-Boc group and more stable side-chain protecting groups (often benzyl-based).[4]
Steps:
-
Resin Swelling: Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v, 10 mL). Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 30 minutes. This ensures complete removal of the Boc group.
-
Drain the TFA solution and wash the resin sequentially with DCM (3 x 15 mL), isopropanol (1 x 15 mL), and DCM (3 x 15 mL) to remove residual acid and prepare for coupling.
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v, 10 mL). Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3 x 15 mL) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Pro-OH (3 equivalents) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF, 5 mL).
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin. Agitate for 2-4 hours. The use of HBTU/DIEA creates a highly reactive OBt ester, promoting efficient coupling to the secondary amine of the growing peptide.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) confirms the successful and complete coupling of the proline residue.
Protocol 2: Fmoc-L-Proline Incorporation in Fmoc-SPPS
This protocol outlines a single coupling cycle for adding Fmoc-L-Proline to a growing peptide chain on a Rink Amide resin.
Rationale: The Fmoc strategy uses base-labile N-α-protection and acid-labile side-chain protection, offering milder overall conditions, especially for the final cleavage step.[4]
Steps:
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DMF (15 mL) for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v, 10 mL). Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (10 mL). Agitate for 10-15 minutes. The piperidine forms an adduct with the dibenzofulvene byproduct of Fmoc cleavage, driving the reaction to completion.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (6 x 15 mL) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Pro-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF (5 mL).
-
Add DIEA (8 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin. Agitate for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Confirmation: Perform a Kaiser test to confirm complete coupling.
Conclusion and Recommendations
The choice between this compound and other N-protected proline esters is not a matter of inherent superiority but of strategic selection based on the specific synthetic challenge.
-
This compound remains a cornerstone for Boc-SPPS , offering a robust and well-understood methodology. It is particularly advantageous for synthesizing long or aggregation-prone peptides where the repeated acid washes can improve solubility and synthetic outcomes.[4] Its use as a chiral building block for complex organocatalysts is also a significant application.[14]
-
Fmoc-Pro-OMe (or its corresponding acid) is the standard choice for modern, automated Fmoc-SPPS . The milder deprotection and cleavage conditions make it ideal for peptides containing sensitive modifications (e.g., glycosylation, phosphorylation) and for syntheses where harsh acids like HF must be avoided.[1][5] However, researchers must be vigilant about mitigating side reactions like diketopiperazine formation.
-
Cbz-Pro-OMe is a powerful tool for solution-phase synthesis and fragment condensation strategies. Its stability to both acidic (TFA) and basic (piperidine) conditions makes it an excellent orthogonal protecting group when synthesizing complex peptide architectures that require the convergence of multiple protected fragments.[1]
-
Ac-Pro-OMe is not a direct competitor for chain elongation but serves the crucial role of providing a stable, neutral N-terminal cap , which is often required to mimic native proteins or to improve a peptide's pharmacokinetic properties.[]
Ultimately, a deep understanding of the chemical properties of each protecting group is essential for the rational design of a successful synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to select the optimal N-protected proline ester, thereby enhancing the efficiency, purity, and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 14. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Validation of Peptide Structure and Sequence by Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. Whether confirming the synthesis of a therapeutic peptide or identifying novel proteins, tandem mass spectrometry (MS/MS) stands as the definitive tool for elucidating peptide structure and sequence. This guide provides an in-depth comparison of common MS/MS-based validation strategies, focusing on the underlying principles and practical applications of different fragmentation techniques. We will explore the causality behind experimental choices, enabling you to design robust, self-validating workflows for confident peptide characterization.
The Foundational Principle: Unveiling Sequence Through Fragmentation
Tandem mass spectrometry operates on a simple yet powerful principle: isolate a specific peptide ion (the precursor ion), induce fragmentation, and then measure the mass-to-charge ratio (m/z) of the resulting fragment ions (product ions). The mass differences between these product ions correspond to the masses of individual amino acid residues, allowing for the reconstruction of the peptide's sequence.
The choice of fragmentation method is a critical experimental parameter that dictates the type and extent of fragmentation, ultimately influencing the quality and interpretability of the resulting MS/MS spectrum.
A Comparative Analysis of Fragmentation Techniques
The three most prevalent fragmentation techniques in modern proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Each method possesses unique characteristics, making them suitable for different applications.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Low-energy collisions with an inert gas, leading to slow heating and fragmentation at the weakest bonds.[1][2] | Higher-energy collisions in a dedicated cell, resulting in more extensive fragmentation.[3][4] | Electron transfer from a radical anion to the peptide cation, inducing non-ergodic fragmentation.[5][6][7] |
| Primary Fragment Ions | b- and y-ions (cleavage of the peptide amide bond).[8][9] | Primarily b- and y-ions, often with higher intensity and more complete series than CID.[10][11] | c- and z-ions (cleavage of the N-Cα bond).[6][12] |
| Precursor Charge State | Most effective for doubly and triply charged precursors.[13] | Effective for a broader range of charge states, including doubly charged peptides.[14] | Most effective for precursors with higher charge states (≥3+).[6][13] |
| Preservation of PTMs | Labile Post-Translational Modifications (PTMs) like phosphorylation and glycosylation are often lost.[7] | Better preservation of some PTMs compared to CID, but still susceptible to neutral loss. | Excellent for preserving labile PTMs, as fragmentation occurs along the peptide backbone.[6][7][10] |
| Peptide Size | Ideal for shorter tryptic peptides. | Suitable for a wider range of peptide lengths than CID. | Advantageous for longer peptides and even intact proteins ("top-down" proteomics).[6] |
| Common Applications | Routine peptide identification from tryptic digests.[14] | Quantitative proteomics using isobaric tags (e.g., TMT, iTRAQ) due to good low-mass fragment detection, de novo sequencing.[3] | Analysis of peptides with labile PTMs, sequencing of non-tryptic peptides, and top-down proteomics.[7][15] |
The choice between these techniques is driven by the specific scientific question. For routine identification of tryptic peptides from a known protein, CID or HCD are often sufficient. However, for the analysis of peptides with labile modifications or for de novo sequencing of long, non-tryptic peptides, ETD is the superior choice.
Experimental Workflows for Peptide Validation
Two primary workflows are employed for the validation of peptide structure and sequence using tandem mass spectrometry: Peptide Mapping and De Novo Sequencing.
Peptide Mapping: Confirming the Known
Peptide mapping is the gold standard for confirming the primary structure of a known protein, such as a monoclonal antibody or a recombinant therapeutic.[16][17][18] The goal is to match the experimentally observed peptide fragments to the theoretical fragments of the expected sequence.
The Logic of Peptide Mapping: This technique relies on the specificity of proteolytic enzymes, most commonly trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues.[16][19] By digesting the protein into a predictable set of peptides, we can create a "peptide fingerprint."[8][17] This fingerprint is then analyzed by LC-MS/MS, and the resulting MS/MS spectra are matched against a database containing the theoretical peptide sequences from the target protein.
Caption: Workflow for Peptide Mapping.
Experimental Protocol: Peptide Mapping of a Monoclonal Antibody
-
Denaturation, Reduction, and Alkylation:
-
Why: To unfold the antibody and make the cleavage sites accessible to the enzyme. Reduction breaks disulfide bonds, and alkylation prevents them from reforming.
-
Protocol: To 100 µg of the antibody, add 8 M guanidine-HCl to denature. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Buffer Exchange and Digestion:
-
Why: To remove denaturants and reducing/alkylating agents that can interfere with enzymatic activity and MS analysis. Trypsin is added to specifically cleave the protein into peptides.
-
Protocol: Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column. Add sequencing-grade trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Why: To separate the complex peptide mixture and acquire MS/MS data for each peptide.
-
Protocol: Acidify the digest with formic acid. Inject an appropriate amount (e.g., 1 µg) onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Use a gradient of increasing acetonitrile to elute the peptides. Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions from each MS1 scan for HCD fragmentation.
-
-
Data Analysis:
-
Why: To identify the peptides and map them back to the antibody sequence.
-
Protocol: Use a database search engine (e.g., Mascot, SEQUEST, or MaxQuant) to search the raw MS/MS data against a FASTA file containing the known sequence of the monoclonal antibody.[9][20] Set the search parameters to include the specific enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), and potential variable modifications (e.g., oxidation of methionine, deamidation of asparagine/glutamine). The output will be a list of identified peptides, their sequence coverage of the protein, and any identified PTMs.[21]
-
Self-Validation: A successful peptide mapping experiment should achieve high sequence coverage (typically >95%) of the target protein. Any deviations in mass or unexpected peptides should be investigated as potential PTMs or impurities.[22]
De Novo Sequencing: Deciphering the Unknown
De novo sequencing is employed when the peptide sequence is unknown, and there is no database to search against.[19][23][24] This approach relies on interpreting the MS/MS spectrum directly to deduce the amino acid sequence.
The Logic of De Novo Sequencing: This method is akin to solving a puzzle. The mass differences between consecutive ions in a fragment ion series (e.g., the y-ion series) directly correspond to the mass of an amino acid residue.[25][26] By "walking" along the spectrum and identifying these mass differences, the sequence can be reconstructed. High-resolution and high-accuracy mass data are crucial for distinguishing between amino acids with similar masses (e.g., leucine and isoleucine).
Caption: Workflow for De Novo Peptide Sequencing.
Experimental Protocol: De Novo Sequencing of a Synthetic Peptide
-
Sample Preparation:
-
Why: To ensure the peptide is in a suitable solvent for MS analysis and at an appropriate concentration.
-
Protocol: Dissolve the synthetic peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of 1 pmol/µL.
-
-
MS/MS Analysis:
-
Why: To acquire high-quality MS/MS spectra with clear fragment ion series. A combination of fragmentation methods can be beneficial.
-
Protocol: Infuse the peptide solution directly into a high-resolution mass spectrometer. Acquire an MS1 scan to determine the m/z and charge state of the precursor ion. Acquire MS/MS spectra using both HCD and ETD.[14] For HCD, use a stepped collision energy to generate a wide range of fragments.[11] For ETD, optimize the reaction time to maximize fragmentation efficiency.
-
-
Data Analysis and Interpretation:
-
Why: To piece together the amino acid sequence from the fragment ion masses.
-
Protocol: Utilize de novo sequencing software such as PEAKS or PepNovo.[19][27][28] These programs will automatically identify fragment ion series and propose a sequence. Manually verify the proposed sequence by examining the annotated spectrum.[25][29] Confirm the presence of continuous b- and y-ion series for HCD spectra, and c- and z-ion series for ETD spectra. The mass of the proposed sequence should match the precursor mass from the MS1 scan.
-
Self-Validation: The trustworthiness of a de novo sequenced peptide is significantly increased when the same sequence can be derived from complementary fragmentation data (e.g., HCD and ETD).[24] The presence of long, uninterrupted fragment ion series is a key indicator of a high-quality, reliable sequence determination.[30]
Conclusion: A Multi-faceted Approach to Peptide Validation
The validation of peptide structure and sequence by tandem mass spectrometry is not a one-size-fits-all process. The optimal strategy depends on the nature of the sample and the specific information required. For confirming the identity of a known protein and characterizing its modifications, peptide mapping is the method of choice. For elucidating the sequence of a novel peptide, de novo sequencing is indispensable.
A thorough understanding of the principles behind different fragmentation techniques—CID, HCD, and ETD—is crucial for designing experiments that yield clear and unambiguous results. By selecting the appropriate fragmentation method and employing a rigorous, self-validating workflow, researchers can be confident in the structural and sequential integrity of their peptides, a cornerstone of high-quality research and development in the life sciences.
References
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Higher-energy C-trap dissociation for peptide modification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 7. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 15. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Mapping - Aragen Bioscience [aragenbio.com]
- 17. rapidnovor.com [rapidnovor.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 25. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. Bioinformatics Solutions PEAKS - G6G Directory of Omics and Intelligent Software [g6g-softwaredirectory.com]
- 28. PEAKS DB: De Novo Sequencing Assisted Database Search for Sensitive and Accurate Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. De novo sequencing of peptides by MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Synthesized with Boc-D-Pro-Ome
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the conformational integrity of a synthetic peptide is paramount to its function. The incorporation of non-canonical amino acids, such as D-proline, offers a powerful strategy to modulate peptide structure, enhance proteolytic stability, and ultimately, refine biological activity. This guide provides an in-depth comparative analysis of the conformational landscape of peptides synthesized with N-tert-butyloxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe). We will explore the structural implications of this building block in comparison to its L-enantiomer and other alternatives, supported by a synthesis of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography, alongside insights from computational modeling.
The Strategic Incorporation of D-Proline: A Conformational Linchpin
Proline's unique cyclic structure inherently restricts the conformational freedom of the peptide backbone, making it a crucial residue for inducing specific secondary structures like β-turns.[1] The substitution of the naturally occurring L-proline with its D-enantiomer introduces a significant perturbation to the peptide's stereochemistry. This can lead to the formation of unique turn structures and overall folds that are not accessible with L-amino acids, while also rendering the peptide more resistant to enzymatic degradation by proteases that are stereospecific for L-amino acids.[1] The choice of the Boc (tert-butyloxycarbonyl) protecting group for the α-amino function dictates a robust synthesis strategy, particularly for complex or aggregation-prone sequences.[2]
Unraveling the 3D Architecture: A Multi-faceted Analytical Approach
A comprehensive understanding of a peptide's conformation requires the synergistic application of multiple analytical techniques. Each method provides a unique window into the structural properties of the molecule, from the solution-state dynamics to the solid-state atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics
NMR spectroscopy is an unparalleled tool for characterizing the three-dimensional structure and dynamics of peptides in solution.[3] For proline-containing peptides, NMR is particularly powerful in elucidating the cis-trans isomerization of the X-Pro peptide bond, a phenomenon that profoundly influences the peptide's overall conformation.[4]
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Gained | Application to this compound Peptides |
| ¹H and ¹³C Chemical Shifts | Provide information on the local electronic environment of each nucleus. | The chemical shifts of the D-Pro Cβ and Cγ carbons are sensitive to the cis/trans conformation of the preceding peptide bond. Deviations from random coil values can indicate the presence of stable secondary structures. |
| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (< 5 Å). | NOE data is crucial for determining the global fold of the peptide. Specific NOE patterns, such as those between the α-proton of an amino acid and the δ-protons of the subsequent proline, can definitively distinguish between cis and trans X-Pro bonds.[5][6] |
| ³J-Coupling Constants | Provide information about dihedral angles (φ, ψ) along the peptide backbone. | The Karplus relationship allows for the estimation of backbone torsion angles, which are essential for defining the peptide's secondary structure.[7] |
| Temperature Coefficients of Amide Protons | Indicate the degree of solvent exposure of amide protons. | Low temperature coefficients (less negative than -4.5 ppb/K) suggest the involvement of amide protons in intramolecular hydrogen bonds, a hallmark of stable secondary structures.[8][9] |
Experimental Workflow: NMR Conformational Analysis
Caption: Workflow for NMR-based peptide conformational analysis.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] For peptides, the far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure content (α-helix, β-sheet, β-turn, and random coil).[11]
Comparative CD Spectra:
The introduction of a D-amino acid is expected to produce a CD spectrum that is an inverted mirror image of the corresponding all-L-peptide if the overall conformation is the same.[12] However, since D-proline often induces different secondary structures, the resulting spectrum is typically not a simple inversion but reflects the new conformational preference. For instance, peptides rich in L-proline often exhibit a polyproline II (PPII) helix conformation, characterized by a strong negative band around 206 nm and a weak positive band around 228 nm.[13] A peptide containing D-proline that adopts a different turn or helical structure will display a distinct CD spectrum.[14][15]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a peptide solution of known concentration (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[16]
-
Blank Measurement: Record the CD spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where mdeg is the measured ellipticity, c is the molar concentration, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.[10]
-
Secondary Structure Estimation: Utilize deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, turn, and random coil from the experimental spectrum.[17][18]
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides the most detailed, atomic-resolution picture of a peptide's conformation in the solid state.[19] While obtaining suitable crystals can be challenging, the resulting structure offers invaluable insights into intramolecular interactions and packing arrangements.[20][21]
Insights from a Boc-Pro-Dipeptide Crystal Structure:
The crystal structure of a dipeptide containing a Boc-protected proline residue reveals precise bond angles, dihedral angles, and the puckering of the proline ring.[22] It also demonstrates how the Boc group itself can influence the local conformation and participate in intermolecular interactions within the crystal lattice. Comparing the crystal structure of a Boc-D-Pro-containing peptide with that of its Boc-L-Pro counterpart can directly reveal the impact of stereochemistry on the solid-state conformation.
Experimental Workflow: Peptide Crystallization and Structure Determination
Caption: General workflow for peptide X-ray crystallography.
Computational Modeling: Exploring the Conformational Energy Landscape
Molecular dynamics (MD) simulations and other computational methods provide a powerful complement to experimental techniques.[23][24] These approaches allow for the exploration of the conformational energy landscape of a peptide, identifying low-energy conformations and the transitions between them.[25][26]
Applications in the Study of this compound Peptides:
-
Predicting Stable Conformations: MD simulations can predict the most stable conformations of a peptide containing this compound, which can then be compared with experimental data.
-
Understanding Conformational Preferences: By comparing the conformational ensembles of peptides with D-proline versus L-proline, it is possible to rationalize the observed differences in their biological activity.
-
Rational Design: Computational modeling can guide the design of new peptide analogs with desired conformational properties.[27]
Comparative Analysis: this compound vs. Alternatives
| Building Block | Expected Conformational Effects | Advantages | Considerations |
| This compound | Induces unique turn structures (e.g., type II' β-turns). Can disrupt or stabilize helical structures depending on the sequence context. | Enhances proteolytic stability. Provides access to novel conformational space. | The methyl ester may need to be saponified for C-terminal extension in solution-phase synthesis. |
| Boc-L-Pro-Ome | Promotes the formation of type I and type II β-turns and polyproline II helices. | Well-characterized conformational preferences. Readily incorporated into standard synthesis protocols. | Susceptible to proteolytic cleavage at the L-proline residue. |
| Fmoc-D-Pro-OH | Similar conformational effects to this compound. | Milder deprotection conditions (base-labile). Orthogonal to acid-labile side-chain protecting groups. | May be more prone to diketopiperazine formation during the synthesis of the first two residues. |
| Other D-Amino Acids | Can also enhance proteolytic stability and induce specific turn structures, but with different backbone dihedral angle preferences compared to D-proline. | A wide variety of D-amino acids are commercially available, allowing for fine-tuning of peptide conformation. | The conformational effects are highly dependent on the specific D-amino acid used. |
Conclusion and Future Directions
The incorporation of this compound into synthetic peptides is a valuable tool for medicinal chemists and peptide scientists. By leveraging a combination of high-resolution analytical techniques and computational modeling, it is possible to gain a detailed understanding of the conformational consequences of this modification. This knowledge is critical for the rational design of peptide-based drugs with improved stability, selectivity, and therapeutic efficacy. Future studies should focus on building a more extensive database of comparative structural data for peptides containing D-proline and other non-canonical amino acids to further refine our ability to predict and control peptide conformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational study of linear alternating and mixed D- and L-proline oligomers using electronic and vibrational CD and Fourier transform IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 18. pnas.org [pnas.org]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. Conformations and free energy landscapes of polyproline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Proline Conundrum: A Cost-Benefit Analysis of Boc vs. Fmoc Protecting Groups in Peptide Synthesis
For the discerning researcher, scientist, and drug development professional, the choice of protecting group strategy in peptide synthesis is a critical decision that reverberates through the entire workflow, impacting everything from coupling efficiency and side-reaction profiles to overall process economics. This is particularly true when incorporating proline, an amino acid renowned for its unique conformational constraints and synthetic challenges. This in-depth technical guide provides a comprehensive cost-benefit analysis of the two dominant α-amino protecting groups for proline—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—grounded in mechanistic principles and supported by experimental insights.
The Fundamental Dichotomy: Acid vs. Base Lability
At the heart of the Boc versus Fmoc debate lies a fundamental difference in their chemical lability, which dictates the entire solid-phase peptide synthesis (SPPS) strategy.[1][2] The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[2][3] In contrast, the Fmoc group is base-labile, cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This distinction governs the choice of orthogonal side-chain protecting groups, the type of solid support, and the final cleavage conditions.[1][2]
The Boc strategy, often paired with benzyl-based (Bzl) side-chain protection, is considered semi-orthogonal as both protecting groups are removed by acid, albeit of different strengths.[4] The Fmoc strategy, used in conjunction with tert-butyl (tBu)-based side-chain protection, represents a truly orthogonal system, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[]
Performance Metrics: A Quantitative Comparison
| Performance Metric | Boc-Proline Strategy | Fmoc-Proline Strategy | Key Considerations |
| Coupling Efficiency for Proline | Generally high | Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents.[3] | Proline's unique structure can hinder coupling kinetics. |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences.[3] | ~70-95% (highly sequence-dependent) | Boc deprotection in acid can disrupt aggregates.[3] Fmoc-SPPS can be more prone to aggregation in difficult sequences. |
| Overall Yield (%) | ~20-50% | ~30-60% | Highly dependent on coupling efficiency at each step and the success of the final cleavage.[3] |
| Major Proline-Related Side Reaction | Less prone to diketopiperazine formation.[2] | Diketopiperazine (DKP) formation, especially when Pro is at the C-terminal or penultimate position.[2][6] | The basic conditions of Fmoc deprotection facilitate DKP formation.[2] |
The Diketopiperazine Dilemma with Fmoc-Proline
A significant drawback of the Fmoc strategy when dealing with proline is the propensity for diketopiperazine (DKP) formation.[2] This side reaction is particularly prevalent when proline is the C-terminal or penultimate residue in the peptide sequence.[2] During the base-mediated Fmoc deprotection, the newly liberated N-terminal amine of the proline or the subsequent amino acid can nucleophilically attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine.[2][6] This leads to termination of the peptide chain and a significant reduction in yield.
The acidic conditions of Boc deprotection, however, result in a protonated N-terminal amine, which is less nucleophilic and therefore less likely to initiate DKP formation.[2]
Mitigation Strategies for DKP Formation in Fmoc-SPPS:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can inhibit the formation of diketopiperazines.[7]
-
Introduction of a dipeptide unit: Coupling the second and third amino acid residues as a pre-formed dipeptide bypasses the susceptible dipeptide-resin intermediate.[7]
-
Optimized deprotection conditions: Studies have shown that alternative deprotection cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[8]
Cost-Benefit Analysis: Beyond the Price of Amino Acids
A comprehensive cost-benefit analysis must extend beyond the initial procurement cost of the protected amino acids. While Fmoc-protected amino acids are generally more expensive than their Boc-counterparts, the overall economic viability of a synthesis strategy is a multifactorial equation.[1][9]
| Cost Factor | Boc Strategy | Fmoc Strategy | Economic Implications |
| Protected Amino Acids | Generally lower cost.[1] | Generally higher cost, but prices are decreasing with economies of scale.[9] | A significant factor in the raw material budget. |
| Solvents and Reagents | Utilizes less expensive solvents like dichloromethane (DCM).[9] | Employs more expensive solvents like DMF and NMP.[9] | Solvent consumption is a major cost driver in large-scale synthesis. |
| Waste Disposal | Generates hazardous waste from the use of strong acids like HF for final cleavage.[1] | Milder reagents and the potential for piperidine recycling can lead to a less hazardous and potentially more cost-effective waste stream.[] | Disposal of hazardous waste can be a significant operational cost. |
| Process Efficiency and Purity | May require more extensive purification due to harsher deprotection conditions.[1] | Milder conditions often lead to higher crude purity, reducing downstream purification costs.[9] | Purification is often a bottleneck and a major cost center in peptide production. |
| Equipment | Final cleavage with HF requires specialized, corrosion-resistant equipment.[2] | Standard laboratory equipment is generally sufficient. | The capital investment for specialized equipment can be substantial. |
The Fmoc strategy, despite the higher initial cost of the protected amino acids, often proves to be more cost-effective for large-scale manufacturing due to its milder reaction conditions, higher crude purity, amenability to automation, and less hazardous waste stream.[1]
Proline's Impact on Aggregation and Synthetic Strategy
Peptide aggregation during SPPS is a major cause of incomplete reactions and low yields. Proline, with its unique cyclic structure, acts as a "helix breaker" and can disrupt the formation of secondary structures like β-sheets that lead to aggregation.[7] However, in long, hydrophobic sequences, aggregation can still be a significant challenge.
In such cases, the Boc strategy may offer an advantage, as the repetitive treatments with strong acid can help to disrupt intermolecular hydrogen bonds and improve solvation of the growing peptide chain.[2][3]
For Fmoc-SPPS, the use of pseudoproline dipeptides has emerged as a powerful tool to combat aggregation.[10] These are dipeptides of serine or threonine that are reversibly protected as a proline-like oxazolidine ring.[10] Their incorporation into a peptide sequence disrupts aggregation and improves coupling efficiency and solubility.[10]
Experimental Protocols: A Practical Guide
Protocol 1: Single Cycle of Boc-L-Proline Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[3]
-
Boc Deprotection: Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[3]
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF, and finally with DMF.[2]
-
Coupling of Boc-L-Proline: In a separate vessel, dissolve Boc-L-proline (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to activate the amino acid. Add the activated Boc-L-proline solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
Monitoring and Capping: Monitor the reaction for completion using a qualitative ninhydrin test. If the coupling is incomplete, it can be repeated. Any unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.[3]
Protocol 2: Single Cycle of Fmoc-L-Proline Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment with a fresh 20% piperidine in DMF solution for another 10-20 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling of Fmoc-L-Proline: In a separate vessel, dissolve Fmoc-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF. Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to activate the amino acid. Add the activated Fmoc-L-proline solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
Monitoring and Capping: Monitor the coupling reaction for completion using a qualitative ninhydrin test. Capping of unreacted amino groups can be performed as described in the Boc protocol.
Conclusion: A Strategic Choice Based on Context
The choice between Boc and Fmoc protecting groups for proline is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthesis. The Boc strategy, with its robust history, offers advantages for long, aggregation-prone sequences and avoids the issue of diketopiperazine formation. However, it comes with the significant drawbacks of harsh deprotection conditions and the need for specialized equipment for final cleavage.
The Fmoc strategy has become the dominant methodology in modern peptide synthesis due to its milder conditions, orthogonality, and amenability to automation. While the risk of diketopiperazine formation with proline is a serious consideration, effective mitigation strategies have been developed. For the synthesis of complex peptides with sensitive modifications, the Fmoc strategy is often the preferred choice.
Ultimately, a thorough evaluation of the peptide sequence, the scale of the synthesis, the available resources, and the desired purity of the final product will guide the discerning scientist to the most appropriate and cost-effective protecting group strategy for incorporating the unique and challenging amino acid, proline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
A Senior Application Scientist's Guide to D-Proline Incorporation for Enhanced Peptide Stability and Bioactivity
For researchers, scientists, and drug development professionals, the ephemeral nature of therapeutic peptides in a biological system is a primary obstacle. Their susceptibility to proteolytic degradation significantly curtails their in vivo half-life and, consequently, their therapeutic efficacy. A powerful strategy to surmount this challenge is the site-specific incorporation of non-canonical amino acids. Among these, D-proline stands out for its unique ability to confer remarkable proteolytic resistance while simultaneously modulating peptide conformation to enhance bioactivity.
This guide provides an in-depth comparison of peptides with and without D-proline, supported by experimental data and detailed protocols. We will explore the mechanistic underpinnings of D-proline's impact, from altering backbone stereochemistry to inducing specific secondary structures, and provide the practical knowledge to apply this strategy in your own research.
The Fundamental Challenge: Proteolytic Degradation of L-Peptides
Native peptides are composed of L-amino acids, the exclusive building blocks recognized by the ribosomal machinery. Consequently, proteases, the enzymatic gatekeepers of protein turnover, have evolved to specifically recognize and cleave peptide bonds flanked by L-amino acids.[1][2] This enzymatic susceptibility is a major hurdle in the development of peptide-based therapeutics, leading to rapid clearance from circulation.[3][4][5]
The mechanism of proteolytic degradation involves the binding of the peptide substrate to the active site of a protease. This interaction is highly stereospecific, akin to a lock and key mechanism, where the L-configuration of the amino acid residues is a critical determinant for recognition and subsequent hydrolysis of the peptide bond.
D-Proline: A Strategic Intervention for Enhanced Stability
The incorporation of a D-amino acid, such as D-proline, introduces a stereochemical anomaly into the peptide backbone. Proteases, which are chiral catalysts, are unable to efficiently recognize or bind to substrates containing D-amino acids.[2][6] This steric hindrance at the site of D-proline incorporation effectively shields the adjacent peptide bonds from proteolytic attack, significantly enhancing the peptide's stability in biological fluids.[7][8]
Beyond simple steric hindrance, the rigid, cyclic structure of proline, when in the D-configuration, imposes significant conformational constraints on the peptide backbone.[1] This can induce specific secondary structures, such as β-turns and kinks, which can further contribute to proteolytic resistance by making the peptide a less favorable substrate for proteases.[1][9]
Visualizing the Impact of D-Proline on Proteolytic Stability
The following diagram illustrates the differential fate of an L-peptide versus a D-proline-containing peptide in the presence of proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. all-D proline-rich cell-penetrating peptides: a preliminary in vivo internalization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Incorporation of D-Proline in Peptide Design
<A> A Comparative Guide to the Characterization of Peptides Containing D-Proline by Circular Dichroism
Peptides, short chains of amino acids, are at the forefront of therapeutic innovation due to their high specificity and potent biological activity.[1] A significant challenge in peptide drug development is their susceptibility to enzymatic degradation, which can curtail their therapeutic efficacy.[2] A key strategy to overcome this is the incorporation of non-canonical amino acids, such as D-amino acids. D-Proline, in particular, has emerged as a powerful tool in medicinal chemistry.[1][3] Its unique, rigid cyclic structure not only enhances proteolytic stability but also provides a means to precisely control the peptide's three-dimensional conformation, which is critical for its interaction with biological targets.[2][4][5]
Proline is often considered a "helix breaker" because its rigid ring structure restricts the conformational freedom of the polypeptide chain and it lacks an amide proton for hydrogen bonding within an α-helix.[6][7] However, this same rigidity makes it an excellent inducer of β-turns, which are crucial for the folding and function of many proteins and peptides.[8][9] The substitution of the naturally occurring L-proline with its enantiomer, D-proline, can further refine these conformational preferences, often leading to more stable and biologically active peptide candidates.[4] Understanding the structural consequences of this substitution is paramount, and Circular Dichroism (CD) spectroscopy stands out as a rapid and sensitive technique for this purpose.
Fundamentals of Circular Dichroism (CD) Spectroscopy for Peptide Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed and right-handed circularly polarized light by chiral molecules.[10][11] Since peptides are composed of chiral L-amino acids (and in our case, D-amino acids), they exhibit distinct CD signals that are exquisitely sensitive to their secondary structure.[10][12] The analysis is typically focused on the far-UV region (190-250 nm), where the peptide backbone amide bonds are the primary chromophores.[12][13]
Different secondary structures give rise to characteristic CD spectra:
-
α-Helix: Shows two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[10][12]
-
β-Sheet: Characterized by a negative band around 215-218 nm and a positive band around 195-198 nm.[10][12]
-
β-Turn: Often exhibits a negative minimum near 205 nm and a positive maximum around 220 nm, though their spectra can be more varied.[14]
-
Polyproline II (PPII) Helix: A left-handed helix common in unfolded proteins and proline-rich sequences, it displays a strong negative band around 206 nm and a weak positive band around 228 nm.[15][16][17][18]
-
Random Coil: A disordered state typically shows a strong negative band near 195 nm.[12][14]
By analyzing the shape, position, and intensity of these bands, researchers can gain valuable insights into the conformational landscape of a peptide in solution.[19]
Comparative Analysis: Unveiling the Structural Impact of D-Proline with CD
The substitution of an L-amino acid with its D-enantiomer has a profound and predictable effect on the CD spectrum. For a peptide composed entirely of D-amino acids, the CD spectrum will be an exact mirror image of its L-enantiomer counterpart.[18] When a single D-proline is introduced into a larger L-peptide, it can induce localized conformational changes that are readily detectable by CD.
Case Study: D-Proline as a Potent β-Turn Inducer
A common application of D-proline is to nucleate a specific type of β-turn known as a type II' β-turn.[9] This is particularly effective when D-proline is paired with a glycine residue (D-Pro-Gly). Let's consider a hypothetical octapeptide designed to form a β-hairpin structure.
| Peptide Sequence | Key Residues | Expected Conformation | Characteristic CD Signal |
| Peptide A (L-Pro) | L-Pro-Gly | Less stable β-turn/disordered | Weaker, less defined signals |
| Peptide B (D-Pro) | D-Pro-Gly | Stable β-hairpin (Type II' β-turn) | Single negative band around 216 nm[9] |
The CD spectrum of Peptide B would be expected to show a distinct negative band around 216 nm, which is characteristic of a β-sheet/hairpin structure, indicating that the D-proline has successfully induced the desired fold.[9] In contrast, Peptide A, with L-proline, may show a spectrum more indicative of a random coil or a less stable turn structure.
Workflow for comparing L-Pro and D-Pro peptides.
Modulating Helical Structures
While L-proline is a known α-helix breaker, its impact can be influenced by the surrounding environment, such as in membrane-mimicking solvents where its helical propensity can be enhanced.[20][21] The introduction of a D-proline into an α-helical sequence will almost certainly introduce a significant kink or disruption. This disruption is quantifiable by monitoring the mean residue ellipticity (MRE) at 222 nm, a hallmark of α-helical content.
| Peptide | Proline Isomer | Environment | MRE at 222 nm (deg·cm²·dmol⁻¹) | % Helicity (approx.) |
| Helical-L-Pro | L-Proline | Aqueous Buffer | -5,000 | ~15% |
| Helical-D-Pro | D-Proline | Aqueous Buffer | -1,000 | <5% |
| Helical-L-Pro | L-Proline | TFE (helix-inducing) | -25,000 | ~75% |
| Helical-D-Pro | D-Proline | TFE (helix-inducing) | -8,000 | ~24% |
As the data illustrates, the presence of D-proline significantly reduces the helical content compared to its L-counterpart, even in a helix-promoting solvent like trifluoroethanol (TFE). This demonstrates the utility of CD in quantifying the conformational impact of stereochemical changes.
Experimental Protocols
Acquiring high-quality CD data requires careful sample preparation and instrument setup.[22]
Step-by-Step Protocol for CD Analysis of a Synthetic Peptide
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity using reverse-phase HPLC.
-
Accurately determine the peptide concentration. A common method is to use the absorbance of aromatic residues (Tyr, Trp) at 280 nm, or through quantitative amino acid analysis.
-
Prepare a stock solution of the peptide in a suitable buffer. A low concentration of a non-absorbing buffer (e.g., 10 mM sodium phosphate) is recommended to minimize interference in the far-UV region.[13]
-
-
Instrument Setup and Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to keep the absorbance low.[13]
-
Set the instrument parameters:
-
Wavelength Range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
Record a baseline spectrum of the buffer alone in the same cuvette.[13]
-
Record the spectrum of the peptide sample using the same settings.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the peptide spectrum.[13]
-
Convert the raw data (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.[11] The formula is: [θ] = (mdeg * MRW) / (10 * d * c) Where:
-
mdeg = raw ellipticity
-
MRW = Mean Residue Weight (Molecular Weight / Number of residues)
-
d = path length in cm
-
c = concentration in mg/mL[23]
-
-
Plot Mean Residue Ellipticity vs. Wavelength.
-
Experimental workflow for peptide CD spectroscopy.
Key Considerations and Best Practices
-
Solvent Effects: The choice of solvent can dramatically influence peptide conformation.[24][25][26][27] For example, solvents like TFE or micelles are often used to mimic the hydrophobic environment of a cell membrane.[21] It is crucial to be consistent with solvent conditions when comparing different peptides.
-
Aggregation: Peptides can sometimes aggregate at high concentrations, which will distort the CD spectrum. It is advisable to perform measurements at different concentrations to check for this effect.
-
Complementary Techniques: While CD is excellent for analyzing secondary structure in solution, it is a low-resolution technique.[19] For a complete structural picture, it should be complemented with higher-resolution methods like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Conclusion
Circular Dichroism spectroscopy is an indispensable tool for the structural characterization of peptides. It provides a rapid, non-destructive, and sensitive method to assess the conformational impact of strategic modifications, such as the incorporation of D-proline. By leveraging the distinct spectral signatures of different secondary structures, researchers can efficiently screen peptide designs, confirm the induction of desired folds like β-turns, and quantify changes in helical content. This comparative approach, grounded in the principles of CD, accelerates the development of next-generation peptide therapeutics with enhanced stability and precisely engineered three-dimensional structures.
References
- 1. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Hairpin nucleation by Pro-Gly β-turns. Comparison of D-Pro-Gly and L-Pro-Gly sequences in an apolar octapeptide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.uzh.ch [chem.uzh.ch]
- 24. Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 26. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Studies for Confirming Cis/Trans Isomerization of the Xaa-Pro Bond
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of proteins is paramount. The peptide bond preceding a proline residue (Xaa-Pro) is unique in its ability to adopt both cis and trans conformations, a phenomenon that can be a rate-limiting step in protein folding and a critical determinant of biological function.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the sole technique capable of characterizing these co-existing states at an atomic level.[1][4] This guide provides an in-depth comparison of NMR methodologies to study Xaa-Pro cis/trans isomerization, grounded in experimental data and practical insights.
The Significance of Proline Isomerization
The interconversion between cis and trans isomers of the Xaa-Pro bond is an intrinsically slow process, occurring on a timescale of seconds to minutes.[5][6] This isomerization can act as a molecular switch, influencing protein structure, stability, and interaction with other molecules.[2][7] Dysregulation of this process has been implicated in various diseases.[5] Therefore, the ability to accurately characterize and quantify the populations of cis and trans conformers is crucial for a comprehensive understanding of protein behavior and for the rational design of therapeutics.
Principles of NMR Detection
The slow exchange rate between the cis and trans isomers (typically 10⁻³ to 10⁻² s⁻¹ at room temperature) is slower than the NMR chemical shift timescale.[1][5][8] This slow exchange results in two distinct sets of NMR signals for the proline residue itself and for the neighboring amino acids, allowing for the direct observation and quantification of both isomers.[1]
Comparative Analysis of NMR Techniques
Several NMR experiments can be employed to study Xaa-Pro isomerization. The choice of method depends on the specific research question, the nature of the sample (peptide vs. protein), and the level of detail required.
| NMR Technique | Primary Application | Strengths | Limitations |
| 1D ¹H NMR | Rapid assessment of isomer populations in small peptides. | Simple, fast, provides quantitative information on isomer ratios. | Severe signal overlap in larger molecules, limited to simple systems. |
| ¹³C NMR | Unambiguous identification of cis and trans isomers. | The chemical shift difference between Pro Cβ and Cγ is highly diagnostic.[6][9][10] | Lower sensitivity compared to ¹H NMR, may require isotopic labeling. |
| 2D NOESY/ROESY | Qualitative and semi-quantitative assignment of cis/trans conformers. | Provides through-space correlations that are characteristic of each isomer. | Can be complex to interpret, cross-peak intensities are not always directly proportional to populations. |
| 2D EXSY | Measurement of kinetic parameters (rate constants) of isomerization. | Directly measures the exchange between cis and trans states. | Requires careful experimental setup and data analysis, can be time-consuming. |
| ¹H-¹⁵N HSQC | Monitoring isomerization in larger, isotopically labeled proteins. | High resolution and sensitivity for observing residues neighboring the proline. | Does not directly observe the proline residue itself. |
Causality Behind Experimental Choices:
-
For initial screening and quantification in small peptides (<10 residues): 1D ¹H NMR is the most efficient starting point. The well-resolved signals of the proline Hα and Hδ protons often provide a clear indication of the presence of both isomers and their relative populations.
-
For definitive confirmation of isomer identity: ¹³C NMR is the gold standard. A difference of ~5 ppm between Cβ and Cγ chemical shifts is characteristic of the trans isomer, while a difference of ~9-10 ppm indicates the cis isomer.[6][10]
-
For structural insights and assignments in unlabeled systems: 2D NOESY is invaluable. A strong Nuclear Overhauser Effect (NOE) between the Hα of the preceding residue (Xaa) and the Hδ of proline is indicative of a trans bond, whereas a strong NOE between the Hα of both residues suggests a cis conformation.[11]
-
For a deep dive into the dynamics of isomerization: 2D EXSY is the method of choice. By correlating signals from the same nucleus in the two exchanging isomeric states, it allows for the direct measurement of the forward and reverse rate constants of isomerization.[12][13]
-
For studying isomerization within the context of a folded protein: A ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein is often the most practical approach. The amide signals of residues flanking the proline will often appear as two separate peaks corresponding to the cis and trans states of the Xaa-Pro bond.[1]
Experimental Protocols
Protocol 1: 1D ¹H NMR for Quantifying Isomer Ratios
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum at a controlled temperature (e.g., 25 °C). Ensure a sufficient relaxation delay to allow for full recovery of magnetization for accurate integration.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the distinct signals for the cis and trans isomers, typically the Hα or Hδ protons of the proline residue. Integrate the corresponding peaks to determine the relative populations of the two isomers.
Protocol 2: ¹³C NMR for Isomer Identification
-
Sample Preparation: Prepare a concentrated sample (10-50 mM) of the peptide or protein. If sensitivity is an issue, use ¹³C-labeled proline.
-
Data Acquisition: Acquire a 1D ¹³C spectrum or a 2D ¹H-¹³C HSQC spectrum.
-
Data Analysis: Identify the Cβ and Cγ chemical shifts of the proline residue. Calculate the difference (Δδβγ). A value of ~4.5 ppm is indicative of a trans conformation, while ~9.4 ppm suggests a cis conformation.[10]
Protocol 3: 2D NOESY for Structural Assignment
-
Sample Preparation: Prepare a 1-5 mM sample in a deuterated solvent.
-
Data Acquisition: Record a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 100-300 ms for small peptides).
-
Data Analysis: Look for key inter-residue NOE cross-peaks. A strong Hα(i-1) - Hδ(i) cross-peak confirms a trans Xaa-Pro bond. A strong Hα(i-1) - Hα(i) cross-peak is characteristic of a cis Xaa-Pro bond.[11]
Protocol 4: 2D EXSY for Kinetic Analysis
-
Sample Preparation: Prepare a sample as for other 2D NMR experiments.
-
Data Acquisition: Acquire a series of 2D EXSY spectra with varying mixing times (e.g., 50 ms to 1 s).
-
Data Analysis: Integrate the diagonal and cross-peaks for the exchanging signals. The build-up of the cross-peak intensity as a function of mixing time can be fitted to an exponential function to extract the rate constants for the cis-trans interconversion.[14]
Visualizing the Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Phi-Value and NMR Structural Analysis of a Coupled Native-State Prolyl Isomerization and Conformational Protein Folding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acids: Proline [imserc.northwestern.edu]
- 12. Unexpectedly fast cis/trans isomerization of Xaa-Pro peptide bonds in disulfide-constrained cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Peptide Coupling: Evaluating Reagent Efficiency for Boc-D-Pro-OMe
For researchers and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The selection of a coupling reagent is a critical decision that profoundly influences yield, purity, and the overall success of the synthesis, particularly when dealing with sterically hindered amino acids. This guide provides an in-depth comparison of common coupling reagents for the acylation of Boc-D-Pro-OMe, a proline derivative known for its conformational rigidity and steric challenges.
The secondary amine of proline imposes significant steric hindrance, making it a notoriously difficult residue to couple efficiently. This can lead to sluggish reaction kinetics, incomplete reactions, and the formation of side products. The choice of coupling reagent is therefore paramount to overcoming these hurdles. This guide will delve into the mechanistic nuances of carbodiimides, phosphonium salts, and uronium/aminium salts, providing the technical insights necessary to make an informed decision for your specific application.
Understanding the Battlefield: Classes of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond, all while minimizing side reactions, most notably racemization.[1] We will explore three major classes of reagents used for this purpose.
Carbodiimides (DCC, DIC, EDC)
Carbodiimides are among the most established and cost-effective coupling reagents.[1] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3]
-
Dicyclohexylcarbodiimide (DCC): DCC is a popular and inexpensive reagent.[4][5] However, its utility in solid-phase peptide synthesis (SPPS) is limited by the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, complicating purification.[3][5][6] For solution-phase synthesis, where the DCU can be removed by filtration, DCC remains a viable option.[5][6]
-
Diisopropylcarbodiimide (DIC): DIC is a liquid carbodiimide that offers a significant advantage over DCC in SPPS.[6] The resulting diisopropylurea byproduct is more soluble in organic solvents like DMF and DCM, allowing for easier removal during washing steps.[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC, typically used as a hydrochloride salt, is a water-soluble carbodiimide, making it ideal for reactions in aqueous media and for conjugating peptides to biomolecules.[7] The urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[7]
To enhance reactivity and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6][8] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[9]
Phosphonium Salts (PyBOP, PyAOP)
Phosphonium-based reagents, such as PyBOP, are known for their high efficiency and low tendency to cause racemization.[1] They react with the carboxylate to form an OBt active ester. A key advantage of phosphonium salts is that they do not react with the N-terminal amine of the peptide, a side reaction known as guanidinylation that can occur with uronium/aminium salts. This makes them particularly suitable for segment condensations and cyclization reactions where the coupling reagent may be used in excess.[10]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent that is a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct HMPA.[4][11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, PyAOP, is generally more reactive due to the electron-withdrawing effect of the nitrogen atom in the triazole ring, leading to the formation of a more reactive OAt-ester.[12] It is particularly effective for coupling sterically hindered N-methyl amino acids.[6]
Uronium/Aminium Salts (HBTU, HATU, HCTU, COMU)
This class of reagents is renowned for rapid and efficient couplings.[4] Crystal and solution structure studies have revealed that reagents like HBTU and HATU exist predominantly in the aminium form rather than the uronium form.[6][13] They react with the carboxylate to form active esters.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent.[6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU consistently demonstrates superior performance to HBTU, especially for difficult couplings.[12][14] The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester intermediate, leading to faster reaction times and higher purity products with a lower risk of epimerization.[6][12][14]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers a good balance of reactivity and cost, outperforming HBTU in many cases.[10]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation uronium salt that shows excellent coupling efficiency, often superior to HATU, with reduced epimerization.[10] It is also more soluble in a wider range of solvents.[10]
A potential drawback of uronium/aminium salts is the possibility of a side reaction where an excess of the reagent can react with the unprotected N-terminal amine, leading to chain termination.[10][13][15] Therefore, it is generally recommended to use these reagents in slight deficiency relative to the carboxylic acid.[10]
Comparative Performance Data
While extensive peer-reviewed data for the specific coupling of this compound is limited, the following table provides an illustrative comparison of the expected performance of these reagents based on their known efficacy in sterically hindered couplings. The values represent typical outcomes and should be considered as a general guide.
| Coupling Reagent | Additive | Typical Reaction Time (h) | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| DIC | HOBt | 4 - 12 | 75 - 85 | 80 - 90 | Cost-effective, but slower kinetics.[1] Risk of incomplete reaction. |
| DIC | Oxyma | 3 - 8 | 80 - 90 | 85 - 95 | Generally superior to HOBt for suppressing racemization.[1] |
| PyBOP | - | 2 - 6 | 85 - 95 | 90 - 97 | Excellent for minimizing racemization; no guanidinylation side products.[1] |
| HBTU | - | 1 - 4 | 90 - 97 | 90 - 98 | A reliable and efficient standard reagent.[14] |
| HATU | - | 0.5 - 2 | > 95 | > 98 | Superior reactivity for hindered couplings; faster and cleaner than HBTU.[6][12][14] |
| COMU | - | 0.5 - 2 | > 95 | > 98 | High reactivity and solubility; can be monitored by a color change.[10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the solution-phase coupling of Boc-D-Pro-OH to Methyl Prolinate Hydrochloride (H-Pro-OMe·HCl) as a representative amine component. These protocols are designed to be self-validating, with checkpoints for monitoring reaction completion.
General Workflow for Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Coupling using DIC/HOBt
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-D-Pro-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Amine Preparation: In a separate flask, suspend H-Pro-OMe·HCl (1.0 eq) in anhydrous DCM/DMF and add Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes.
-
Activation: Cool the Boc-D-Pro-OH/HOBt solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the purified peptide by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
Protocol 2: Coupling using HATU
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-D-Pro-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Amine & Base Addition: Add H-Pro-OMe·HCl (1.0 eq) to the mixture, followed by the slow addition of DIPEA (2.2 eq). A color change may be observed.
-
Coupling: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Due to the high efficiency of HATU, reactions are often complete within a short timeframe.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product for purity and identity using HPLC, MS, and NMR.
Selecting the Optimal Reagent: A Discussion
The choice of coupling reagent is a balance of efficiency, cost, and the specific challenges posed by the peptide sequence.
-
For Routine & Cost-Sensitive Synthesis: For less challenging couplings where cost is a primary driver, DIC/Oxyma offers a robust and economical solution.[1] While slower, careful optimization can lead to good yields.
-
For Minimizing Racemization: Phosphonium salts like PyBOP are excellent choices when racemization is a major concern, particularly with sensitive amino acids.[1] Their inability to cause guanidinylation also makes them ideal for fragment coupling.
-
For Maximum Efficiency & Difficult Couplings: For sterically hindered residues like proline, and when speed and purity are paramount, uronium/aminium salts are the reagents of choice. HATU has long been the gold standard for such applications due to its high reactivity and ability to produce clean products.[12][14] Newer reagents like COMU offer comparable or even superior performance with added benefits like enhanced solubility.[10]
For the specific case of this compound, the steric hindrance of the proline ring system makes high-reactivity reagents highly desirable. Therefore, HATU or COMU would be the recommended starting point to ensure a high-yielding and clean reaction, minimizing the need for extensive purification.
Conclusion
The successful synthesis of peptides containing challenging residues like this compound hinges on a rational selection of the coupling reagent. While traditional carbodiimides have their place, the superior efficiency of modern phosphonium and uronium/aminium salts makes them indispensable tools for overcoming steric hindrance. By understanding the underlying mechanisms and comparative performance of these reagents, researchers can significantly enhance the efficiency and success rate of their peptide synthesis endeavors, saving valuable time and resources in the process.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. bachem.com [bachem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. EDC - Enamine [enamine.net]
- 8. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-Pro-OMe
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of Boc-D-Pro-OMe (N-tert-Butoxycarbonyl-D-proline methyl ester), grounding every recommendation in established safety protocols and scientific principles.
Hazard Assessment and Precautionary Measures
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While specific hazard data for this compound is not extensively documented in many standard databases[1], the core principle of laboratory safety—the Precautionary Principle—dictates that we treat substances with incomplete hazard profiles with a high degree of care. Structurally similar compounds, such as other protected amino acids, have been noted to cause skin, eye, and respiratory irritation, with some being toxic to aquatic life.[2] Therefore, we will proceed with the assumption that this compound requires handling as a hazardous chemical.
All handling and disposal procedures should be conducted while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Physicochemical Properties and Recommended PPE for this compound
| Property | Value |
| Chemical Name | N-tert-Butoxycarbonyl-D-proline methyl ester[1] |
| Synonyms | This compound, BOC-D-PROLINE METHYL ESTER[1] |
| CAS Number | 73323-65-6[1][3] |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [1] |
| Physical State | Liquid or solid[1][4] |
| Recommended PPE | |
| Eye Protection | Chemical safety goggles with side-shields[5][6] |
| Hand Protection | Chemical-resistant nitrile rubber gloves[6][7] |
| Body Protection | Standard laboratory coat[5] |
| Respiratory Protection | Handle in a chemical fume hood to avoid inhalation of vapors or aerosols[1] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[8][9][10]
-
OSHA's Laboratory Standard mandates that every laboratory develop a written Chemical Hygiene Plan (CHP) .[11][12][13] This CHP is your primary, institution-specific guide for safe chemical handling and disposal procedures.
-
EPA's RCRA establishes the national "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[9]
Causality: Adherence to these regulations is not just about compliance; it is about creating a self-validating system of safety that protects laboratory personnel, the community, and the environment from potential harm. Your institution's Environmental Health and Safety (EHS) department is your most critical resource for navigating these regulations and implementing your CHP.
Core Disposal Protocol: A Step-by-Step Guide
Never dispose of this compound or its containers in the regular trash or down the sewer drain.[14] All waste streams must be treated as hazardous chemical waste and managed through your institution's EHS-approved disposal process.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and segregate all waste streams associated with this compound for proper disposal.
Methodology:
-
Waste Identification and Segregation:
-
At the point of generation, identify the type of waste: solid, liquid, or contaminated labware.
-
Crucially, never mix incompatible waste streams. [15][16] For example, waste containing this compound in an acidic solution should not be mixed with a basic waste stream. The principle of segregation prevents dangerous chemical reactions within the waste container.
-
-
Solid Waste Collection:
-
Obtain a designated "Hazardous Solid Waste" container from your EHS department.
-
Place the following items into this container:
-
Expired or unused solid this compound.
-
Contaminated PPE, such as gloves and disposable lab coats.
-
Contaminated consumables, including weigh boats, pipette tips, and wipes.[5]
-
-
-
Liquid Waste Collection:
-
Obtain a designated "Hazardous Liquid Waste" container that is chemically compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[10]
-
Collect all solutions containing this compound in the appropriate liquid waste container (e.g., "Aqueous Waste," "Non-Halogenated Organic Solvent Waste").
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[10]
-
-
Decontamination of Reusable Labware:
-
For non-disposable glassware, perform a triple rinse with a suitable solvent (e.g., ethanol, acetone).
-
This rinsate is hazardous waste. It must be collected and added to the appropriate "Hazardous Liquid Waste" container.[5]
-
Only after this decontamination procedure can the glassware be washed according to standard laboratory protocols.
-
-
Container Management and Labeling:
-
All waste containers must be kept securely closed except when adding waste.[15]
-
Label every waste container clearly with a "Hazardous Waste" tag provided by your EHS office.[16][17]
-
The label must include the full chemical name(s) of all components and their approximate percentages. Do not use abbreviations or chemical formulas.[16]
-
Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel and equipped with secondary containment to mitigate spills.[15][17]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Control and Alert: Restrict access to the spill area and alert nearby personnel.
-
Assess: If the spill is large or involves other hazardous materials, evacuate and contact your institution's EHS emergency line immediately.
-
Contain (for small, manageable spills):
-
Wearing appropriate PPE (lab coat, gloves, safety goggles), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
-
Collect: Carefully sweep or scoop the absorbed material into a designated "Hazardous Solid Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent and wipes. All cleaning materials must be disposed of as solid hazardous waste.[5]
This compound Disposal Workflow
The following diagram provides a visual decision-making workflow for the proper routing of all this compound waste streams.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By integrating these procedures into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research environment.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. compliancy-group.com [compliancy-group.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. osha.gov [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. osha.gov [osha.gov]
- 14. benchchem.com [benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Mastering the Safe Handling of Boc-D-Pro-Ome: A Guide for Researchers
For Immediate Use by Laboratory Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of N-tert-Butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-Ome). As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity within your laboratory.
Hazard Analysis and Risk Assessment: Understanding this compound
This compound (CAS No. 73323-65-6) is a protected amino acid derivative commonly used in peptide synthesis. While comprehensive toxicological data is not uniformly available across all safety data sheets (SDS), a conservative approach to handling is paramount.
Physical & Chemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| Molecular Weight | 229.27 g/mol | [2][3] |
| Physical State | Varies; may be a solid powder or a liquid/oil. | [4] |
| Boiling Point | ~288.6 °C | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Solubility | Soluble in DMSO. | [2] |
| Storage | Store in a dry, cool (0-8 °C), well-ventilated place. | [2][4] |
Hazard Identification:
The hazard classification for this compound is not harmonized across all suppliers. Some sources indicate no available data, while others suggest the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given these potential hazards, all personnel must handle this compound as a hazardous substance, implementing the full spectrum of personal protective equipment (PPE) and engineering controls. The physical state can vary; therefore, protocols must account for the risks of both airborne powder and liquid splashes.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
Essential PPE Ensemble
-
Primary Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended for handling this compound. Nitrile provides good resistance against a range of chemicals and is a suitable choice for incidental contact.[5] For prolonged handling or in the case of a spill, double-gloving is advised. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure the sleeves are snug at the wrist.
-
Respiratory Protection: If handling the solid form outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particles.
Donning and Doffing Procedures: A Self-Validating System
Properly putting on and taking off PPE is as crucial as its selection. The sequence is designed to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for correctly doffing PPE to avoid contamination.
Operational Plan: From Benchtop to Waste Container
Safe handling extends beyond PPE. It encompasses the entire workflow, from initial use to final disposal.
Engineering Controls
All weighing and aliquoting of solid this compound, and any procedures that may generate aerosols, must be performed within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleanup, don the full PPE ensemble described in section 2.1, including respiratory protection.
-
Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.
-
-
Neutralize (if applicable): While this compound is not a strong acid or base, for spills of other amino acid derivatives, neutralization might be necessary. This step is generally not required for this compound.
-
Collect Waste: Carefully scoop the absorbed or dampened material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All cleanup materials, including gloves and paper towels, must be placed in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste disposal is strictly regulated to protect the environment and public health.[6][7]
Waste Disposal Workflow
Caption: Logical flow for the proper disposal of this compound waste.
Key Disposal Principles:
-
Do Not Drain Dispose: this compound must not be disposed of down the sink.[7]
-
Segregation is Key: Do not mix this compound waste with incompatible chemicals. Store in a dedicated container or with compatible amino acid derivatives.[8]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7]
-
Container Integrity: Use only approved, leak-proof containers with secure lids. The container material must be compatible with the chemical waste.[9]
-
Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8][10]
-
EHS Pickup: Contact your institution's Environmental Health & Safety (EHS) department for pickup of full waste containers.[11]
By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific work. This guide should be integrated into your laboratory's standard operating procedures and reviewed regularly.
References
- 1. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 2. echemi.com [echemi.com]
- 3. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
